Dopexamine
Description
This compound has been used in trials studying the diagnostic and treatment of Free Flap, Oral Cancer, Hypotension, Septic Shock, and Head and Neck Cancer.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 1 investigational indication.
RN given refers to parent cpd; structure given in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJORHCUPVNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86484-91-5 (di-hydrochloride) | |
| Record name | Dopexamine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048666 | |
| Record name | Dopexamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86197-47-9 | |
| Record name | Dopexamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86197-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopexamine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopexamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dopexamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOPEXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398E7Z7JB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dopexamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dopexamine's Mechanism of Action at β2-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopexamine is a synthetic catecholamine with a multifaceted pharmacological profile, acting as an agonist at β2-adrenergic, dopamine D1, and dopamine D2 receptors.[1][2][3] This guide provides an in-depth technical overview of the mechanism of action of this compound with a specific focus on its interaction with β2-adrenergic receptors (β2-AR). It details the downstream signaling cascade initiated by this compound binding, presents available quantitative data on its affinity and potency, and outlines comprehensive experimental protocols for its characterization. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound is a sympathomimetic agent used clinically for its inotropic and vasodilatory effects, particularly in the management of acute heart failure and low output states following cardiac surgery.[3] Its therapeutic benefits are largely attributed to its agonist activity at multiple receptor subtypes. Notably, its potent stimulation of β2-adrenergic receptors contributes significantly to its vasodilatory and afterload-reducing properties.[4] Unlike many other catecholamines, this compound exhibits minimal activity at α-adrenergic receptors, thus avoiding vasoconstriction. It also possesses a unique attribute of inhibiting the neuronal re-uptake of norepinephrine (Uptake-1), which can indirectly contribute to cardiac stimulation. Understanding the precise molecular interactions and downstream consequences of this compound's engagement with β2-adrenergic receptors is crucial for optimizing its therapeutic application and for the development of novel cardiovascular agents.
This compound's Interaction with β2-Adrenergic Receptors
This compound acts as a direct agonist at the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This interaction is stereoselective and initiates a cascade of intracellular events that ultimately lead to a physiological response.
Binding Affinity and Potency
Table 1: Quantitative Pharmacological Data for this compound at Adrenergic Receptors
| Parameter | Value | Species/Tissue | Reference |
| β2-Adrenergic Receptor | |||
| EC50 | 1.5 x 10⁻⁶ M | Guinea-pig isolated tracheal chain | |
| Relative Affinity | 9.8-fold greater than for β1-adrenoceptors | Human myocardium | |
| Potency vs. Dopamine | ~60 times more potent | Guinea-pig isolated tracheal chain | |
| β1-Adrenergic Receptor | |||
| Agonist Activity | Weak | Guinea-pig atrium | |
| Intrinsic Activity | 0.16 (relative to dopamine) | Guinea-pig atrium |
Downstream Signaling Pathway
The binding of this compound to the β2-adrenergic receptor triggers a well-defined signaling cascade, primarily mediated by the stimulatory G protein, Gs.
-
Receptor Activation: this compound binds to the orthosteric binding site of the β2-AR, inducing a conformational change in the receptor.
-
G Protein Coupling and Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein (Gαs).
-
Gαs Dissociation: The GTP-bound Gαs subunit dissociates from the βγ-subunits and the receptor.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological effects of β2-AR stimulation, such as smooth muscle relaxation (vasodilation).
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with β2-adrenergic receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
4.1.1. Materials
-
Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity, selective β2-adrenergic receptor antagonist radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Non-labeled Competitor (this compound): A stock solution of this compound hydrochloride of known concentration.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity β2-AR antagonist (e.g., propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
4.1.2. Procedure
-
Membrane Preparation: Homogenize cells or tissues expressing β2-AR in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-labeled antagonist (e.g., 10 µM propranolol).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This protocol outlines a method to determine the functional potency (EC50) of this compound in stimulating adenylyl cyclase activity, measured by the accumulation of intracellular cAMP.
4.2.1. Materials
-
Cells: Whole cells expressing β2-adrenergic receptors (e.g., HEK293 or A549 cells).
-
This compound: A stock solution of this compound hydrochloride of known concentration.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Cell Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., ELISA, HTRF, or fluorescence polarization-based).
-
Cell Culture Medium.
-
Multi-well Cell Culture Plates.
4.2.2. Procedure
-
Cell Culture: Seed the cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP degradation.
-
This compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C. Include a control with vehicle only.
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Conclusion
This compound's mechanism of action at the β2-adrenergic receptor is a critical component of its overall pharmacological profile, contributing significantly to its vasodilatory and afterload-reducing effects. Its potent agonism at this receptor initiates a well-characterized Gs-coupled signaling cascade, leading to the production of cAMP and subsequent activation of PKA. The quantitative data available, although not fully comprehensive, indicates a high potency and selectivity for the β2-AR over the β1-AR. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel β2-adrenergic agonists, facilitating continued research and development in the field of cardiovascular therapeutics.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardiovascular actions of this compound hydrochloride, an agonist at dopamine receptors and beta 2-adrenoceptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopexamine Hydrochloride: An In-Depth Technical Guide to In Vivo Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopexamine hydrochloride is a synthetic catecholamine with a multifaceted in vivo pharmacodynamic profile, positioning it as a molecule of significant interest in critical care and cardiovascular medicine.[1][2] This technical guide provides a comprehensive overview of the core pharmacodynamic effects of this compound, focusing on its cardiovascular, renal, and splanchnic impacts. The information is presented to support further research and drug development efforts in this area.
This compound primarily functions as a potent agonist at β2-adrenergic receptors and, to a lesser extent, at dopamine D1 and D2 receptors.[1][3][4] It also inhibits the neuronal re-uptake of norepinephrine (Uptake-1). This unique combination of activities results in a distinct hemodynamic profile characterized by vasodilation, increased cardiac output, and enhanced organ perfusion, particularly in the renal and splanchnic circulations.
Core Pharmacodynamic Effects
Cardiovascular Effects
This compound hydrochloride exerts significant effects on the cardiovascular system, primarily through its potent β2-adrenergic agonism, which leads to arterial vasodilation and a reduction in systemic vascular resistance (afterload). This afterload reduction, combined with mild positive inotropic and chronotropic effects, results in a notable increase in cardiac index and stroke volume. The inotropic effects are considered to be partly due to direct β2-adrenoceptor stimulation in the myocardium and indirect sympathomimetic action via norepinephrine reuptake inhibition.
Renal Effects
This compound has been shown to improve renal function by increasing renal blood flow. This is attributed to the vasodilation of renal arteries mediated by its agonist activity at both β2-adrenergic and dopamine D1 receptors. The increase in renal perfusion can lead to enhanced diuresis and natriuresis.
Splanchnic Perfusion
A key pharmacodynamic feature of this compound is its ability to increase splanchnic blood flow. This effect is particularly relevant in conditions of systemic stress, such as sepsis and post-cardiac surgery, where splanchnic hypoperfusion is a critical concern. The vasodilation of the splanchnic vascular bed is thought to be mediated by the activation of β2-adrenergic and D1 receptors.
Quantitative Data
The following tables summarize the dose-dependent in vivo pharmacodynamic effects of this compound hydrochloride from various clinical studies.
Table 1: Cardiovascular Hemodynamic Effects of this compound Hydrochloride
| Dose (μg/kg/min) | Change in Cardiac Index | Change in Systemic Vascular Resistance | Change in Heart Rate | Study Population | Reference |
| 0.25 - 4.0 | Significant increase | Significant decrease | Significant increase (at ≥0.50 μg/kg/min) | Low output congestive heart failure | |
| 1, 2, 4, 6 | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | Post-cardiac surgery | |
| 1 - 4 | Increase from 2.0 to 3.4 L/min/m² | Decrease from 1545 to 914 dyne.s.cm⁻⁵ | Increase from 67 to 102 beats/min | Post-cardiac surgery | |
| 4 | +64 ± 10% | -42 ± 5% | +11.7 ± 3% | Stable chronic cardiac failure | |
| 4 | +117% | -65% | +61% | Coronary artery bypass surgery | |
| 4.8 (average peak) | +60% | Significant decrease | +12% | Severe congestive heart failure | |
| 1 | +32% | -25% | +9% | Post-myocardial infarction heart failure | |
| Dose-dependent | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | Septic shock |
Table 2: Renal Effects of this compound Hydrochloride
| Dose (μg/kg/min) | Change in Renal Blood Flow / Effective Renal Plasma Flow | Change in Glomerular Filtration Rate | Study Population | Reference |
| 1.00 ± 0.02 | +10% (ERPF) | +7% | Healthy volunteers | |
| 4 | +66% (Renal Blood Flow) | Not specified | Coronary artery bypass surgery | |
| 2 | Significant increase in total cortical and medullary RBF | Not specified | Chronic renal dysfunction |
Table 3: Splanchnic Perfusion Effects of this compound Hydrochloride
| Dose (μg/kg/min) | Change in Splanchnic Blood Flow | Study Population | Reference |
| 1 | Increased | Coronary artery bypass grafting | |
| 0.5, 1.0, 2.0, 4.0 | Proportional increase with cardiac output | Severe sepsis | |
| 1 | Increased (indicated by increased gastric intramucosal pH and ICG clearance) | Critically ill with systemic inflammatory response syndrome |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited are crucial for the replication and extension of research findings.
Measurement of Cardiac Output (Thermodilution Method)
The thermodilution technique is a standard method for determining cardiac output.
-
Principle: A known volume of a cold indicator solution (e.g., D5W) at a known temperature is injected into the right atrium through a proximal port of a pulmonary artery catheter. The injectate mixes with the blood, causing a temperature change that is detected by a thermistor at the distal end of the catheter in the pulmonary artery. The cardiac output is inversely proportional to the change in blood temperature over time, which is calculated by a dedicated computer.
-
Procedure:
-
A pulmonary artery catheter (e.g., Swan-Ganz) is inserted into a central vein and advanced into the pulmonary artery.
-
A known volume (typically 10 mL) of sterile, cold (room temperature or iced) dextrose 5% in water (D5W) is prepared in a syringe.
-
The injectate is rapidly and smoothly injected into the proximal (right atrial) port of the catheter.
-
The change in blood temperature is recorded by the thermistor in the pulmonary artery.
-
The cardiac output is calculated by the connected computer based on the Stewart-Hamilton equation, integrating the area under the temperature-time curve.
-
Measurements are typically repeated three to five times, and the average of values within 10% of each other is taken.
-
Measurement of Splanchnic Blood Flow (Indocyanine Green Dye Dilution)
The indocyanine green (ICG) dye dilution technique is a widely used method for assessing splanchnic blood flow.
-
Principle: ICG is a dye that is almost exclusively taken up and metabolized by the liver. By infusing ICG at a constant rate and measuring its concentration in both a peripheral artery and the hepatic vein, splanchnic blood flow can be calculated using the Fick principle.
-
Procedure:
-
Catheters are placed in a peripheral artery (for systemic blood sampling) and a hepatic vein.
-
A priming dose of ICG is administered, followed by a constant intravenous infusion.
-
After a steady-state concentration is achieved, simultaneous blood samples are drawn from the arterial and hepatic venous catheters.
-
The concentration of ICG in the blood samples is determined by spectrophotometry.
-
Splanchnic blood flow (SBF) is calculated using the formula: SBF = ICG infusion rate / (Arterial ICG concentration - Hepatic venous ICG concentration).
-
Measurement of Renal Blood Flow (Argon Washout Technique)
The argon washout technique is an inert gas washout method used to measure renal blood flow.
-
Principle: This method is based on the Fick principle, where the uptake and washout of an inert, freely diffusible gas like argon are proportional to blood flow. The rate at which the gas is "washed out" from the kidney tissue is directly related to the renal blood flow.
-
Procedure:
-
The subject breathes a gas mixture containing a low concentration of argon for a specific period to allow the renal tissue to become saturated.
-
The argon supply is then discontinued, and the rate of argon elimination from the kidneys is measured, typically by analyzing the concentration in renal venous blood samples or through external detectors.
-
The renal blood flow is calculated from the rate of argon washout.
-
Signaling Pathways
The pharmacodynamic effects of this compound hydrochloride are initiated by its interaction with specific G-protein coupled receptors.
This compound-Mediated β2-Adrenergic Receptor Signaling
This compound's potent agonism at β2-adrenergic receptors, which are coupled to the stimulatory G-protein (Gαs), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and vasodilation.
This compound-Mediated Dopamine D1/D2 Receptor Signaling
This compound also acts as an agonist at D1 and D2 dopamine receptors. D1 receptor activation, similar to β2 receptors, is coupled to Gαs, leading to increased cAMP and vasodilation, particularly in the renal and mesenteric vascular beds. D2 receptor stimulation is coupled to the inhibitory G-protein (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP. Presynaptically, D2 receptor activation inhibits the release of norepinephrine from sympathetic nerve terminals, contributing to vasodilation.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
The following diagram illustrates a typical experimental workflow for assessing the in vivo pharmacodynamics of this compound hydrochloride.
Conclusion
This compound hydrochloride possesses a unique in vivo pharmacodynamic profile characterized by its potent β2-adrenergic and dopaminergic agonist activities. This results in significant afterload reduction, increased cardiac output, and enhanced renal and splanchnic perfusion. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds in cardiovascular and critical care medicine. The detailed signaling pathways and experimental workflows offer a clear framework for future investigations into its mechanisms of action and clinical applications.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Choreography of Dopexamine: An In-depth Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopexamine is a synthetic catecholamine that exerts complex and multifaceted effects on the cardiovascular system. Its clinical utility in conditions such as acute heart failure and septic shock stems from its unique pharmacological profile, characterized by agonism at β2-adrenergic and dopamine D1/D2 receptors, as well as inhibition of norepinephrine reuptake.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the cellular signaling pathways activated by this compound, offering a detailed resource for researchers, scientists, and professionals engaged in drug development. The subsequent sections will delve into the molecular mechanisms of this compound's action, present quantitative data on its receptor interactions, provide detailed experimental protocols for studying its effects, and visualize the intricate signaling cascades it initiates.
Core Signaling Pathways Activated by this compound
This compound's physiological effects are a direct consequence of its interaction with a specific subset of G-protein coupled receptors (GPCRs). The primary signaling cascades initiated by this compound are mediated through its agonist activity at β2-adrenergic, dopamine D1, and dopamine D2 receptors. A secondary, yet significant, mechanism of action is the inhibition of the norepinephrine transporter (NET), which potentiates the effects of endogenous norepinephrine.
β2-Adrenergic Receptor Pathway: The Vasodilatory and Inotropic Arm
This compound is a potent agonist at β2-adrenergic receptors. These receptors are predominantly coupled to the stimulatory G-protein, Gs. Activation of the β2-adrenergic receptor by this compound initiates the following cascade:
-
Gs Protein Activation: this compound binding induces a conformational change in the β2-adrenergic receptor, leading to the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of the catalytic subunits.
-
Downstream Phosphorylation: Activated PKA phosphorylates various downstream target proteins, leading to smooth muscle relaxation (vasodilation) and increased cardiac contractility (inotropic effect).
Dopamine D1 Receptor Pathway: Renal Vasodilation
Similar to the β2-adrenergic receptor, the dopamine D1 receptor is coupled to the Gs protein. This compound's agonist activity at D1 receptors is particularly important for its renal vasodilatory effects, leading to increased renal blood flow. The signaling cascade is analogous to the β2 pathway, culminating in increased intracellular cAMP and subsequent physiological responses in target cells, primarily in the renal vasculature.
Dopamine D2 Receptor Pathway: Modulation of Neurotransmission
In contrast to D1 receptors, dopamine D2 receptors are coupled to the inhibitory G-protein, Gi. This compound's agonism at presynaptic D2 receptors on sympathetic nerve terminals inhibits the release of norepinephrine, contributing to its vasodilatory effect. The signaling pathway is as follows:
-
Gi Protein Activation: this compound binding to the D2 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein (Gαi).
-
Adenylyl Cyclase Inhibition: The activated Gαi-GTP complex dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.
-
Decreased cAMP Production: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.
-
Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of PKA.
-
Modulation of Ion Channels and Neurotransmitter Release: The Gβγ subunits released from the Gi protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neurotransmitter release.
β-Arrestin Signaling
Beyond the canonical G-protein signaling, both D1 and D2 receptors can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, but also initiate G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways. The extent to which this compound engages β-arrestin signaling pathways is an area for further investigation.
Quantitative Data
The following tables summarize the available quantitative data for this compound's interaction with its target receptors and transporters.
Table 1: Potency and Efficacy of this compound
| Parameter | Receptor/Transporter | Species/Tissue | Value | Reference |
| EC50 | β2-Adrenoceptor | Guinea-pig isolated tracheal chain | 1.5 x 10-6 M | |
| IC50 | DA2 Dopamine Receptor | Rabbit isolated ear artery | 1.15 x 10-6 M | |
| Potency | DA1 Dopamine Receptor | Dog renal vasculature | ~1/3 the potency of dopamine | |
| IC50 | Norepinephrine Uptake | Rabbit brain synaptosomes | 26 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular signaling pathways activated by this compound.
Radioligand Binding Assay (for determining Receptor Binding Affinity - Ki)
Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor (e.g., D2 dopamine receptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand with high affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound. Include control wells for total binding (no this compound) and non-specific binding (a high concentration of a known antagonist for the receptor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay (for determining EC50/IC50)
Objective: To determine the potency (EC50) of this compound in stimulating (via β2/D1 receptors) or inhibiting (via D2 receptors) adenylyl cyclase activity.
Materials:
-
Cell membranes expressing the receptor of interest.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.5).
-
ATP, GTP.
-
cAMP phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP standard.
-
cAMP detection kit (e.g., ELISA, radioimmunoassay, or fluorescence-based).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Reaction Setup: In a reaction tube, combine the membrane preparation, assay buffer containing ATP, GTP, and a phosphodiesterase inhibitor.
-
This compound Addition: Add varying concentrations of this compound to the reaction tubes. For stimulatory effects (β2/D1), measure the increase in cAMP. For inhibitory effects (D2), first stimulate adenylyl cyclase with a known activator (e.g., forskolin) and then measure the this compound-induced decrease in cAMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heating.
-
cAMP Quantification: Measure the amount of cAMP produced in each sample using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition) value.
Isolated Organ Bath Assay (for assessing Vasodilation)
Objective: To measure the vasodilatory effect of this compound on an isolated blood vessel.
Materials:
-
Isolated blood vessel (e.g., rabbit ear artery, rat aorta).
-
Isolated organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
A vasoconstrictor agent (e.g., norepinephrine, phenylephrine).
-
This compound hydrochloride.
Procedure:
-
Tissue Preparation: Dissect the desired blood vessel from a euthanized animal and cut it into rings of appropriate size.
-
Mounting: Mount the arterial rings in an isolated organ bath filled with physiological salt solution. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.
-
Pre-contraction: Contract the arterial rings with a fixed concentration of a vasoconstrictor to induce a stable level of tone.
-
This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 for vasodilation.
Conclusion
This compound's therapeutic actions are underpinned by its ability to activate a specific constellation of cellular signaling pathways. Its agonism at β2-adrenergic and D1 dopamine receptors, leading to Gs-mediated adenylyl cyclase activation and increased cAMP, results in beneficial vasodilation and inotropic support. Concurrently, its D2 receptor agonism, coupled to Gi, modulates neurotransmitter release, contributing to its overall hemodynamic effects. The inhibition of norepinephrine uptake further amplifies its sympathomimetic actions. This technical guide has provided a detailed overview of these pathways, supported by available quantitative data and comprehensive experimental protocols. A deeper understanding of this compound's molecular pharmacology will continue to be crucial for optimizing its clinical use and for the development of novel cardiovascular drugs with tailored signaling profiles. Further research into the role of β-arrestin-mediated signaling in this compound's actions may reveal additional layers of complexity and potential therapeutic targets.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopexamine vs. Dopamine: A Technical Guide to Receptor Affinity, Selectivity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopexamine and dopamine are both catecholamines that exert significant effects on the cardiovascular and renal systems through their interaction with dopaminergic and adrenergic receptors. While structurally related, their distinct receptor affinity and selectivity profiles result in different pharmacological actions and therapeutic applications. This technical guide provides an in-depth comparison of this compound and dopamine, focusing on their receptor binding properties, the experimental methods used to determine these properties, and their downstream signaling pathways.
Receptor Affinity and Selectivity
The interaction of this compound and dopamine with a range of G protein-coupled receptors (GPCRs) dictates their physiological effects. The affinity, often expressed as the inhibition constant (Kᵢ), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.
Dopamine Receptor Affinity
Dopamine is the endogenous ligand for all five dopamine receptor subtypes (D₁-D₅). It generally exhibits a higher affinity for the D₂-like family of receptors (D₂, D₃, D₄) compared to the D₁-like family (D₁, D₅)[1][2].
Table 1: Dopamine Binding Affinity (Kᵢ) at Human Dopamine Receptors
| Receptor Subtype | Dopamine Kᵢ (nM) |
| D₁ | ~1700 - 2340[3] |
| D₂ | ~1705[3] |
| D₃ | ~27[3] |
| D₄ | ~450 |
| D₅ | ~228 |
| Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used. |
This compound Receptor Profile
-
β-Adrenergic Receptors: this compound demonstrates a significant preference for β₂ over β₁ receptors. One study in human myocardium found that this compound has a 9.8-fold greater affinity for β₂ adrenoceptors than for β₁ adrenoceptors. It is approximately 60 times more potent than dopamine as a β₂-adrenoceptor agonist.
-
Dopamine Receptors: this compound is an agonist at both D₁ and D₂ receptors. It has approximately one-third the potency of dopamine at vascular D₁ receptors.
-
α-Adrenergic Receptors: this compound has little to no agonist activity at α₁ and α₂-adrenoceptors.
Table 2: Comparative Receptor Activity of this compound and Dopamine
| Receptor | This compound Activity | Dopamine Activity |
| D₁ | Agonist | Endogenous Agonist |
| D₂ | Agonist | Endogenous Agonist |
| α₁ | Negligible | Agonist |
| α₂ | Negligible | Agonist |
| β₁ | Weak Agonist | Agonist |
| β₂ | Potent Agonist | Agonist |
This table provides a qualitative summary of the primary actions of each compound.
Experimental Protocols
The determination of receptor affinity and functional activity relies on a variety of in vitro assays. The following are detailed methodologies for three key experimental approaches.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or dopamine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: This is a competitive binding assay where a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled competitor drug are incubated with a source of the target receptor (e.g., cell membranes from a cell line expressing the human recombinant receptor). The amount of radioligand bound to the receptor is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Detailed Methodology (Filtration Assay for Dopamine D₂ Receptor):
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Varying concentrations of the unlabeled test compound (dopamine or this compound).
-
A fixed concentration of a suitable radioligand for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration close to its Kₑ.
-
The cell membrane preparation.
-
-
To determine non-specific binding, a separate set of tubes will contain a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol) instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of an agonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Principle: D₁-like dopamine receptors and β-adrenergic receptors are coupled to the stimulatory G protein, Gₛ, which activates adenylyl cyclase to produce cAMP. D₂-like dopamine receptors are coupled to the inhibitory G protein, Gᵢ, which inhibits adenylyl cyclase. This assay measures the change in intracellular cAMP concentration in response to receptor activation by an agonist.
Detailed Methodology (HTRF for D₁ Receptor Agonism):
-
Cell Preparation:
-
Use a cell line stably expressing the human D₁ receptor (e.g., CHO-K1 or HEK293).
-
Plate the cells in a 384-well white plate and culture overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the agonist (dopamine or this compound) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
cAMP Detection (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Prepare a lysis and detection solution containing a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Add the detection solution to each well. This lyses the cells and initiates the competitive immunoassay.
-
In the absence of cellular cAMP, the antibody-donor and cAMP-acceptor are in close proximity, resulting in a high FRET signal.
-
Cellular cAMP produced upon agonist stimulation competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio (Acceptor/Donor) for each well.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist and fit the data with a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G proteins by a GPCR agonist.
Principle: In the inactive state, a G protein is bound to GDP. Upon receptor activation by an agonist, the G protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is a direct measure of G protein activation. This assay is particularly useful for studying Gᵢ/Gₒ-coupled receptors like the D₂ dopamine receptor.
Detailed Methodology (Scintillation Proximity Assay for D₂ Receptor Agonism):
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human D₂ receptor as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP (to ensure G proteins are in the inactive state at baseline).
-
Varying concentrations of the agonist (dopamine or this compound).
-
The membrane preparation.
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation of Reaction and Detection (Scintillation Proximity Assay - SPA):
-
Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Add a suspension of SPA beads (e.g., wheat germ agglutinin-coated beads that will bind to the cell membranes).
-
Incubate for another 2-3 hours at room temperature to allow the membranes to bind to the beads.
-
When the [³⁵S]GTPγS is bound to the Gα subunit on the membrane, it is in close enough proximity to the scintillant within the SPA bead to generate a light signal. Unbound [³⁵S]GTPγS in solution is too far away to produce a signal.
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate to pellet the beads.
-
Measure the light output from each well using a microplate scintillation counter.
-
Plot the scintillation counts against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for G protein activation.
-
Signaling Pathways
The functional consequences of dopamine and this compound binding to their respective receptors are determined by the G protein to which the receptor couples and the subsequent downstream signaling cascade.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families based on their signaling mechanisms.
-
D₁-like Receptors (D₁/D₅): These receptors couple to the Gₛ protein. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to a cellular response.
-
D₂-like Receptors (D₂/D₃/D₄): These receptors couple to the Gᵢ protein. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.
Primary signaling pathways for D₁-like and D₂-like dopamine receptors.
This compound Signaling
This compound's signaling is a composite of its actions at multiple receptors.
-
β₂-Adrenergic and D₁ Receptor Activation: Similar to dopamine's D₁-like pathway, this compound's potent agonism at β₂ receptors and its activity at D₁ receptors lead to Gₛ protein activation, increased adenylyl cyclase activity, and a subsequent rise in intracellular cAMP. This is the primary mechanism behind its vasodilatory effects.
-
D₂ Receptor Activation: this compound's agonism at D₂ receptors activates the Gᵢ pathway, leading to the inhibition of adenylyl cyclase. This contributes to the modulation of neurotransmitter release.
-
β₁-Adrenergic Receptor Activation: The weak agonism at β₁ receptors results in a mild Gₛ-mediated increase in cAMP in cardiac myocytes, contributing to a modest inotropic effect.
Primary signaling pathways activated by this compound.
Conclusion
Dopamine and this compound, while both catecholamines, exhibit distinct pharmacological profiles due to their differing affinities and selectivities for dopaminergic and adrenergic receptors. Dopamine acts as a non-selective agonist at all dopamine receptor subtypes and also interacts with adrenergic receptors, with its effects being highly dose-dependent. This compound, in contrast, is a more selective agent, with potent agonist activity at β₂-adrenergic and dopamine receptors, and minimal activity at α-adrenergic receptors. This profile results in prominent vasodilation with mild inotropic support. A thorough understanding of their receptor interactions, as determined by the experimental protocols outlined in this guide, is crucial for their appropriate therapeutic use and for the development of novel, more selective cardiovascular and renal drugs.
References
The Immunomodulatory Landscape of Dopexamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopexamine, a synthetic analogue of dopamine, has long been recognized for its hemodynamic effects in clinical settings. However, a growing body of evidence reveals its significant immunomodulatory properties, positioning it as a molecule of interest for therapeutic interventions in inflammatory and immune-mediated diseases. This technical guide provides an in-depth exploration of the core immunomodulatory mechanisms of this compound, its impact on various immune cell populations, and the intricate signaling pathways it governs. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling and experimental workflows are visualized to offer a comprehensive resource for the scientific community.
Introduction
This compound is a pharmacologically active agent that primarily functions as an agonist at β2-adrenergic receptors and peripheral dopamine D1 and D2 receptors.[1][2][3][4][5] It also inhibits the neuronal re-uptake of norepinephrine. While its clinical application has traditionally centered on its inotropic and vasodilatory effects in conditions like heart failure and following cardiac surgery, preclinical and clinical investigations have unveiled its capacity to modulate the immune response. This immunomodulatory action is independent of its hemodynamic effects and presents a promising avenue for the development of novel therapeutic strategies for a range of inflammatory conditions.
Mechanism of Action in Immune Modulation
This compound exerts its immunomodulatory effects through a multi-receptor mechanism, primarily engaging with β2-adrenergic, dopamine D1-like (D1 and D5), and dopamine D2-like (D2, D3, and D4) receptors expressed on various immune cells. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.
-
β2-Adrenergic Receptor Agonism: Activation of β2-adrenergic receptors on immune cells, such as lymphocytes and macrophages, is known to have anti-inflammatory effects.
-
Dopamine D1-like Receptor Agonism: Stimulation of D1-like receptors can have varied effects depending on the immune cell type and context, but it has been shown to influence cytokine production.
-
Dopamine D2-like Receptor Agonism: D2-like receptor activation is often associated with the suppression of inflammatory responses, including the inhibition of the NLRP3 inflammasome and the NF-κB pathway.
The following diagram illustrates the primary receptor targets of this compound on an immune cell.
Caption: this compound's multi-receptor engagement on immune cells.
Effects on Immune Cells and Cytokine Production
This compound has been shown to modulate the function of a wide array of immune cells, leading to a significant alteration in the cytokine milieu.
Leukocytes
In a rat model of experimental sepsis, this compound decreased the number of leukocytes adhering to the vascular endothelium. Studies in healthy volunteers have shown that this compound infusion can lead to a small but significant decrease in the total white cell count.
T-Lymphocytes
Dopamine, and by extension its analogue this compound, can inhibit the activation of T cells, leading to a downregulation of their proliferation and the secretion of cytokines such as IL-2, IL-4, IL-6, and IFN-γ. In healthy volunteers, this compound infusion was associated with a decrease in the absolute counts of CD3+, CD4+, and CD8+ lymphocytes.
Monocytes and Macrophages
Dopamine signaling in macrophages can suppress the production of the pro-inflammatory cytokine IL-12 and promote the secretion of the anti-inflammatory cytokine IL-10. However, some studies suggest that dopamine can also increase the production of inflammatory cytokines like IL-1β in human macrophages. Dobutamine, another catecholamine, has been shown to inhibit LPS-induced production of MIP-1α and IL-8 in human monocytes.
Neutrophils
Dopamine can inhibit the migration and production of reactive oxygen species (ROS) by human polymorphonuclear leukocytes (neutrophils) through D1-like receptors. Furthermore, dopamine has been shown to induce neutrophil apoptosis, a crucial process for the resolution of inflammation.
Cytokine Modulation
A consistent finding across multiple studies is the ability of this compound to attenuate the systemic inflammatory response by reducing the levels of pro-inflammatory cytokines.
Table 1: Effect of this compound on Circulating Cytokine Levels in a Rodent Model of Laparotomy and Endotoxemia
| Cytokine | Control (pg/ml) | This compound (0.5 µg/kg/min) (pg/ml) | This compound (1 µg/kg/min) (pg/ml) | This compound (2 µg/kg/min) (pg/ml) | P-value |
| TNF-α | 324 ± 93 | 97 ± 14 | 110 ± 20 | 85 ± 15 | < 0.01 |
| IL-1β | 150 ± 25 | 75 ± 10 | 80 ± 12 | 70 ± 8 | < 0.05 |
| IL-6 | 2500 ± 400 | 1200 ± 200 | 1300 ± 250 | 1100 ± 180 | < 0.01 |
| IL-10 | 800 ± 150 | 400 ± 80 | 450 ± 90 | 350 ± 70 | < 0.05 |
Data are presented as mean ± SEM.
Signaling Pathways
The immunomodulatory effects of this compound are mediated by complex intracellular signaling pathways initiated by receptor binding. The primary pathways involve cyclic AMP (cAMP) and the transcription factor NF-κB.
D1-like Receptor Signaling
Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression related to inflammation.
Caption: D1-like receptor signaling cascade.
D2-like Receptor Signaling and NF-κB Inhibition
Activation of D2-like receptors can lead to the inhibition of the NF-κB pathway. This can occur through the dephosphorylation of Akt by protein phosphatase 2A (PP2A), which prevents the subsequent activation of the IKK complex and the degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Caption: D2-like receptor-mediated inhibition of the NF-κB pathway.
Experimental Protocols
Rodent Model of Laparotomy and Endotoxemia
This protocol is based on the study by Bangash et al. (2013) investigating the effects of this compound on the systemic inflammatory response and organ injury.
Objective: To assess the immunomodulatory effects of this compound in a rodent model of systemic inflammation.
Animals: Male Wistar rats.
Procedure:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent.
-
Laparotomy: Perform a midline laparotomy.
-
Endotoxin Administration: Administer endotoxin (lipopolysaccharide, LPS) intravenously to induce a systemic inflammatory response. A sham group undergoes laparotomy without endotoxin administration.
-
Treatment Groups:
-
Control Group: Receive 0.9% saline vehicle.
-
This compound Groups: Receive a continuous intravenous infusion of this compound at varying doses (e.g., 0.5, 1, or 2 µg/kg/min).
-
-
Monitoring: Monitor global hemodynamics (e.g., mean arterial pressure, cardiac index) and regional microvascular flow.
-
Sample Collection: Collect blood samples at baseline and at specified time points (e.g., 4 hours) after endotoxin administration.
-
Cytokine Analysis: Measure plasma concentrations of TNF-α, IL-1β, IL-6, and IL-10 using enzyme-linked immunosorbent assay (ELISA).
-
Leukocyte Adhesion Molecule Expression: Analyze the expression of CD11b on leukocytes using flow cytometry.
-
Organ Injury Assessment: Measure markers of organ injury, such as pulmonary myeloperoxidase (MPO) activity (for leukocyte infiltration), alanine aminotransferase (ALT) for hepatic injury, and creatinine for renal injury.
Caption: Experimental workflow for the rodent model of endotoxemia.
In Vitro Assessment of Neutrophil Function
This protocol is a generalized representation based on studies investigating the effects of dopamine on neutrophil apoptosis and function.
Objective: To determine the direct effects of this compound on neutrophil apoptosis and function.
Cells: Isolate neutrophils from the peripheral blood of healthy human volunteers.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils using density gradient centrifugation.
-
Cell Culture: Culture isolated neutrophils in an appropriate medium.
-
Treatment: Treat neutrophils with varying concentrations of this compound or a vehicle control.
-
Apoptosis Assay:
-
At specified time points, assess apoptosis using methods such as flow cytometry with Annexin V and propidium iodide staining or by morphological assessment of stained cytospins.
-
-
Functional Assays:
-
Chemotaxis: Evaluate neutrophil migration towards a chemoattractant using a Boyden chamber assay.
-
Phagocytosis: Assess the ability of neutrophils to phagocytose fluorescently labeled bacteria or beads using flow cytometry or microscopy.
-
Oxidative Burst: Measure the production of reactive oxygen species (ROS) in response to a stimulant (e.g., PMA or fMLP) using a chemiluminescence or fluorescent probe-based assay.
-
Conclusion
This compound possesses significant immunomodulatory properties that are distinct from its well-established hemodynamic effects. Through its action on β2-adrenergic and dopamine receptors on immune cells, this compound can attenuate the production of pro-inflammatory cytokines, modulate leukocyte trafficking, and influence the function of key immune cells such as T-lymphocytes and neutrophils. These findings underscore the potential of this compound and similar multi-receptor agonists as therapeutic agents for a variety of inflammatory and autoimmune disorders. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into effective clinical applications. This guide provides a foundational resource for researchers and drug development professionals to advance the investigation and application of this compound's immunomodulatory potential.
References
- 1. This compound: immunomodulatory, hemodynamic, or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopexamine's Effect on Splanchnic Perfusion in Septic Shock Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe circulatory, cellular, and metabolic abnormalities. A critical component of the pathophysiology of septic shock is the maldistribution of blood flow, often resulting in splanchnic hypoperfusion. The splanchnic circulation, which supplies blood to the gastrointestinal tract, liver, spleen, and pancreas, is particularly vulnerable to the vasoconstrictive effects of endogenous catecholamines released during sepsis. Inadequate perfusion of this region can lead to gut ischemia, loss of mucosal barrier function, translocation of bacteria and endotoxins into the systemic circulation, and the potentiation of a systemic inflammatory response, ultimately contributing to multiple organ dysfunction syndrome (MODS).
Dopexamine, a synthetic catecholamine with agonist activity at β2-adrenergic and dopaminergic (D1 and D2) receptors, has been investigated as a therapeutic agent to counteract splanchnic hypoperfusion in septic shock. Its pharmacological profile suggests a potential to increase splanchnic blood flow through direct vasodilation and to improve systemic hemodynamics by increasing cardiac output. This technical guide provides an in-depth analysis of the effects of this compound on splanchnic perfusion in preclinical septic shock models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on systemic and splanchnic hemodynamics in various septic shock models.
Table 1: Hemodynamic Effects of this compound in a Porcine Fecal Peritonitis Model of Septic Shock
| Parameter | Drug & Dose | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | p-value | Reference |
| Cardiac Index (L/min/m²) | This compound (1 and 2 µg/kg/min) | 2.9 ± 0.6 | 3.9 ± 0.8 | +35% | <0.001 | [1] |
| Superior Mesenteric Artery Flow (mL/min) | This compound (1 and 2 µg/kg/min) | 350 ± 80 | 395 ± 90 | +13% | <0.01 | [1] |
| Gastric Mucosal Microcirculatory Blood Flow (Arbitrary Units) | This compound (1 and 2 µg/kg/min) | 100 ± 20 | No significant change | - | NS | [1] |
| Jejunal Mucosal Microcirculatory Blood Flow (Arbitrary Units) | This compound (1 and 2 µg/kg/min) | 100 ± 25 | No significant change | - | NS | [1] |
| Colonic Mucosal Microcirculatory Blood Flow (Arbitrary Units) | This compound (1 and 2 µg/kg/min) | 100 ± 30 | No significant change | - | NS | [1] |
NS: Not Significant
Table 2: Effects of this compound on Intestinal Microcirculation in a Rat Endotoxin-Induced Septic Shock Model
| Parameter | Group | Baseline (Mean ± SD) | 1-hour Post-Endotoxin (Mean ± SD) | Percentage Change from Baseline | p-value (vs. LPS group) | Reference |
| Intestinal Microvascular Blood Flow (IMBF) (% of baseline) | Control | 100 | 98 ± 5 | -2% | - | |
| LPS (Endotoxin) | 100 | 51 ± 7 | -49% | - | ||
| DPX (Endotoxin + this compound 0.5 µg/kg/min) | 100 | 95 ± 8 | -5% | <0.05 | ||
| Functional Capillary Density (FCD) - Longitudinal Muscle Layer (% of Control) | Control | 100 | 99 ± 6 | -1% | - | |
| LPS (Endotoxin) | 100 | 67 ± 9 | -33% | - | ||
| DPX (Endotoxin + this compound 0.5 µg/kg/min) | 100 | 89 ± 7 | -11% | <0.05 | ||
| Functional Capillary Density (FCD) - Circular Muscle Layer (% of Control) | Control | 100 | 101 ± 5 | +1% | - | |
| LPS (Endotoxin) | 100 | 52 ± 8 | -48% | - | ||
| DPX (Endotoxin + this compound 0.5 µg/kg/min) | 100 | 77 ± 10 | -23% | <0.05 | ||
| Plasma TNF-α (pg/mL) | LPS (Endotoxin) | - | 3637 ± 553 | - | - | |
| DPX (Endotoxin + this compound 0.5 µg/kg/min) | - | 1933 ± 201 | -52% | <0.05 |
Experimental Protocols
Porcine Fecal Peritonitis-Induced Septic Shock Model
This model aims to replicate the clinical scenario of sepsis originating from the abdominal cavity.
-
Animal Preparation: Eight domestic pigs are anesthetized intravenously and mechanically ventilated. Catheters are placed for fluid and drug administration, as well as for hemodynamic monitoring.
-
Induction of Sepsis: Fecal peritonitis is induced by the intraperitoneal implantation of a clot of autologous feces and devitalized intestinal segment. This method leads to a progressive development of septic shock over several hours.
-
Hemodynamic Monitoring:
-
Cardiac Index: Measured by thermodilution using a pulmonary artery catheter.
-
Superior Mesenteric Artery (SMA) Flow: Measured using an ultrasound transit time flowmeter placed around the SMA.
-
Microcirculatory Blood Flow: Continuously measured in the gastric, jejunal, and colonic mucosa, as well as in the kidney, pancreas, and jejunal muscularis using a six-channel laser Doppler flowmetry system.
-
-
This compound Administration: this compound is administered as a continuous intravenous infusion at doses of 1 and 2 µg/kg/min. Each dose is maintained for 30 minutes, followed by a washout period.
Rat Endotoxin-Induced Septic Shock Model
This model utilizes the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a rapid and reproducible systemic inflammatory response.
-
Animal Preparation: Forty-two Wistar rats are used in this prospective, randomized, controlled study. The animals are anesthetized for the duration of the experiment.
-
Induction of Sepsis: Sepsis is induced by an intravenous infusion of endotoxin (lipopolysaccharide from Escherichia coli) at a dose of 20 mg/kg over 15 minutes.
-
Experimental Groups:
-
Control Group: Receives no endotoxin or this compound.
-
LPS Group: Receives endotoxin infusion only.
-
DPX Group: Receives endotoxin infusion followed by a continuous infusion of this compound at 0.5 µg/kg/min for four hours.
-
-
Perfusion Measurement:
-
Intestinal Microvascular Blood Flow (IMBF): Measured using laser Doppler fluxmetry.
-
Functional Capillary Density (FCD): Assessed in the intestinal mucosa and muscle layers using intravital microscopy. This technique allows for the direct visualization and quantification of perfused capillaries.
-
-
Inflammatory Marker Measurement: Plasma levels of tumor necrosis factor-alpha (TNF-α) are measured as an indicator of the inflammatory response.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on splanchnic perfusion through a multi-receptor mechanism, primarily involving β2-adrenergic and dopaminergic receptors.
-
β2-Adrenergic Receptor Agonism: Stimulation of β2-adrenergic receptors located on vascular smooth muscle cells in the splanchnic circulation leads to vasodilation. This is a key mechanism for increasing blood flow to the gut.
-
Dopamine D1 Receptor Agonism: Activation of D1 receptors, also present in the splanchnic vasculature, contributes to vasodilation, further enhancing regional blood flow.
-
Dopamine D2 Receptor Agonism: this compound's activity at presynaptic D2 receptors on sympathetic nerve terminals inhibits the release of norepinephrine. This reduction in sympathetic tone leads to a decrease in vasoconstriction, indirectly promoting vasodilation.
-
Cardiac Effects: this compound also has a mild positive inotropic effect, which increases cardiac output. This systemic effect can contribute to improved overall organ perfusion, including the splanchnic region.
Discussion and Conclusion
The evidence from preclinical septic shock models suggests that this compound can increase global and regional splanchnic blood flow. In a porcine fecal peritonitis model, this compound significantly increased cardiac index and superior mesenteric artery flow. However, this increase in macrocirculatory flow did not translate to a significant improvement in the microcirculation of the gastrointestinal mucosa. This discrepancy highlights the complex pathophysiology of septic shock, where improvements in large vessel flow do not always reach the capillary beds.
In contrast, a study using a rat endotoxin-induced septic shock model demonstrated that this compound improved intestinal microvascular blood flow and functional capillary density. Furthermore, this compound administration was associated with a reduction in the inflammatory marker TNF-α, suggesting a potential anti-inflammatory effect.
The differing outcomes between these studies may be attributable to variations in the animal models, the methods of sepsis induction, the timing and dosage of this compound administration, and the specific techniques used to measure perfusion. The fecal peritonitis model in pigs may represent a more clinically relevant, prolonged, and complex septic state compared to the acute, endotoxin-driven inflammation in the rat model.
References
In Vitro Effects of Dopexamine on Isolated Cardiomyocyte Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopexamine is a synthetic catecholamine with a unique pharmacological profile, acting primarily as a potent agonist at β2-adrenergic and dopamine D1/D2 receptors. This dual mechanism of action confers significant inotropic and vasodilatory effects, making it a subject of interest in cardiovascular research and drug development. This technical guide provides an in-depth analysis of the in vitro effects of this compound on the contractility of isolated cardiomyocytes. It details the underlying molecular signaling pathways, summarizes key quantitative data from published studies, and outlines the experimental protocols necessary to investigate these effects.
Introduction
This compound's positive inotropic effects on the heart are of significant interest for potential therapeutic applications in conditions such as acute heart failure and low cardiac output states.[1] Understanding its direct actions on individual cardiac muscle cells, or cardiomyocytes, is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects. In vitro studies using isolated cardiomyocytes offer a controlled environment to dissect the cellular and molecular events that govern this compound-induced changes in contractility, independent of systemic neurohormonal influences and loading conditions.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism for increasing cardiomyocyte contractility is through the stimulation of β2-adrenergic receptors.[2][3] This initiates a cascade of intracellular signaling events that ultimately lead to enhanced contractile performance. Additionally, this compound's interaction with dopamine receptors and its ability to inhibit norepinephrine reuptake can indirectly influence cardiomyocyte function.[4][5]
β2-Adrenergic Receptor Signaling
The positive inotropic effect of this compound is predominantly mediated by the β2-adrenergic receptor signaling pathway. Upon binding of this compound to the β2-adrenergic receptor on the cardiomyocyte membrane, the following key steps are initiated:
-
G-Protein Activation: The receptor-agonist complex activates the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), leading to the dissociation and activation of its catalytic subunits.
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates several key proteins involved in excitation-contraction coupling:
-
L-type Ca2+ Channels: Phosphorylation of L-type calcium channels increases their open probability, leading to an enhanced influx of Ca2+ into the cell during depolarization (the "trigger" calcium).
-
Phospholamban (PLN): Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), leading to increased SR calcium load and faster relaxation.
-
Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which also contributes to faster relaxation.
-
The net effect of this signaling cascade is an increase in the amplitude of the intracellular calcium transient and a more rapid removal of calcium from the cytosol, resulting in a stronger and shorter contraction.
Caption: this compound's β2-adrenergic signaling cascade in cardiomyocytes.
Quantitative Effects on Cardiomyocyte Contractility
In vitro studies have consistently demonstrated that this compound exerts a concentration-dependent positive inotropic effect on isolated cardiomyocytes. This is primarily observed as an increase in the amplitude and velocity of contraction, as well as an enhanced rate of relaxation.
Effects on Calcium Current
A key determinant of cardiomyocyte contractility is the influx of calcium through L-type calcium channels. Studies on isolated guinea pig ventricular myocytes have quantified the dose-dependent effect of this compound on the verapamil-sensitive Ca2+ inward current.
| This compound Concentration (µM) | Increase in Ca2+ Inward Current (%) |
| 5 | 109 |
| 50 | 147 |
| 100 | 194 |
Table 1: Dose-dependent effect of this compound on Ca2+ inward current in isolated guinea pig ventricular myocytes. Data from.
Effects on Force of Contraction
Direct measurements of the force of contraction in isolated cardiac muscle preparations have confirmed this compound's positive inotropic effects. In non-failing human myocardium, this compound increases the force of contraction in a concentration-dependent manner. However, it is noteworthy that in failing human myocardium, the positive inotropic effect of this compound alone is significantly blunted, but can be restored in the presence of a phosphodiesterase inhibitor like milrinone. This suggests an impairment in the β2-adrenoceptor signaling pathway in heart failure.
Note: While several studies describe a concentration-dependent increase in the force of contraction, specific quantitative data such as EC50 values or percentage increases at various concentrations for isolated cardiomyocyte shortening, contraction velocity, and relaxation velocity are not consistently reported in the reviewed literature. The data on Ca2+ current provides a quantitative surrogate for its inotropic potential.
Experimental Protocols
The following section outlines the key experimental protocols for investigating the in vitro effects of this compound on isolated cardiomyocyte contractility.
Cardiomyocyte Isolation
A common and effective method for obtaining viable adult cardiomyocytes is through Langendorff perfusion of the heart with enzymatic digestion.
Materials:
-
Animals: Adult rats or mice are commonly used.
-
Buffers:
-
Perfusion Buffer (Ca2+-free Tyrode's solution): NaCl, KCl, MgCl2, HEPES, glucose.
-
Enzyme Solution: Perfusion buffer supplemented with collagenase (e.g., Type II) and protease (e.g., Type XIV).
-
Stop Solution (Kraft-Brühe or similar): High K+ solution to maintain cell quiescence.
-
-
Equipment: Langendorff apparatus, peristaltic pump, water bath, surgical tools.
Procedure:
-
Heart Excision: The animal is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold perfusion buffer.
-
Aortic Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated perfusion buffer is initiated to clear the coronary arteries of blood.
-
Enzymatic Digestion: The perfusion is switched to the enzyme solution. The heart is perfused until it becomes flaccid, indicating successful digestion of the extracellular matrix.
-
Cell Dissociation: The ventricles are minced in the stop solution and gently agitated to release individual cardiomyocytes.
-
Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological calcium concentrations to ensure they are calcium-tolerant and viable.
-
Cell Filtration and Collection: The cell suspension is filtered to remove undigested tissue, and the cardiomyocytes are collected by gentle centrifugation or gravity sedimentation.
Caption: Workflow for isolating adult ventricular cardiomyocytes.
Measurement of Cardiomyocyte Contractility
Video-based edge detection or sarcomere tracking systems (e.g., IonOptix) are widely used to measure the contractile properties of single, electrically stimulated cardiomyocytes.
Materials:
-
Isolated Cardiomyocytes
-
Culture Medium: Appropriate medium for short-term culture (e.g., M199).
-
Laminin-coated coverslips
-
Inverted Microscope with a high-speed camera.
-
Contractility Measurement System: (e.g., IonOptix) with software for edge detection or sarcomere length analysis.
-
Field Stimulator
-
Perfusion System to deliver control and this compound-containing solutions.
Procedure:
-
Cell Plating: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to attach.
-
Microscope Setup: The coverslip is placed in a perfusion chamber on the stage of the inverted microscope.
-
Electrical Pacing: Cells are field-stimulated at a physiological frequency (e.g., 1 Hz) to induce regular contractions.
-
Baseline Recording: Contractility is recorded under baseline conditions (vehicle control). Key parameters to measure include:
-
Peak Shortening (PS): The amplitude of cell shortening, often expressed as a percentage of diastolic cell length.
-
Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.
-
Time to Peak Contraction (TPC): The duration from the stimulus to peak shortening.
-
Time to 90% Relengthening (TR90): The duration for the cell to return to 90% of its diastolic length.
-
-
This compound Application: A concentration-response curve is generated by perfusing the cells with increasing concentrations of this compound. Recordings are made at each concentration after the response has stabilized.
-
Data Analysis: The contractility parameters are analyzed and compared between baseline and this compound-treated conditions.
Conclusion
This compound enhances isolated cardiomyocyte contractility primarily through the stimulation of β2-adrenergic receptors, leading to a PKA-mediated increase in intracellular calcium. This is reflected in a dose-dependent increase in the amplitude and velocity of contraction and an accelerated rate of relaxation. The experimental protocols detailed in this guide provide a robust framework for the in vitro investigation of this compound and other inotropic agents. For drug development professionals, understanding these cellular mechanisms is essential for the rational design and evaluation of novel cardiovascular therapies. Further research is warranted to obtain more comprehensive quantitative data on the direct effects of this compound on various contractility parameters in isolated cardiomyocytes from different species and disease models.
References
- 1. This compound hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced effects of this compound on force of contraction in the failing human heart despite preserved beta 2-adrenoceptor subpopulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Inhibition of Uptake1 by this compound hydrochloride in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Modeling of Dopexamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopexamine hydrochloride is a synthetic catecholamine, structurally related to dopamine, utilized for its inotropic and vasodilatory effects in clinical settings such as acute heart failure and post-cardiac surgery hemodynamic support.[1][2] Its complex pharmacological profile, characterized by agonist activity at multiple receptor subtypes, necessitates a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties for optimal therapeutic use and further drug development. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic modeling of this compound, integrating quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.
This compound primarily exerts its effects through the stimulation of β2-adrenergic receptors and, to a lesser extent, dopamine D1 and D2 receptors.[1][2] It also inhibits the neuronal re-uptake of norepinephrine (Uptake-1).[1] This multifaceted mechanism of action results in a combination of vasodilation, leading to afterload reduction, and a mild to moderate increase in cardiac output.
Pharmacokinetics
This compound is administered via intravenous infusion, allowing for a rapid onset and short duration of action, which is advantageous in critically ill patients requiring precise hemodynamic control. The drug is metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), with its metabolites primarily excreted in the urine.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by a short plasma half-life, which contributes to its rapid therapeutic effect and quick reversal upon discontinuation of infusion.
| Parameter | Value | Population | Source |
| Plasma Half-life | 6 minutes | Healthy Volunteers | |
| 11 minutes | Patients with Low Cardiac Output |
Note: Significant inter-individual variability in plasma concentrations of catecholamines like dopamine has been observed, suggesting that weight-based dosing may not always result in predictable blood levels.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its interaction with adrenergic and dopaminergic receptors. These interactions lead to measurable changes in cardiovascular and renal hemodynamics.
Hemodynamic Effects
Clinical studies have quantified the dose-dependent hemodynamic effects of this compound in various patient populations.
| Dose (µg/kg/min) | Cardiac Index (% increase) | Systemic Vascular Resistance (% decrease) | Heart Rate (% increase) | Stroke Volume (% increase) | Population | Source |
| 0.25 - 4.0 | Significant Increase (dose-dependent) | Significant Decrease (dose-dependent) | Significant Increase (at ≥ 0.50 µg/kg/min) | Significant Increase (at ≥ 0.25 µg/kg/min) | Patients with Low Output Congestive Heart Failure | |
| 4.0 | 117% | 65% | 61% | - | Patients undergoing Coronary Artery Bypass Surgery | |
| 4.0 | 64 ± 10% | 42 ± 5% | 11.7 ± 3% | 47 ± 9% | Patients with Stable Chronic Cardiac Failure | |
| 1.5 (mean) | >50% | - | - | - | Patients post-Coronary Artery Bypass Grafting | |
| 4.8 (mean peak) | 60% | Significant Decrease | 12% | Significant Increase | Patients with Severe Congestive Heart Failure |
Renal Effects
This compound is known to increase renal blood flow, an effect attributed to its agonist activity at dopaminergic and β2-adrenergic receptors in the renal vasculature.
| Dose (µg/kg/min) | Renal Blood Flow (% increase) | Renal Vascular Resistance (% decrease) | Population | Source |
| 4.0 | 66% | Declined to a similar extent as SVR | Patients undergoing Coronary Artery Bypass Surgery |
Signaling Pathways
The pharmacodynamic effects of this compound are initiated by its binding to cell surface G-protein coupled receptors (GPCRs), primarily the β2-adrenergic and dopamine D1 receptors.
This compound Signaling Overview
Caption: Overview of this compound's primary receptor targets and resulting physiological effects.
β2-Adrenergic Receptor Signaling Pathway
Activation of β2-adrenergic receptors by this compound primarily leads to the stimulation of the Gs-adenylyl cyclase pathway.
Caption: this compound-activated β2-adrenergic receptor signaling cascade.
Dopamine D1 Receptor Signaling Pathway
Similar to the β2-adrenergic receptor, the dopamine D1 receptor is coupled to the Gs protein, leading to increased intracellular cyclic AMP (cAMP).
Caption: this compound-activated Dopamine D1 receptor signaling cascade.
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials investigating the pharmacodynamics of this compound.
Study in Patients with Low Output Congestive Heart Failure
-
Objective: To determine the central and regional hemodynamic effects and renal function responses to this compound.
-
Study Design: Randomized, double-blind, crossover design.
-
Participants: 12 patients with low output congestive heart failure.
-
Intervention: Dose-response infusions of this compound from 0.25 to 4.0 µg/kg/min, and extended infusions. A saline-placebo control was used.
-
Measurements: Central and regional hemodynamics, and renal function were assessed.
-
Source:
Study in Patients Undergoing Coronary Artery Bypass Surgery
-
Objective: To compare the systemic and renal hemodynamic effects of this compound and dopamine.
-
Study Design: Randomized, controlled trial.
-
Participants: 20 male patients undergoing elective coronary artery bypass surgery, randomly allocated to two groups (n=10).
-
Intervention: Incremental doses of this compound (1, 2, and 4 µg/kg/min) or dopamine (2.5 and 5 µg/kg/min), with each dose maintained for 15 minutes.
-
Anesthesia: Fentanyl and midazolam.
-
Measurements: Systemic and renal hemodynamics were measured before drug administration and at the end of each infusion period. Renal blood flow was measured using the argon wash-in technique.
-
Source:
Experimental Workflow for a Typical this compound Infusion Study
Caption: A generalized experimental workflow for a clinical trial of this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling for this compound aims to establish a quantitative relationship between the drug dosage, its concentration in the body over time (pharmacokinetics), and the resulting physiological effects (pharmacodynamics). Given the rapid onset and short half-life of this compound administered by continuous infusion, steady-state concentrations are quickly achieved. Therefore, PK/PD models often focus on the relationship between the infusion rate and the observed hemodynamic response.
A common approach is to use a direct effect model, where the observed effect is directly related to the plasma concentration (or infusion rate as a surrogate). The Emax model is a frequently used mathematical representation for this relationship:
E = E₀ + (Eₘₐₓ * C) / (EC₅₀ + C)
Where:
-
E is the observed effect (e.g., change in cardiac index).
-
E₀ is the baseline effect.
-
Eₘₐₓ is the maximum possible effect.
-
C is the plasma concentration of this compound (or infusion rate).
-
EC₅₀ is the concentration (or infusion rate) that produces 50% of the maximal effect.
This model can be fitted to the dose-response data presented in the tables above to estimate the parameters Eₘₐₓ and EC₅₀ for various hemodynamic endpoints. Such models are invaluable for simulating the effects of different dosing regimens, predicting patient responses, and informing the design of future clinical trials.
Conclusion
This compound's distinct pharmacodynamic profile, driven by its interactions with multiple receptor systems, offers a unique therapeutic option for the management of low cardiac output states. A thorough understanding and application of pharmacokinetic and pharmacodynamic modeling are crucial for optimizing its clinical use. The quantitative data, experimental protocols, and signaling pathway visualizations provided in this guide serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound and other cardiovascular drugs. Future research should focus on developing more sophisticated population PK/PD models to account for inter-individual variability and to further refine dosing strategies in specific patient populations.
References
Dopexamine's Role in Modulating the Inflammatory Cascade in Sepsis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, characterized by a complex and overwhelming inflammatory cascade. Dopexamine, a synthetic analogue of dopamine with potent β2-adrenergic and dopaminergic (D1 and D2) receptor agonist activity, has emerged as a potential therapeutic agent capable of modulating this inflammatory response.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in sepsis, focusing on its immunomodulatory effects, underlying signaling pathways, and supporting experimental evidence. While traditionally used for its hemodynamic effects, a growing body of preclinical evidence suggests that this compound can attenuate the systemic inflammatory response and protect against organ injury in sepsis, potentially independent of its effects on global hemodynamics.[3][4] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed signaling mechanisms to provide a thorough resource for researchers and drug development professionals in the field.
Modulation of Inflammatory Mediators and Cellular Responses
Experimental studies, primarily in rodent models of endotoxemia and sepsis, have demonstrated this compound's ability to significantly attenuate the production of key pro-inflammatory cytokines and modulate leukocyte activity.
Cytokine Profile Modulation
This compound administration has been shown to reduce the systemic levels of several pro-inflammatory cytokines that are central to the pathophysiology of sepsis. In a rat model of endotoxemia, this compound significantly attenuated the increase in plasma concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4] Interestingly, the anti-inflammatory cytokine Interleukin-10 (IL-10) was also reduced at lower doses of this compound.
Leukocyte Activation and Infiltration
A critical event in the septic inflammatory cascade is the activation of leukocytes and their subsequent infiltration into tissues, leading to organ damage. This compound has been found to reduce the expression of the cell-adhesion molecule CD11b on leukocytes. This reduction in CD11b expression is associated with decreased leukocyte-endothelial adhesion and transmigration into tissues, as evidenced by reduced pulmonary myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key experimental studies investigating the effects of this compound on inflammatory markers and organ injury in animal models of sepsis.
Table 1: Effect of this compound on Plasma Cytokine Levels in a Rat Model of Endotoxemia
| Cytokine | Control (Endotoxin) | This compound (0.5 µg/kg/min) | This compound (1 µg/kg/min) | This compound (2 µg/kg/min) | P-value vs. Control |
| TNF-α (pg/mL) at 4h | 324 ± 93 | ~100 | ~120 | 97 ± 14 | < 0.05 (all doses) |
| IL-1β (pg/mL) at 4h | ~450 | ~200 | ~220 | ~250 | < 0.05 (all doses) |
| IL-6 (pg/mL) at 4h | ~1800 | ~800 | ~900 | ~1000 | < 0.01 (all doses) |
| IL-10 (pg/mL) at 4h | ~3500 | ~2000 | ~2200 | ~3000 | < 0.05 (0.5 & 1 µg/kg/min) |
Data adapted from a study in a rodent model of laparotomy and endotoxemia. Values are presented as mean ± SEM or approximated from graphical representations.
Table 2: Effect of this compound on Leukocyte Adhesion Molecule Expression and Pulmonary Infiltration
| Parameter | Control (Endotoxin) | Pooled this compound | P-value vs. Control |
| CD11b Expression (MFI) | Increased | Attenuated | Not specified |
| Pulmonary MPO Activity (U/g tissue) | Increased | Reduced | Not specified |
MFI: Mean Fluorescence Intensity. Data adapted from a study in a rodent model of laparotomy and endotoxemia.
Table 3: Effect of this compound on Markers of Organ Injury and Lactic Acidosis
| Parameter | Control (Endotoxin) | Pooled this compound | P-value vs. Control |
| Lactate (mM) | 4.0 ± 0.5 | 2.2 ± 0.2 | < 0.001 |
| ALT (IU/L) | 138 ± 25 | 81 ± 4 | < 0.05 |
| Creatinine (µM) | 76.2 ± 9.8 | 49.4 ± 3.9 | < 0.005 |
ALT: Alanine Aminotransferase. Data adapted from a study in a rodent model of laparotomy and endotoxemia. Values are presented as mean ± SEM.
Proposed Signaling Pathways of this compound's Anti-inflammatory Action
The precise molecular mechanisms underlying this compound's immunomodulatory effects in sepsis are not fully elucidated. However, based on its action as a dopamine analogue and a β2-adrenergic agonist, several signaling pathways are proposed to be involved.
Dopaminergic Receptor-Mediated Pathways
As a dopamine analogue, this compound likely interacts with dopamine receptors (D1-like and D2-like) expressed on immune cells. Studies on dopamine have revealed its capacity to suppress inflammatory signaling.
-
Dopamine Receptor D2 (D2R) Signaling: Activation of D2 receptors has been shown to inhibit the NF-κB pathway, a central regulator of inflammatory gene expression. This inhibition may be mediated through a Protein Phosphatase 2A (PP2A)-dependent dephosphorylation of Akt, which in turn prevents the activation of the IKK complex and subsequent degradation of IκBα. Furthermore, dopamine, acting through D2 receptors, can inhibit the TLR4-MYD88-MAPK3 pathway, leading to suppressed CREB1 phosphorylation and downregulation of pro-inflammatory genes.
-
Dopamine Receptor D5 (D5R) Signaling: Dopamine can also suppress systemic inflammation by blocking the TRAF6/NF-κB pathway via a D5 receptor-mediated signaling axis.
β2-Adrenergic Receptor-Mediated Pathway
This compound is a potent β2-adrenergic receptor agonist. Signaling through this receptor on immune cells is known to have significant anti-inflammatory effects. The primary mechanism involves the Gs protein-coupled receptor pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of the anti-inflammatory cytokine IL-10. Furthermore, β2-adrenergic signaling can inhibit the production of pro-inflammatory cytokines like TNF-α, potentially through cAMP-PKA-mediated inhibition of the NF-κB pathway.
Experimental Protocols
The following provides a detailed methodology for a key in vivo study that generated much of the quantitative data presented.
Animal Model of Laparotomy and Endotoxemia
-
Animal Subjects: Male Wistar rats (220-410 g) were used. All procedures were performed with institutional approval and in accordance with animal welfare regulations.
-
Surgical Preparation: Rats were anesthetized, and cannulas were inserted into the carotid artery for blood pressure monitoring and blood sampling, and into the jugular vein for fluid and drug administration. A laparotomy was performed.
-
Induction of Endotoxemia: Endotoxemia was induced by the administration of Escherichia coli lipopolysaccharide (LPS) at a dose of 6 mg/kg over a 10-minute period. Sham animals received a saline vehicle.
-
Treatment Groups: Endotoxemic animals were randomized to receive either:
-
0.9% saline vehicle (Control)
-
This compound at 0.5 µg/kg/min
-
This compound at 1 µg/kg/min
-
This compound at 2 µg/kg/min All animals received fluid resuscitation with intravenous 0.9% saline at 4.3 ml/kg/h for 4 hours.
-
-
Measurements:
-
Hemodynamics: Mean arterial pressure and heart rate were continuously monitored.
-
Blood Sampling: Arterial blood samples were taken at baseline and at various time points for the measurement of blood gases, lactate, and plasma for cytokine and organ injury marker analysis.
-
Cytokine Analysis: Plasma concentrations of TNF-α, IL-1β, IL-6, and IL-10 were measured using enzyme-linked immunosorbent assay (ELISA).
-
Leukocyte Adhesion Molecule Expression: The expression of CD11a and CD11b on the surface of neutrophils was determined by flow cytometry.
-
Organ Injury Markers: Plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), urea, and creatinine were measured.
-
Pulmonary Myeloperoxidase (MPO) Activity: At the end of the experiment, lung tissue was harvested to measure MPO activity as an index of neutrophil infiltration.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant immunomodulatory properties that are beneficial in the context of sepsis. Its ability to attenuate the pro-inflammatory cytokine storm, reduce leukocyte activation and infiltration, and protect against organ damage, potentially independent of its hemodynamic effects, makes it a compelling candidate for further investigation. The proposed mechanisms of action, through both dopaminergic and β2-adrenergic signaling pathways, offer a rationale for these observed effects.
Future research should focus on several key areas:
-
Direct Elucidation of Signaling Pathways: Studies are needed to directly confirm the engagement and modulation of the NF-κB and MAPK pathways by this compound in immune cells during sepsis.
-
Dose-Response Relationship: Further investigation into the optimal immunomodulatory dosing of this compound, which may differ from doses required for hemodynamic support, is warranted.
-
Clinical Translation: Well-designed clinical trials are necessary to evaluate the efficacy of this compound as an immunomodulatory agent in human septic patients, focusing on inflammatory biomarkers and clinical outcomes beyond hemodynamics.
References
- 1. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: immunomodulatory, hemodynamic, or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound can attenuate the inflammatory response and protect against organ injury in the absence of significant effects on hemodynamics or regional microvascular flow - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroendocrine Effects of Dopexamine Administration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroendocrine effects of Dopexamine administration. This compound, a synthetic catecholamine, is recognized for its pharmacological actions as an agonist at β2-adrenergic and peripheral dopamine D1 and D2 receptors.[1][2][3][4] This document summarizes key quantitative data from clinical studies, details the experimental protocols used in this research, and visualizes the core signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials investigating the neuroendocrine effects of this compound administration.
Table 1: Effects of this compound on Anterior Pituitary Hormones
| Hormone | This compound Dose (µg/kg/min) | Change in Serum Concentration | Comparison Drug/Placebo | Change with Comparison | Study Population | Reference |
| Prolactin (PRL) | 0.5 | No significant effect | Placebo | - | 32 male surgical risk patients | [5] |
| Prolactin (PRL) | 1.0 | Significant suppression | Placebo | - | 32 male surgical risk patients | |
| Prolactin (PRL) | 0.73 ± 0.27 | No significant effect | Dopamine (5.0 ± 1.84 µg/kg/min) | Dopamine significantly suppressed PRL | 30 male patients undergoing major abdominal surgery | |
| Thyrotropin (TSH) | 0.5 | No significant effect | Placebo | - | 32 male surgical risk patients | |
| Thyrotropin (TSH) | 1.0 | No significant effect | Placebo | - | 32 male surgical risk patients | |
| Thyrotropin (TSH) | 0.73 ± 0.27 | No significant effect | Dopamine (5.0 ± 1.84 µg/kg/min) | Dopamine significantly suppressed TSH | 30 male patients undergoing major abdominal surgery |
Table 2: Effects of this compound on Adrenal Hormones and Other Neuroendocrine Markers
| Hormone/Marker | This compound Dose (µg/kg/min) | Change in Serum/Plasma Concentration | Comparison Drug/Placebo | Change with Comparison | Study Population | Reference |
| Cortisol | Not specified | No significant effect | Dopamine | No significant effect | 32 male surgical risk patients | |
| DHEAS | Not specified | No significant effect | Dopamine | No significant effect | 32 male surgical risk patients | |
| Norepinephrine (NE) | 1.0 | Increased plasma levels | - | - | 8 adult patients with chronic heart failure | |
| Norepinephrine (NE) | 4.0 | Potentiated cardiovascular effects of NE | - | - | Anesthetized dogs |
Experimental Protocols
The following sections detail the methodologies employed in the cited clinical studies to assess the neuroendocrine effects of this compound.
Study Design for Pituitary and Adrenal Hormone Assessment
A prospective, randomized, placebo-controlled, blinded clinical trial was conducted to compare the endocrine effects of this compound and dopamine.
-
Participants: Thirty-two male surgical risk patients undergoing elective major abdominal surgery were enrolled. Another similar study included thirty male patients (ASA III) undergoing elective major abdominal surgery.
-
Intervention: Patients were randomly assigned to one of four groups to receive an intravenous infusion on the first postoperative day:
-
Placebo
-
This compound (0.5 µg/kg/min)
-
This compound (1.0 µg/kg/min)
-
Dopamine (5.0 µg/kg/min) In a separate study, patients were randomized to receive this compound (mean dose 0.73 ± 0.27 µg/kg/min), Dobutamine (4.06 ± 1.95 µg/kg/min), or Dopamine (5.0 ± 1.84 µg/kg/min) for 8 hours, with doses adjusted to increase cardiac index by 35% within the first hour.
-
-
Blood Sampling: Blood samples were collected every 2 hours for the 48 hours following the start of the infusion.
-
Hormone Analysis: Serum concentrations of prolactin (PRL), dihydroepiandrosterone sulfate (DHEAS), cortisol, and thyrotropin (TSH) were determined by radioimmunoassay or luminescence immunoassay.
Hormonal Assay Methodologies
The radioimmunoassay for human prolactin involves the following key steps:
-
Labeling: Human prolactin is labeled with a radioactive isotope (e.g., ¹³¹I) in the presence of a small quantity of an oxidizing agent like chloramine T.
-
Purification: The labeled hormone is purified using techniques such as gel filtration (e.g., Sephadex G-75) or polyacrylamide gel electrophoresis.
-
Incubation: A competitive binding reaction is set up. This includes the radiolabeled prolactin, a specific anti-prolactin antiserum, and the patient's serum sample containing an unknown amount of prolactin. The mixture is incubated for 40-48 hours at room temperature.
-
Separation: A second antibody, typically bound to a solid phase like cellulose, is added to precipitate the primary antibody-antigen complexes. This mixture is incubated for an additional 4-6 hours.
-
Detection: The radioactivity of the precipitated complex is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled prolactin in the patient's sample. A standard curve is generated using known concentrations of prolactin to determine the concentration in the unknown samples.
The luminescence immunoassay for TSH is typically a sandwich-type assay:
-
Capture Antibody: Microplate wells are coated with a monoclonal antibody specific for TSH.
-
Sample and Conjugate Addition: The patient's serum sample and a second monoclonal antibody specific for a different epitope of TSH, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), are added to the wells.
-
Incubation: The mixture is incubated, allowing TSH from the sample to bind to both the immobilized antibody and the enzyme-conjugated antibody, forming a "sandwich" complex.
-
Washing: Unbound enzyme-conjugated antibodies are removed by washing the wells.
-
Substrate Addition and Detection: A chemiluminescent substrate is added to the wells. The enzyme catalyzes a reaction that produces light. The intensity of the emitted light (measured as relative luminescence units, RLUs) is directly proportional to the concentration of TSH in the sample. A standard curve is used for quantification.
Signaling Pathways
This compound exerts its effects through the activation of specific G-protein coupled receptors (GPCRs). The primary signaling pathways are detailed below.
This compound Signaling Overview
The following diagram illustrates the primary receptor targets of this compound and their initial downstream effects.
Dopamine D1 and D2 Receptor Signaling Cascade
Dopamine receptors, the targets of this compound, modulate the production of the second messenger cyclic AMP (cAMP). D1-like receptors (D1 and D5) stimulate adenylyl cyclase via Gs/olf proteins, increasing cAMP levels. Conversely, D2-like receptors (D2, D3, and D4) inhibit adenylyl cyclase through Gi/o proteins, leading to a decrease in cAMP. This bidirectional control of cAMP production subsequently influences the activity of Protein Kinase A (PKA).
This compound Experimental Workflow for Neuroendocrine Studies
The following diagram outlines a typical experimental workflow for investigating the neuroendocrine effects of this compound in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine effects of this compound vs. dopamine in high-risk surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Novel Dopexamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of novel dopexamine analogs, focusing on their synthesis, pharmacological characterization, and the experimental protocols utilized in their assessment. This compound, a synthetic catecholamine, exerts its cardiovascular effects through a unique combination of β2-adrenergic and dopamine (D1 and D2) receptor agonism, leading to vasodilation, increased cardiac output, and enhanced renal perfusion.[1][2][3][4][5] The development of novel analogs aims to refine this pharmacological profile, potentially offering improved therapeutic benefits for conditions such as acute heart failure and septic shock.
Rationale for the Development of Novel this compound Analogs
This compound's clinical utility is characterized by its ability to increase cardiac output and induce vasodilation without the significant α-adrenergic vasoconstriction associated with other catecholamines like dopamine. However, the development of novel analogs is driven by the pursuit of several key improvements:
-
Enhanced Receptor Subtype Selectivity: Modifying the this compound structure can lead to analogs with greater selectivity for specific dopamine or β-adrenergic receptor subtypes. This could translate to more targeted therapeutic effects and a reduction in off-target side effects.
-
Improved Pharmacokinetic Profile: Alterations to the molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a more favorable duration of action or an improved safety profile.
-
Increased Potency and Efficacy: Novel analogs may exhibit higher binding affinities (lower Ki values) and greater functional potencies (lower EC50/IC50 values) at their target receptors, allowing for the use of lower therapeutic doses.
-
Reduced Side Effects: By optimizing the receptor interaction profile, it may be possible to minimize undesirable effects such as tachycardia.
Synthesis and Structure-Activity Relationships
The synthesis of novel this compound analogs typically involves modifications to the parent molecule's key structural features: the catechol ring, the ethylamine side chain, and the N-substituted alkylamine chain. Structure-activity relationship (SAR) studies explore how these chemical modifications influence the analog's interaction with its target receptors.
For instance, a study on dopamine analogs investigated the impact of varying the alkyl chain length between the catechol and amine groups on the molecule's properties. While this study did not focus specifically on this compound, it highlights a common strategy in medicinal chemistry to probe the spatial requirements of the receptor binding pocket.
A generalized synthetic approach for dopamine analogs, which could be adapted for this compound derivatives, has been described, offering a pathway to generate a library of compounds for screening.
Preclinical Pharmacological Evaluation: Key Experiments and Methodologies
A thorough preclinical evaluation of novel this compound analogs involves a battery of in vitro and in vivo experiments to characterize their pharmacological and physiological effects.
In Vitro Assays
3.1.1. Receptor Binding Assays
These assays are fundamental to determining the affinity of a novel analog for its target receptors (dopamine D1, D2; β-adrenergic β1, β2) and its selectivity over other receptors. The equilibrium dissociation constant (Ki) is a key parameter derived from these studies, with a lower Ki value indicating a higher binding affinity.
Table 1: Representative In Vitro Binding Affinities of this compound
| Receptor | Ligand | Ki (nM) |
| Dopamine D3 | Compound 12e | 0.3 - 0.9 |
| Dopamine D2 | Compound 12e | 40 - 53 |
Source: Data extrapolated from studies on various dopamine receptor ligands.
Experimental Protocol: Radioligand Binding Assay
A detailed protocol for conducting radioligand binding assays to assess receptor affinity is outlined below. This method is widely applicable for characterizing the interaction of novel compounds with G protein-coupled receptors.
Objective: To determine the binding affinity (Ki) of a novel this compound analog for dopamine and β-adrenergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines).
-
Radioligand specific for the receptor (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [125I]-Cyanopindolol for β-adrenergic receptors).
-
Novel this compound analog (unlabeled).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter or gamma counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled novel this compound analog. Include control tubes with only the radioligand and membranes (total binding) and tubes with an excess of a known non-radioactive ligand to determine non-specific binding.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of the novel analog. Use non-linear regression analysis to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
3.1.2. In Vitro Functional Assays
These assays measure the biological response elicited by the binding of a novel analog to its receptor. Key parameters include the maximal effect (Emax) and the concentration required to produce 50% of the maximal effect (EC50).
Table 2: Representative In Vitro Functional Potency of this compound
| Assay | Agonist | EC50 (µM) |
| Guinea-pig isolated tracheal chain relaxation (β2-adrenoceptor) | This compound | 1.5 |
Source: Brown et al. (1985). This compound: a novel agonist at peripheral dopamine receptors and β2‐adrenoceptors. British Journal of Pharmacology, 85(3), 599–608.
Experimental Protocol: Isolated Organ Bath Studies
Isolated organ bath experiments are a classic pharmacological technique to assess the functional effects of a drug on a specific tissue, such as blood vessels or cardiac muscle.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a novel this compound analog on vascular smooth muscle relaxation or cardiac muscle contraction.
Materials:
-
Animal tissue (e.g., rat aorta, guinea pig atria).
-
Organ bath system with a tissue holder, force transducer, and data acquisition system.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Novel this compound analog.
-
Standard agonists and antagonists for the receptors of interest.
Procedure:
-
Tissue Preparation: Dissect the desired tissue from a euthanized animal and mount it in the organ bath chamber filled with physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Contraction/Relaxation: For vascular tissue, pre-contract the tissue with an agent like phenylephrine or potassium chloride. For cardiac tissue, measure the baseline contractile force.
-
Cumulative Concentration-Response Curve: Add the novel this compound analog to the bath in a cumulative manner, increasing the concentration stepwise. Record the change in tissue tension (relaxation for vascular tissue, contraction for cardiac tissue) at each concentration.
-
Data Analysis: Plot the percentage of maximal response against the logarithm of the drug concentration. Use a sigmoidal dose-response curve fit to determine the EC50 and Emax values.
In Vivo Studies
In vivo studies are crucial for understanding the integrated physiological effects of a novel this compound analog in a whole organism. These studies provide insights into the compound's cardiovascular effects, pharmacokinetics, and potential toxicity.
Table 3: Representative In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs
| Parameter | Infusion Rate (mol kg-1 min-1) | Change from Control |
| Blood Pressure | 3 X 10-9 - 10-7 | Dose-related decrease |
| Heart Rate | 3 X 10-9 - 10-7 | Small increase |
| Cardiac Contractility | 3 X 10-9 - 10-7 | Small increase |
| Renal Vascular Resistance | 2.3 X 10-8 (i.a.) | 20% decrease |
Source: Brown et al. (1985). The effects of this compound on the cardiovascular system of the dog. British Journal of Pharmacology, 85(3), 609-617.
Experimental Protocol: In Vivo Hemodynamic Assessment in Anesthetized Rats
This protocol describes a common method for evaluating the cardiovascular effects of a novel drug in a rodent model.
Objective: To assess the effects of a novel this compound analog on key hemodynamic parameters in an anesthetized rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Anesthetic agent (e.g., isoflurane, urethane).
-
Surgical instruments for catheterization.
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system for blood pressure and heart rate monitoring.
-
Infusion pump.
-
Novel this compound analog solution.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a surgical cut-down to expose the carotid artery and jugular vein.
-
Catheterization: Insert a catheter into the carotid artery for continuous blood pressure and heart rate monitoring. Insert a second catheter into the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize after the surgical procedure.
-
Drug Administration: Infuse the novel this compound analog intravenously at increasing doses using an infusion pump.
-
Hemodynamic Monitoring: Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate throughout the infusion period.
-
Data Analysis: Analyze the recorded hemodynamic data to determine the dose-dependent effects of the novel analog on each parameter.
Visualization of Key Pathways and Workflows
Signaling Pathway of this compound Analogs
This compound and its analogs primarily exert their effects through the activation of Gs-coupled β2-adrenergic receptors and Gs-coupled dopamine D1-like receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling cascades. They also interact with Gi-coupled dopamine D2-like receptors, which can inhibit adenylyl cyclase.
Caption: Signaling pathway of this compound analogs.
Experimental Workflow for In Vitro Evaluation
The in vitro evaluation of novel this compound analogs follows a logical progression from initial binding studies to functional characterization.
Caption: In vitro evaluation workflow.
Experimental Workflow for In Vivo Evaluation
Following promising in vitro results, novel this compound analogs proceed to in vivo testing to assess their integrated physiological effects and safety profile.
Caption: In vivo evaluation workflow.
Conclusion
The preclinical evaluation of novel this compound analogs is a critical step in the development of new therapies for cardiovascular diseases. A systematic approach, combining robust in vitro and in vivo methodologies, is essential to fully characterize the pharmacological profile of these new chemical entities. The data generated from these studies, including receptor binding affinities, functional potencies, and in vivo hemodynamic effects, are crucial for identifying promising lead candidates for further development and eventual clinical investigation. The detailed experimental protocols and logical workflows presented in this guide provide a framework for researchers to effectively navigate the preclinical assessment of this important class of cardiovascular drugs.
References
- 1. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardiovascular actions of this compound hydrochloride, an agonist at dopamine receptors and beta 2-adrenoceptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel agonist at pe... preview & related info | Mendeley [mendeley.com]
Dopexamine's Impact on Mitochondrial Function in Cardiac Cells: An In-depth Technical Guide
Disclaimer: Direct experimental data on the specific effects of dopexamine on mitochondrial function in cardiac cells is limited in the currently available scientific literature. This guide synthesizes information based on the known pharmacological actions of this compound and the established roles of its target receptors in modulating mitochondrial activity. The proposed experimental protocols are intended to guide future research in this area.
Introduction
This compound is a synthetic catecholamine with agonist activity primarily at β2-adrenergic and, to a lesser extent, at peripheral dopamine D1 and D2 receptors.[1][2] It is utilized clinically to enhance cardiac performance in conditions of acute heart failure and post-cardiac surgery.[3] A distinguishing feature of this compound is its capacity to increase cardiac output and decrease systemic vascular resistance without a corresponding significant rise in myocardial oxygen consumption.[4][5] This unique metabolic characteristic suggests a potential influence on the efficiency of mitochondrial function within cardiomyocytes. This technical guide aims to provide a comprehensive overview of the current understanding and inferred mechanisms of this compound's impact on cardiac mitochondrial function, complemented by detailed protocols for prospective experimental validation.
Core Concepts: this compound's Pharmacology and Inferred Mitochondrial Interactions
This compound exerts its primary effects through the activation of Gs-protein coupled β2-adrenergic receptors, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels and subsequently activate Protein Kinase A (PKA). Its interaction with dopamine receptors further contributes to its overall hemodynamic profile. Although direct evidence is sparse, these signaling cascades are known to intersect with and modulate mitochondrial function in cardiac cells.
Inferred Mechanisms of Action on Mitochondria:
-
β2-Adrenergic Receptor Signaling: The activation of β2-adrenergic receptors has demonstrated cardioprotective effects, partly through crosstalk with mitochondrial cell death pathways, suggesting an influence on mitochondrial integrity and function.
-
cAMP/PKA Signaling: The cAMP/PKA signaling pathway is known to directly phosphorylate mitochondrial proteins, which can modulate mitochondrial respiration and the efficiency of ATP synthesis.
-
Dopamine Receptor Signaling: Activation of dopamine receptors has been linked to the regulation of mitochondrial biogenesis and apoptosis in various cell types, indicating a potential role in the modulation of cardiac mitochondria.
Quantitative Data Summary
The following tables summarize the documented quantitative effects of this compound on key hemodynamic and metabolic parameters. It is critical to note the current absence of direct measurements of mitochondrial function in the literature.
Table 1: Hemodynamic Effects of this compound in Patients with Chronic Heart Failure
| Parameter | Change with this compound Infusion | Reference(s) |
| Cardiac Index | Significant dose-related increase | |
| Stroke Volume Index | Significant dose-related increase | |
| Heart Rate | Significant dose-related increase | |
| Systemic Vascular Resistance | Significant dose-related decrease | |
| Left Ventricular End Diastolic Pressure | Significant dose-related decrease | |
| Mean Arterial Pressure | No significant change |
Table 2: Myocardial Metabolic Effects of this compound
| Parameter | Change with this compound Infusion | Reference(s) |
| Myocardial Oxygen Consumption | No statistically significant increase | |
| Myocardial Oxygen Extraction | No significant change | |
| Myocardial Lactate Production | No net production observed | |
| Myocardial Efficiency | Increased |
Proposed Experimental Protocols
To directly elucidate the impact of this compound on cardiac mitochondrial function, the following detailed experimental protocols are proposed for researchers in the field.
Measurement of Mitochondrial Respiration in Permeabilized Cardiomyocytes
Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) of mitochondria within intact cardiac cells.
Methodology:
-
Cell Preparation: Isolate primary adult ventricular myocytes from a suitable animal model (e.g., rat, mouse) or use a well-characterized cardiac cell line such as H9c2.
-
Cell Permeabilization: Treat the cardiomyocytes with a mild detergent like digitonin or saponin. This process selectively permeabilizes the plasma membrane, allowing for the direct assessment of mitochondrial function in situ.
-
High-Resolution Respirometry: Employ a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to precisely measure the rate of oxygen consumption.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Initiate the experiment by providing substrates for Complex I (e.g., pyruvate, glutamate, malate) and Complex II (e.g., succinate) of the electron transport chain to establish baseline respiration.
-
Add ADP to stimulate ATP synthesis and measure the oxidative phosphorylation (OXPHOS) capacity.
-
Introduce this compound at a range of physiologically relevant concentrations to observe its direct impact on mitochondrial respiration.
-
Use a chemical uncoupler, such as FCCP, to determine the maximal capacity of the electron transport system (ETS).
-
Sequentially add inhibitors of the respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the specific sites of action within the respiratory chain.
-
-
Data Analysis: Quantify and compare the OCR at each respiratory state (basal, ADP-stimulated, maximal, and inhibited) between control and this compound-treated cells.
Assessment of Mitochondrial ATP Production Rate
Objective: To quantify the direct effect of this compound on the rate of ATP synthesis by cardiac mitochondria.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fresh cardiac tissue or cultured cardiomyocytes using differential centrifugation to obtain a purified mitochondrial fraction.
-
ATP Synthesis Assay:
-
Incubate the isolated mitochondria in a specialized respiration buffer containing respiratory substrates (e.g., pyruvate and malate) and ADP.
-
Treat mitochondrial suspensions with varying concentrations of this compound.
-
Measure the quantity of ATP produced over a defined time course using a luciferin/luciferase-based bioluminescence assay, which provides a highly sensitive readout of ATP levels.
-
-
Data Analysis: Calculate and compare the rate of ATP synthesis (e.g., in nmol ATP/min/mg mitochondrial protein) in this compound-treated versus control mitochondria.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the influence of this compound on the mitochondrial membrane potential, a critical indicator of mitochondrial health and energetic status.
Methodology:
-
Cell Culture and Staining: Culture primary cardiomyocytes or a cardiac cell line on glass-bottom dishes suitable for microscopy. Load the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, which accumulate in the mitochondria in a membrane potential-dependent manner.
-
Live-Cell Imaging: Utilize a fluorescence microscope equipped with a live-cell imaging chamber to visualize and quantify the fluorescence intensity of the dye within the mitochondrial network.
-
Experimental Treatment: While imaging, perfuse the cells with a buffer containing this compound at various concentrations.
-
Positive Control: As a positive control for depolarization, treat a subset of cells with a known mitochondrial uncoupler like FCCP.
-
Data Analysis: Quantify the changes in fluorescence intensity over time in response to this compound. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, calculate the ratio of red (J-aggregates in healthy mitochondria) to green (monomeric form in the cytoplasm) fluorescence.
Quantification of Mitochondrial Reactive Oxygen Species (ROS) Production
Objective: To investigate whether this compound modulates the generation of reactive oxygen species by cardiac mitochondria.
Methodology:
-
Cell Preparation and Probing: Culture cardiomyocytes and load them with a fluorescent probe targeted to the mitochondria that is sensitive to ROS, such as MitoSOX Red.
-
Detection and Quantification:
-
Flow Cytometry: Following treatment with this compound, harvest the cells and analyze the fluorescence intensity of the MitoSOX probe using a flow cytometer for a high-throughput quantitative assessment.
-
Fluorescence Microscopy: Perform live-cell imaging to visualize and quantify the real-time production of mitochondrial ROS in response to this compound treatment.
-
-
Positive Control: Use a known inducer of mitochondrial ROS, such as the Complex III inhibitor antimycin A, as a positive control.
-
Data Analysis: Compare the mean fluorescence intensity of the ROS probe in this compound-treated cells to that of untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflow
Inferred Signaling Pathway of this compound's Action on Cardiac Mitochondria
Caption: Inferred signaling cascade of this compound in cardiac cells.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: A stepwise workflow for the analysis of mitochondrial respiration.
Conclusion
The favorable metabolic profile of this compound observed in clinical applications strongly suggests an underlying influence on mitochondrial function within cardiac cells. However, a clear gap exists in the literature regarding direct experimental evidence to this effect. The proposed mechanisms, rooted in the well-established signaling pathways of β2-adrenergic and dopamine receptors, offer a robust framework for future investigations. The detailed experimental protocols provided in this guide are intended to serve as a roadmap for researchers to elucidate the precise molecular interactions between this compound and the mitochondria of cardiomyocytes. A deeper understanding of these interactions is paramount for a complete appreciation of this compound's therapeutic benefits and for the rational design of next-generation cardiovascular drugs with optimized effects on mitochondrial bioenergetics.
References
- 1. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dtb.bmj.com [dtb.bmj.com]
- 4. Acute haemodynamic and metabolic effects of this compound, a new dopaminergic receptor agonist, in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride in chronic congestive heart failure with improved cardiac performance without increased metabolic cost - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dopexamine Intravenous Infusion Protocol for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the intravenous infusion of dopexamine in rodent models, targeting researchers in pharmacology, physiology, and drug development. This compound, a synthetic catecholamine, is a potent agonist at β2-adrenergic and peripheral dopamine D1 and D2 receptors.[1][2][3][4][5] This protocol outlines the necessary materials, preparation of this compound solutions, detailed step-by-step procedures for continuous intravenous infusion in rats and mice, and essential physiological monitoring parameters. The included data tables summarize dosages from various experimental contexts, and Graphviz diagrams illustrate the signaling pathways of this compound and a typical experimental workflow.
Introduction
This compound hydrochloride is a synthetic catecholamine with significant vasodilator and mild inotropic properties. Its pharmacological effects are mediated through the stimulation of β2-adrenergic receptors and peripheral dopamine D1 and D2 receptors. Activation of these receptors leads to increased cardiac output and enhanced blood flow to vital organs. This compound is of particular interest in preclinical research for modeling conditions such as sepsis, heart failure, and acute kidney injury. A standardized and detailed protocol for its intravenous administration in rodent models is crucial for ensuring experimental reproducibility and validity.
Mechanism of Action
This compound exerts its effects through a multi-receptor mechanism:
-
β2-Adrenergic Receptor Agonism: Stimulation of β2-adrenergic receptors leads to vasodilation, particularly in the skeletal muscle, coronary, and renal vascular beds, resulting in reduced systemic vascular resistance.
-
Dopamine D1 and D2 Receptor Agonism: Activation of D1 receptors contributes to vasodilation in renal, mesenteric, coronary, and cerebral arteries. D2 receptor stimulation inhibits norepinephrine release from sympathetic nerve terminals, further promoting vasodilation.
-
Inhibition of Norepinephrine Reuptake (Uptake-1): this compound also inhibits the neuronal reuptake of norepinephrine, which can contribute to its mild inotropic effects.
Signaling Pathway of this compound
Caption: this compound signaling pathways.
Quantitative Data Summary
The following tables summarize this compound dosages and infusion parameters used in published studies involving rodent models.
Table 1: this compound Infusion Dosages in Rat Models
| Experimental Model | Strain | Dosage | Infusion Duration | Reference |
| Endotoxemia/Sepsis | Wistar | 0.5, 1, and 2 µg/kg/min | 4 hours | |
| Experimental Sepsis | Conscious Rats | 1 µg/kg/min | 1 hour | |
| Acute Renal Failure | Wistar | 100 µg/h | 90 minutes (acute) / 60 minutes (chronic) | |
| Isolated Perfused Kidney | Not specified | 1.0, 2.5, and 4.0 µg/kg/min | 40 minutes |
Table 2: General Intravenous Infusion Parameters for Rodents
| Parameter | Mouse | Rat | Reference |
| Max Bolus IV Volume | 1-5 ml/kg (less than 0.2 ml total) | 1-5 ml/kg | |
| Max Continuous IV Rate | 2-4 ml/kg/hr | 2-4 ml/kg/hr | |
| Common IV Sites | Lateral tail vein, saphenous vein | Lateral tail vein, jugular vein, femoral vein |
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (pharmaceutical grade)
-
Sterile 0.9% saline or 5% dextrose solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump
-
Micro-infusion tubing
-
Catheters (appropriate gauge for the selected vein)
-
Surgical instruments for catheter implantation (if required)
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
-
Heating pad to maintain body temperature
Preparation of this compound Infusion Solution
-
Reconstitution: Aseptically reconstitute this compound hydrochloride powder with a small volume of sterile water for injection or 0.9% saline to create a stock solution. The final concentration of the stock solution will depend on the required infusion rate and the animal's weight.
-
Dilution: Further dilute the stock solution with sterile 0.9% saline or 5% dextrose to the final desired concentration for infusion. The final volume should be sufficient for the planned duration of the experiment.
-
Sterilization: If the solution is not prepared from a commercially sterile source, it should be filter-sterilized through a 0.22 µm filter into a sterile container.
-
Storage: this compound solutions should be prepared fresh before each experiment. Protect the solution from light.
Example Calculation for a 250g Rat at 1 µg/kg/min:
-
Dose: 1 µg/kg/min x 0.25 kg = 0.25 µ g/min
-
Infusion Rate: If the infusion pump is set to 2 ml/hr (approximately 0.033 ml/min).
-
Concentration needed: 0.25 µ g/min / 0.033 ml/min = 7.5 µg/ml
Animal Preparation and Catheterization
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic regimen (e.g., isoflurane inhalation). The choice of anesthetic is critical as some agents can affect cardiovascular parameters.
-
Catheter Placement: For continuous infusion, a catheter should be surgically placed in a suitable vein. The lateral tail vein is common for both mice and rats. For more stable and long-term infusions, catheterization of the jugular or femoral vein may be necessary, which is a more invasive surgical procedure.
-
Patency: Ensure the catheter is patent by flushing with a small volume of heparinized saline.
-
Temperature Maintenance: Place the anesthetized animal on a heating pad to maintain its core body temperature at 37°C.
This compound Infusion Procedure
-
Connect to Infusion Pump: Securely connect the catheter to the micro-infusion tubing, which is primed with the this compound solution and attached to the infusion pump.
-
Set Infusion Rate: Program the infusion pump to deliver the calculated infusion rate based on the animal's weight and the desired dosage.
-
Start Infusion: Begin the intravenous infusion of this compound.
-
Monitoring: Continuously monitor the animal's physiological parameters throughout the infusion period.
Physiological Monitoring
Continuous monitoring of cardiovascular and respiratory parameters is essential during this compound infusion.
-
Heart Rate and ECG: Monitor for changes in heart rate and any cardiac arrhythmias. A heart rate of >400 beats/min is generally considered within the physiological range for anesthetized mice.
-
Blood Pressure: Invasive blood pressure monitoring via an arterial catheter is the gold standard for accurate and continuous measurement.
-
Body Temperature: Maintain core body temperature at 37°C using a heating pad and rectal probe.
-
Respiratory Rate: Monitor the respiratory rate and pattern.
-
Blood Oxygen Saturation (SpO2): Use a pulse oximeter to monitor blood oxygen levels.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study involving this compound infusion in a rodent model.
Caption: Experimental workflow for this compound infusion.
Potential Adverse Effects and Considerations
-
Tachycardia: this compound can cause an increase in heart rate.
-
Hypokalemia and Hyperglycemia: As with other β2-agonists, this compound may lower potassium levels and raise glucose levels.
-
Nausea and Vomiting: While more commonly reported in humans, researchers should be aware of any signs of distress in the animal that might be related to these effects.
-
Drug Interactions: The effects of this compound may be potentiated by other catecholamines and suppressed by β2-adrenergic and dopamine receptor antagonists.
-
Anesthetic Choice: The choice of anesthetic can significantly impact cardiovascular parameters and should be carefully considered and reported in the methodology.
Conclusion
This document provides a detailed framework for the intravenous infusion of this compound in rodent models. Adherence to these protocols, including careful preparation, precise administration, and thorough physiological monitoring, will contribute to the generation of reliable and reproducible data in preclinical studies investigating the therapeutic potential of this compound. Researchers should adapt the specific dosages and infusion parameters based on their experimental model and objectives, with careful attention to ethical guidelines and animal welfare.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound can attenuate the inflammatory response and protect against organ injury in the absence of significant effects on hemodynamics or regional microvascular flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Effects of dopamine, this compound and dobutamine on renal excretory function during experimental sepsis in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Preparation of Dopexamine Hydrochloride Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopexamine hydrochloride is a synthetic catecholamine with potent pharmacological activity, primarily utilized for its inotropic and vasodilatory effects. It functions as an agonist at β2-adrenergic and peripheral dopamine D1 and D2 receptors.[1][2] Additionally, it exhibits a lesser affinity for β1-adrenergic receptors and inhibits the neuronal re-uptake of norepinephrine (Uptake-1).[2][3] These multimodal actions lead to increased cardiac output, vasodilation, and enhanced tissue perfusion.[1] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound and for screening its effects in various experimental models. This document provides detailed protocols for the preparation of this compound hydrochloride solutions and their application in common in vitro assays.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄Cl₂N₂O₂ | |
| Molecular Weight | 429.42 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Storage (Solid) | 4°C, sealed from moisture | |
| Hygroscopicity | Hygroscopic |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes | Reference |
| Water | Soluble | ||
| DMSO | ≥ 100 mg/mL (232.87 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic. | |
| Ethanol (96%) | Sparingly soluble | ||
| Methanol | Sparingly soluble | ||
| Acetone | Practically insoluble |
Table 3: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -80°C | 6 months | Sealed storage, away from moisture. | |
| -20°C | 1 month | Sealed storage, away from moisture. |
Signaling Pathway of this compound Hydrochloride
Caption: Signaling pathway of this compound hydrochloride.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm the this compound hydrochloride powder to room temperature if stored at 4°C.
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Note: this compound hydrochloride is hygroscopic; handle the solid powder and DMSO in a low-humidity environment to the extent possible.
Protocol 2: In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol outlines a method to assess the vasodilatory effects of this compound hydrochloride on isolated rat thoracic aortic rings pre-contracted with phenylephrine.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound hydrochloride stock solution (from Protocol 1)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection microscope and surgical instruments
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue in cold K-H buffer.
-
Cut the aorta into 2-3 mm wide rings.
-
Mount the aortic rings in the organ bath chambers filled with K-H buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
-
Induce contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the organ bath.
-
Once the contraction has reached a stable plateau, cumulatively add this compound hydrochloride to the bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Record the relaxation response after each addition, allowing the tension to stabilize before adding the next concentration.
-
Calculate the relaxation as a percentage of the initial PE-induced contraction.
Protocol 3: Measurement of Intracellular cAMP Levels in Cultured Cells
This protocol describes the use of a competitive ELISA to quantify changes in intracellular cyclic AMP (cAMP) levels in response to this compound hydrochloride treatment in a suitable cell line (e.g., HEK293 cells expressing β2-adrenergic receptors).
Materials:
-
HEK293 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride stock solution (from Protocol 1)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP ELISA kit
-
Cell lysis buffer (provided with the ELISA kit)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound hydrochloride (e.g., 1 nM to 10 µM) for a defined period (e.g., 15 minutes) at 37°C.
-
Aspirate the medium and lyse the cells using the cell lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions, using the cell lysates as samples.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the cAMP concentration in each sample by interpolating from the standard curve.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: Workflow for the in vitro vasodilation assay.
References
Application Notes and Protocols for Administering Dopexamine in Post-Cardiac Surgery Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dopexamine, a synthetic catecholamine, in the context of post-cardiac surgery animal models. This document includes a summary of its mechanism of action, quantitative data on its hemodynamic effects, and detailed experimental protocols for its administration in porcine and rabbit models.
Introduction
This compound is a pharmacologically active agent with a primary agonistic effect on β2-adrenergic and peripheral dopamine D1 and D2 receptors.[1] Its administration is primarily indicated for the management of low cardiac output states that can occur following cardiac surgery.[2][3] By stimulating these receptors, this compound induces vasodilation, leading to a reduction in systemic vascular resistance and an increase in cardiac output.[4][5] Furthermore, it has been shown to improve splanchnic and renal perfusion, which is often compromised after cardiac surgical procedures. These characteristics make this compound a subject of interest in preclinical research using animal models to investigate therapeutic strategies for post-operative cardiac dysfunction.
Mechanism of Action
This compound's pharmacological profile is characterized by its multifactorial mechanism of action:
-
β2-Adrenergic Receptor Agonism: Stimulation of β2-adrenergic receptors leads to vasodilation of peripheral blood vessels, contributing to a decrease in afterload and an increase in cardiac output.
-
Dopamine D1 and D2 Receptor Agonism: Activation of D1 and D2 dopamine receptors results in vasodilation of renal, mesenteric, coronary, and cerebral arteries, thereby enhancing blood flow to these vital organs.
-
Inhibition of Norepinephrine Reuptake: this compound also inhibits the neuronal reuptake of norepinephrine, which can contribute to its inotropic effects.
Unlike other catecholamines, this compound has minimal activity at α-adrenergic and β1-adrenergic receptors, which reduces the risk of vasoconstriction and significant increases in myocardial oxygen demand.
Signaling Pathways
The intracellular signaling pathways activated by this compound are primarily mediated by G-protein coupled receptors (GPCRs).
Quantitative Data from Animal and Human Studies
The following tables summarize the hemodynamic effects of this compound observed in various studies.
Table 1: Hemodynamic Effects of this compound in Post-Cardiac Surgery Patients
| Parameter | Dosage | Baseline Value | Post-Dopexamine Value | Percentage Change | Reference |
| Cardiac Index (L/min/m²) | 2 µg/kg/min | - | - | +33% | |
| Heart Rate (beats/min) | 2 µg/kg/min | - | - | +25% | |
| Right Ventricular Ejection Fraction | 2 µg/kg/min | - | - | +20% | |
| Pulmonary Vascular Resistance | >1 µg/kg/min | - | - | -15% | |
| Cardiac Index (L/min/m²) | 1, 2, 4, 6 µg/kg/min (titrated) | 2.2 | 3.3 | +50% | |
| Systemic Vascular Resistance (dyn.s.cm⁻⁵) | 1, 2, 4, 6 µg/kg/min (titrated) | 1820 | 1144 | -37% | |
| Heart Rate (beats/min) | 1, 2, 4, 6 µg/kg/min (titrated) | 89 | 117 | +31% | |
| Jejunal Mucosal Perfusion | 0.7 µg/kg/min | - | - | +20% |
Table 2: Effects of this compound on Splanchnic Perfusion
| Animal/Human Model | Dosage | Parameter | Outcome | Reference |
| Human (Coronary Artery Bypass) | 1 µg/kg/min | Splanchnic Blood Flow | Increased before and after cardiopulmonary bypass | |
| Pig (Aortic Surgery) | 2 and 8 µg/kg/min | Malondialdehyde (MDA) Levels | 8 µg/kg/min reduced MDA at 60 and 120 min post-reperfusion | |
| Human (Septic and Cardiac Surgery) | 4.2 µg/kg/min (median) | Splanchnic Blood Flow | Increased from 0.61 to 0.82 L/min/m² in cardiac surgery patients | |
| Human (Septic and Cardiac Surgery) | 4.2 µg/kg/min (median) | Splanchnic Oxygen Consumption | Increased from 39 to 46 mL/min/m² in cardiac surgery patients |
Experimental Protocols
The following are generalized protocols for the administration of this compound in porcine and rabbit models of post-cardiac surgery. These should be adapted to specific experimental designs and institutional animal care and use committee (IACUC) guidelines.
Porcine Model of Post-Cardiac Surgery
This protocol describes the administration of this compound in a pig model following cardiac surgery involving cardiopulmonary bypass (CPB).
1. Animal Preparation:
-
Animal Model: Domestic pigs (e.g., Yorkshire) of appropriate weight and age.
-
Pre-operative Care: Animals should be fasted for 12 hours with free access to water.
-
Anesthesia: Anesthesia is induced (e.g., with Telazol, ketamine, and xylazine) and maintained with an inhalant anesthetic (e.g., isoflurane).
-
Instrumentation:
-
Endotracheal intubation for mechanical ventilation.
-
Placement of central venous and arterial catheters for drug administration, blood sampling, and hemodynamic monitoring.
-
A pulmonary artery catheter can be placed to measure cardiac output, pulmonary artery pressure, and mixed venous oxygen saturation.
-
2. Surgical Procedure:
-
A median sternotomy is performed to expose the heart and great vessels.
-
Cardiopulmonary bypass (CPB) is established via cannulation of the aorta and right atrium.
-
The specific cardiac surgical procedure (e.g., valve replacement, coronary artery bypass grafting) is then performed.
-
Following the procedure, the animal is weaned from CPB.
3. This compound Administration:
-
Drug Preparation: this compound hydrochloride is diluted in a suitable carrier solution (e.g., 5% dextrose or 0.9% saline) to a final concentration appropriate for the infusion rate and animal's weight.
-
Dosage: this compound is administered as a continuous intravenous infusion at doses ranging from 2 to 8 µg/kg/min. The dose can be titrated based on the desired hemodynamic response.
-
Administration: The infusion is typically started after weaning from CPB and initial hemodynamic stabilization.
4. Monitoring and Data Collection:
-
Hemodynamic Parameters: Continuously monitor heart rate, arterial blood pressure, central venous pressure, and pulmonary artery pressure. Cardiac output can be measured intermittently.
-
Splanchnic Perfusion: Splanchnic blood flow can be assessed using techniques like colored microspheres or laser Doppler flowmetry. Gastric tonometry can be used to measure intramucosal pH as an indicator of gut perfusion.
-
Blood Gas Analysis: Arterial and mixed venous blood gases should be monitored to assess oxygenation and acid-base status.
-
Biochemical Markers: Blood samples can be collected to measure markers of organ damage and inflammation.
Rabbit Model of Post-Cardiopulmonary Bypass
This protocol outlines the use of this compound in a rabbit model of CPB.
1. Animal Preparation:
-
Animal Model: New Zealand White rabbits are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with appropriate agents (e.g., ketamine/xylazine followed by isoflurane).
-
Instrumentation:
-
Tracheostomy for mechanical ventilation.
-
Catheterization of the carotid artery and jugular vein for monitoring and infusions.
-
2. Surgical Procedure:
-
A median sternotomy is performed.
-
CPB is established by cannulating the ascending aorta and the right atrium.
-
A period of hypothermic circulatory arrest or low-flow CPB can be incorporated to mimic clinical scenarios.
3. This compound Administration:
-
Drug Preparation: this compound is diluted as described for the porcine model.
-
Dosage: Infusion rates of 2-4 µg/kg/min have been used in rabbit models.
-
Administration: this compound infusion is typically initiated after the commencement of CPB or following weaning from CPB.
4. Monitoring and Data Collection:
-
Hemodynamic Monitoring: Continuous monitoring of heart rate and arterial blood pressure.
-
Splanchnic Perfusion: Laser Doppler velocimetry can be used to measure blood flow in different splanchnic areas (e.g., gastric, jejunum, ileum).
-
Blood Analysis: Blood samples can be collected for analysis of blood gases and other relevant parameters.
Conclusion
This compound has demonstrated beneficial hemodynamic effects in post-cardiac surgery settings, primarily by increasing cardiac output and improving regional perfusion without significantly increasing myocardial oxygen demand. The provided protocols for porcine and rabbit models offer a framework for preclinical investigations into the therapeutic potential of this compound and other inotropic agents. Researchers should carefully consider the specific aims of their study to adapt these protocols and ensure humane and ethical animal use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hemodynamic effects of this compound in patients following coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound hydrochloride on cardiopulmonary haemodynamics following cardiopulmonary bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound hydrochloride, a beta 2 adrenergic and dopaminergic agonist; haemodynamic effects following cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dopexamine in Combination with Norepinephrine for Septic Shock Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dopexamine in combination with norepinephrine for the treatment of septic shock. The document outlines the underlying signaling pathways, detailed experimental protocols for both preclinical and clinical research, and a summary of relevant quantitative data from key studies.
Background and Rationale
Septic shock is characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation. The mainstay of treatment involves vasopressors to restore mean arterial pressure (MAP) and ensure organ perfusion. Norepinephrine is the recommended first-line vasopressor due to its potent α-1 adrenergic effects, which lead to vasoconstriction.[1][2][3] However, vasopressor-induced vasoconstriction can sometimes compromise microcirculatory blood flow to vital organs, particularly in the splanchnic region (the gut and associated organs), potentially contributing to multiple organ failure.[4][5]
This compound, a synthetic analogue of dopamine, offers a potential adjunctive therapy. It primarily acts on β2-adrenergic receptors, causing vasodilation, and to a lesser extent on dopamine D1/D2 receptors. The rationale for combining this compound with norepinephrine is to counteract the potential excessive vasoconstriction from norepinephrine, thereby improving microcirculation and organ perfusion, especially in the gut, while maintaining systemic hemodynamic stability. Research suggests this combination may enhance gastric mucosal blood flow more effectively than epinephrine alone at similar MAP levels.
Signaling Pathways
Understanding the distinct and complementary signaling pathways of norepinephrine and this compound is crucial for research in this area.
Norepinephrine Signaling in Vascular Smooth Muscle
Norepinephrine primarily induces vasoconstriction by acting on α1-adrenergic receptors on vascular smooth muscle cells (VSMCs). This G-protein coupled receptor activates the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent muscle contraction.
Caption: Norepinephrine's vasoconstrictive signaling pathway in smooth muscle cells.
This compound Signaling in Endothelial Cells
This compound's beneficial effects are thought to be mediated through its action on β2-adrenergic and dopamine receptors on endothelial cells, leading to vasodilation and potential anti-inflammatory effects. Its dopaminergic activity may also inhibit VPF/VEGF-induced vascular permeability by affecting the stability of tight junctions and adherens junctions between endothelial cells.
References
- 1. droracle.ai [droracle.ai]
- 2. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 3. Norepinephrine in Septic Shock: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of systemic and renal effects of this compound and dopamine in norepinephrine-treated septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Creating an Experimental Acute Heart Failure Model with Dopexamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for establishing an in vivo model of acute heart failure and cardiac stress using dopexamine. This compound is a synthetic catecholamine with potent agonist activity at β2-adrenergic and peripheral dopamine D1 and D2 receptors.[1][2] Its administration leads to significant vasodilation, afterload reduction, and a subsequent increase in cardiac output, making it a relevant pharmacological tool for simulating conditions of acute cardiac stress and decompensated heart failure.[3][4]
This model is particularly useful for studying the signaling pathways involved in acute cardiac stress, evaluating the efficacy of novel cardioprotective agents, and investigating the short-term physiological and pathological responses of the heart to inotropic and vasodilatory stimulation. The protocols provided are primarily designed for rodent models (rats and mice), which are commonly used in preclinical cardiovascular research.
Mechanism of Action of this compound
This compound exerts its cardiovascular effects through a multi-receptor mechanism:
-
β2-Adrenergic Receptor Agonism: Stimulation of β2-adrenergic receptors in the vasculature leads to smooth muscle relaxation and vasodilation, which reduces systemic vascular resistance (afterload).[5] This is a primary mechanism for the observed increase in cardiac output.
-
Dopamine D1 and D2 Receptor Agonism: Activation of D1 receptors contributes to vasodilation, particularly in the renal and mesenteric vascular beds. D2 receptor stimulation can inhibit norepinephrine release from sympathetic nerve endings, further contributing to vasodilation.
-
Inhibition of Norepinephrine Re-uptake (Uptake-1): this compound can also inhibit the neuronal re-uptake of norepinephrine, which can lead to a mild indirect stimulation of β1-adrenergic receptors in the heart, contributing to a modest positive inotropic effect.
The net effect is a significant increase in cardiac output, primarily through afterload reduction, with a less pronounced direct inotropic and chronotropic effect compared to other catecholamines like dobutamine or dopamine.
This compound Signaling Pathway
Caption: this compound signaling pathway in cardiovascular cells.
Experimental Protocols
Protocol 1: this compound-Induced Acute Cardiac Stress in Rodents (Continuous IV Infusion)
This protocol is designed to induce a controlled state of acute cardiac stress and is suitable for detailed hemodynamic monitoring.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Infusion pump
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for catheterization
-
Intravenous catheter (e.g., jugular vein)
-
Arterial catheter for blood pressure monitoring (e.g., carotid artery)
-
Pressure-volume (PV) loop catheter (for advanced hemodynamic assessment)
-
Echocardiography system with a high-frequency probe
-
Heating pad to maintain body temperature
-
ECG monitoring system
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., isoflurane at 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgically expose the jugular vein and carotid artery.
-
Insert an intravenous catheter into the jugular vein for this compound infusion.
-
Insert an arterial catheter into the carotid artery for continuous blood pressure monitoring. For advanced hemodynamics, a PV-loop catheter can be inserted into the left ventricle via the carotid artery.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
Dilute the stock solution to the desired final concentration for infusion. Protect the solution from light.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for 15-20 minutes after surgery.
-
Record baseline measurements, including:
-
Heart Rate (HR)
-
Systolic and Diastolic Blood Pressure (SBP, DBP)
-
Mean Arterial Pressure (MAP)
-
Echocardiographic parameters (e.g., Left Ventricular Ejection Fraction - LVEF, Fractional Shortening - FS)
-
PV loop parameters (if applicable) (e.g., dP/dtmax, dP/dtmin, End-Systolic Pressure-Volume Relationship - ESPVR)
-
-
-
This compound Infusion:
-
Begin a continuous intravenous infusion of this compound. A starting dose range of 1-5 µg/kg/min is recommended, with titration to achieve the desired hemodynamic effect.
-
Note: As rodent-specific dose-response data for this compound-induced cardiac stress is limited, a pilot study is highly recommended to determine the optimal dose for your specific experimental goals.
-
The infusion can be maintained for a period of 30 minutes to several hours, depending on the research question.
-
-
Endpoint Analysis:
-
Continuously monitor hemodynamic parameters throughout the infusion.
-
At the end of the infusion period, collect blood samples via cardiac puncture for biomarker analysis (see below).
-
Euthanize the animal and harvest the heart and other organs for histopathological and molecular analysis.
-
Protocol 2: Dobutamine Stress Test (as a proxy for catecholamine-induced stress)
As dobutamine is more commonly used for inducing cardiac stress in rodents, this protocol is provided as a well-established alternative or for comparative studies.
Procedure (adapted from established protocols):
-
Animal and Baseline Preparation: As described in Protocol 1, but with intraperitoneal (IP) injection as a common alternative to IV infusion.
-
Dobutamine Preparation: Prepare a working solution of dobutamine (e.g., 0.25 mg/mL in sterile saline).
-
Dobutamine Administration:
-
IP Injection: Inject a bolus dose of dobutamine. Doses typically range from 1 to 10 mg/kg. A common starting dose is 2.5 mg/kg.
-
IV Infusion: Infuse dobutamine at increasing doses (e.g., 2, 4, 8, 16 ng/g/min), with each dose maintained for 2-3 minutes.
-
-
Monitoring and Endpoint Analysis:
-
Following administration, monitor cardiac function continuously. The peak response to an IP injection is typically observed within 15 minutes.
-
Collect blood and tissues for analysis as described in Protocol 1.
-
Experimental Workflow Diagram
Caption: Workflow for this compound-induced acute cardiac stress model.
Data Presentation and Expected Outcomes
Table 1: Hemodynamic Parameters in Response to this compound Infusion (Human Data)
| Parameter | Baseline (Mean ± SD) | This compound (4 µg/kg/min) (Mean ± SD) | Percent Change |
| Cardiac Index (L/min/m²) | 2.1 ± 0.5 | 3.4 ± 0.8 | +62% |
| Heart Rate (beats/min) | 85 ± 15 | 105 ± 18 | +24% |
| Mean Arterial Pressure (mmHg) | 75 ± 10 | 73 ± 11 | -3% |
| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | 1650 ± 450 | 950 ± 300 | -42% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22 ± 6 | 18 ± 7 | -18% |
Data compiled and adapted from human studies on this compound in heart failure.
Table 2: Key Experimental Endpoints and Assessment Methods
| Endpoint | Method | Expected Outcome in Acute Cardiac Stress |
| Cardiac Function | Echocardiography, PV-Loop Analysis | Increased LVEF, FS, dP/dtmax; potential for diastolic dysfunction. |
| Myocardial Injury | Serum Cardiac Troponin I/T (cTnI/T) ELISA | Significant elevation within 2-6 hours post-stress induction. |
| Hemodynamic Stress | Serum NT-proBNP ELISA | Elevated levels indicating ventricular wall stress. |
| Myocardial Histology | H&E and Masson's Trichrome Staining | Myocyte vacuolization, inflammatory cell infiltration, potential for focal necrosis. |
Key Considerations and Limitations
-
Anesthesia: The choice of anesthetic can significantly impact cardiovascular parameters. Isoflurane is commonly used as it has less cardiodepressant effects compared to some injectable agents.
-
Dose-Response: The hemodynamic response to this compound can be dose-dependent. It is crucial to perform a dose-finding study to establish a dose that induces the desired level of cardiac stress without causing excessive mortality.
-
Species Differences: Cardiovascular physiology differs between rodents and humans. While this model is valuable for studying fundamental mechanisms, direct extrapolation of results should be done with caution.
-
Model of Acute vs. Chronic Failure: This protocol models acute cardiac stress. It does not replicate the chronic remodeling and neurohormonal activation characteristic of chronic heart failure.
By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound to create a robust and reproducible model of acute heart failure for preclinical investigation.
References
- 1. Effects of dopamine, (+/-)-dobutamine and the (+)- and (-)-enantiomers of dobutamine on cardiac function in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in congestive heart failure: how do the pharmacological activities translate into the clinical situation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular pharmacology of this compound in low output congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cardiovascular and renal haemodynamic effects of this compound: comparison with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemodynamic Monitoring During Dopexamine Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopexamine is a synthetic catecholamine with agonist activity at β2-adrenergic and peripheral dopamine D1 and D2 receptors.[1] It is utilized in clinical settings to improve cardiac output and enhance visceral blood flow, particularly in states of low cardiac output such as after cardiac surgery or in severe congestive heart failure.[2][3] Accurate and continuous hemodynamic monitoring is crucial to titrate the this compound infusion effectively and to assess the patient's response while avoiding adverse effects.[4]
These application notes provide detailed protocols for three key hemodynamic monitoring techniques employed during this compound infusion: Pulmonary Artery Catheterization (PAC), Arterial Pressure Waveform Analysis, and Pharmacological Stress Echocardiography.
This compound's Mechanism of Action and Hemodynamic Effects
This compound primarily exerts its effects through the stimulation of β2-adrenergic and dopamine (D1 and D2) receptors.[1] Stimulation of β2-adrenergic receptors leads to vasodilation, reducing systemic vascular resistance (afterload). Activation of D1 and D2 dopamine receptors contributes to renal and splanchnic vasodilation, thereby increasing blood flow to these vital organs. This compound also inhibits the neuronal re-uptake of norepinephrine, which can contribute to a modest positive inotropic effect.
The net hemodynamic effects of this compound infusion are a dose-dependent increase in cardiac index and stroke volume, a decrease in systemic vascular resistance, and a variable effect on heart rate and mean arterial pressure.
Quantitative Hemodynamic Data Summary
The following tables summarize the quantitative hemodynamic effects of this compound infusion as reported in various clinical studies.
Table 1: Hemodynamic Effects of this compound in Patients with Chronic Cardiac Failure
| Parameter | Baseline (Mean ± SD) | After this compound (4 µg/kg/min) (Mean ± SD) | Percentage Change |
| Cardiac Index (L/min/m²) | 2.2 ± 0.5 | 3.6 ± 0.8 | +64% |
| Stroke Volume (mL) | 50 ± 12 | 73.5 ± 17.5 | +47% |
| Heart Rate (beats/min) | 88 ± 15 | 98.3 ± 16.7 | +11.7% |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1500 ± 350 | 870 ± 203 | -42% |
Table 2: Hemodynamic Effects of this compound in Severe Congestive Heart Failure
| Parameter | Baseline | Peak Effect with this compound (mean infusion rate 4.8 µg/kg/min) |
| Cardiac Index (L/min/m²) | Increased Significantly | - |
| Cardiac Output | - | +60% |
| Stroke Volume Index | Increased | - |
| Stroke Work Index | Increased | - |
| Mean Arterial Pressure | Decreased | - |
| Right Atrial Pressure | Decreased | - |
| Mean Pulmonary Artery Pressure | Decreased | - |
| Pulmonary Capillary Wedge Pressure | Decreased | - |
| Systemic Vascular Resistance | Decreased | - |
| Pulmonary Arteriolar Resistance | Decreased | - |
| Heart Rate | - | +12% |
Table 3: Dose-Response Effects of this compound in Low Output Congestive Heart Failure
| This compound Dose (µg/kg/min) | Change in Cardiac Output | Change in Stroke Volume | Change in Heart Rate | Change in Systemic Vascular Resistance |
| ≥ 0.25 | Significant Increase | Significant Increase | - | Significant Decrease |
| ≥ 0.50 | Significant Increase | Significant Increase | Significant Increase | Significant Decrease |
Experimental Protocols
Pulmonary Artery Catheterization (PAC)
Pulmonary artery catheterization provides direct measurement of intracardiac pressures, cardiac output, and mixed venous oxygen saturation, offering a comprehensive assessment of the hemodynamic response to this compound.
Protocol:
-
Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient is in a supine position.
-
Prepare the insertion site (internal jugular, subclavian, or femoral vein) using sterile technique.
-
Administer local anesthesia.
-
-
Catheter Insertion:
-
Access the vein using a needle and guidewire (Seldinger technique).
-
Introduce the PAC through an introducer sheath.
-
Advance the catheter to the right atrium (approximately 15-20 cm). The distal lumen will show a central venous pressure (CVP) waveform.
-
-
Catheter Advancement and Placement:
-
Inflate the balloon at the catheter tip with the recommended volume of air.
-
Advance the catheter through the tricuspid valve into the right ventricle. The pressure waveform will change to a ventricular waveform with a higher systolic pressure.
-
Continue advancing the catheter through the pulmonary valve into the pulmonary artery. The waveform will show a dicrotic notch, and the diastolic pressure will be higher than the right ventricular end-diastolic pressure.
-
Advance the catheter until it wedges in a smaller pulmonary artery branch. The waveform will flatten, reflecting the pulmonary artery wedge pressure (PAWP), which is an estimate of left atrial pressure.
-
Confirm placement with a chest X-ray.
-
-
Hemodynamic Monitoring during this compound Infusion:
-
Establish a baseline set of hemodynamic measurements before initiating the this compound infusion. This includes CVP, right ventricular pressure, pulmonary artery pressure (systolic, diastolic, and mean), PAWP, and cardiac output (via thermodilution).
-
Begin the this compound infusion at the desired starting dose (e.g., 0.5-1.0 µg/kg/min).
-
Continuously monitor all pressure waveforms.
-
Perform serial cardiac output measurements at predefined intervals (e.g., every 15-30 minutes) after each dose titration of this compound.
-
Titrate the this compound dose based on the hemodynamic response and clinical goals (e.g., target cardiac index, systemic vascular resistance).
-
Record all hemodynamic parameters at each dose level.
-
Arterial Pressure Waveform Analysis
This less invasive technique provides continuous, real-time estimation of cardiac output and other hemodynamic parameters from the arterial pressure waveform.
Protocol:
-
Arterial Line Insertion:
-
Select a suitable artery (typically radial, brachial, or femoral).
-
Prepare the site using sterile technique and administer local anesthesia.
-
Insert an arterial catheter using a guidewire technique.
-
Secure the catheter and connect it to a pressure transducer system.
-
-
Transducer Setup and Calibration:
-
Position the pressure transducer at the level of the phlebostatic axis (fourth intercostal space, mid-axillary line) to ensure accurate readings.
-
Zero the transducer to atmospheric pressure.
-
Perform a dynamic response test (fast-flush test) to check for optimal damping of the system.
-
-
Hemodynamic Monitoring during this compound Infusion:
-
Obtain baseline hemodynamic parameters from the arterial waveform analysis software before starting the this compound infusion. These parameters typically include systolic, diastolic, and mean arterial pressure, pulse pressure, and derived variables such as stroke volume, cardiac output, and systemic vascular resistance.
-
Initiate the this compound infusion at the prescribed starting dose.
-
Continuously monitor the arterial pressure waveform and the derived hemodynamic parameters.
-
Titrate the this compound dose based on the real-time feedback of cardiac output and other parameters to achieve the desired therapeutic endpoints.
-
Record all parameters at regular intervals and with each change in the infusion rate.
-
Pharmacological Stress Echocardiography
This non-invasive imaging technique assesses the cardiac response to pharmacological stress, providing valuable information on myocardial contractility and regional wall motion. While dobutamine is more commonly used, a similar protocol can be adapted for this compound to evaluate its inotropic effects.
Protocol:
-
Patient Preparation:
-
Obtain informed consent.
-
The patient should be fasting for at least 3-4 hours prior to the test.
-
Establish intravenous access for this compound infusion.
-
Position the patient in the left lateral decubitus position for optimal echocardiographic imaging.
-
Attach ECG electrodes for continuous monitoring.
-
-
Baseline Echocardiographic Assessment:
-
Acquire a complete set of baseline 2D echocardiographic images, including parasternal long-axis, short-axis, and apical four- and two-chamber views.
-
Assess baseline left ventricular function, including ejection fraction and regional wall motion.
-
-
This compound Infusion and Imaging Protocol:
-
Begin a graded this compound infusion, starting at a low dose (e.g., 2.5 µg/kg/min).
-
Increase the infusion rate at 3-minute intervals to progressively higher doses (e.g., 5, 10, 20 µg/kg/min), similar to a dobutamine stress echo protocol.
-
Acquire a complete set of echocardiographic images at the end of each stage.
-
Continuously monitor the patient's heart rate, blood pressure, and ECG for any signs of ischemia or arrhythmias.
-
The test is terminated upon reaching the target heart rate, observing significant wall motion abnormalities, or the development of limiting side effects.
-
-
Post-Infusion Monitoring:
-
After discontinuing the this compound infusion, continue to monitor the patient until all hemodynamic parameters return to baseline.
-
Acquire a final set of recovery images.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Pulmonary Artery Catheterization Workflow
Caption: Arterial Pressure Waveform Analysis Workflow
Caption: Pharmacological Stress Echocardiography Workflow
References
- 1. Pulmonary Artery Catheterization | Nicklaus Children's Hospital [nicklauschildrens.org]
- 2. Hemodynamic effects of this compound hydrochloride infusions of 48 to 72 hours' duration for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic response to this compound hydrochloride in postinfarction heart failure: lack of tolerance after continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular pharmacology of this compound in low output congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dopexamine's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of Dopexamine, a synthetic catecholamine that acts as an agonist at β2-adrenergic and dopamine D1/D2 receptors. The primary downstream signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][2][3][4][5] The following protocols are designed to assess this compound's impact on cAMP production, cell viability, and apoptosis.
Recommended Cell Lines
The choice of cell line is critical for studying the specific effects of this compound. Based on its receptor targets, the following cell lines are recommended:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Ideal for studying the vascular effects of this compound, as they express adrenergic and dopaminergic receptors. Dopamine has been shown to inhibit vascular permeability factor/vascular endothelial growth factor (VPF/VEGF)-induced permeability in HUVECs.
-
Vascular Smooth Muscle Cells (VSMCs): Suitable for investigating the vasodilatory properties of this compound. Dopamine D1-like receptor stimulation has been demonstrated to inhibit VSMC hypertrophy.
-
Cardiomyocytes (e.g., AC16 or primary cardiomyocytes): Essential for studying the direct cardiac effects of this compound, such as inotropy and potential apoptosis.
-
Cancer Cell Lines:
-
Neuroblastoma (e.g., SH-SY5Y): These cells are known to express dopamine receptors and are a relevant model for studying the neurological and potential anti-cancer effects of dopaminergic compounds.
-
Breast Cancer (e.g., MCF-7): Widely used in cancer research and have been employed in studies involving dopamine receptor signaling.
-
Lung Cancer (e.g., A549): A common model for cytotoxicity and anti-cancer drug screening.
-
-
Monocytic Cell Line (e.g., U-937): These cells can be differentiated into macrophages and are known to express β2-adrenergic receptors, making them a suitable model for studying potential immunomodulatory effects.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
Due to the limited availability of published data on this compound in cell culture, the following tables include data from related compounds and different experimental systems to provide a valuable starting point for experimental design.
Table 1: In Vitro Potency of this compound in Various Systems
| Parameter | Value | System | Reference |
| IC50 (NE Uptake) | 26 nM | Rabbit brain synaptosomes | |
| EC50 (β2-adrenoceptor) | 1.5 µM | Guinea-pig isolated tracheal chain | |
| IC50 (Vasoconstriction) | 1.15 µM | Rabbit isolated ear artery |
Table 2: Effects of Dopamine on Cancer Cell Viability
| Cell Line | Treatment | Effect | Concentration | Reference |
| HeyA8 (Ovarian) | Dopamine | Decreased viability | 12.5 - 50 µM | |
| MOEC (Endothelial) | Dopamine | Decreased viability | Dose-dependent | |
| LNCaP (Prostate) | Dopamine Agonists | Reduced viability | Not specified | |
| PC3 (Prostate) | Dopamine Agonists | Reduced viability | Not specified |
Table 3: Effects of Dopamine on Apoptosis
| Cell Line | Treatment | Effect | Concentration | Reference |
| MOEC (Endothelial) | Dopamine | Increased apoptosis | 25 - 50 µM | |
| SKOV3ip1 (Ovarian) | Dopamine | Increased apoptosis | 50 µM | |
| PC12 (Pheochromocytoma) | Dopamine | Time and dose-dependent apoptosis | 100 - 500 µM | |
| CATH.a (Catecholaminergic) | Dopamine | Time and dose-dependent apoptosis | Not specified |
Experimental Protocols
Cell Culture and this compound Treatment
Protocol:
-
Culture the chosen cell line in the recommended medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound hydrochloride in sterile distilled water or a suitable buffer.
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with the specific assays.
Note on this compound Concentration: As there is limited data on optimal this compound concentrations for cell culture, it is recommended to perform a pilot experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal dose for your specific cell line and assay.
Cyclic AMP (cAMP) Measurement Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of cAMP.
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of fresh serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.
-
Add 50 µL of this compound at various concentrations (prepared in serum-free medium with IBMX) to the wells. Include a control with a known adenylyl cyclase activator (e.g., forskolin).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding a fixed amount of HRP-labeled cAMP.
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
Calculate the cAMP concentration in each sample based on the standard curve.
Diagram: cAMP Assay Workflow
Caption: Workflow for cAMP Measurement using ELISA.
Cell Viability Assay (MTT Assay)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Diagram: Cell Viability Assay Workflow
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V Staining)
This protocol utilizes Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., Propidium Iodide, PI) to detect and quantify apoptotic cells by flow cytometry.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Diagram: Apoptosis Assay Workflow
References
- 1. Dopamine D1-like receptor stimulation inhibits hypertrophy induced by platelet-derived growth factor in cultured rat renal vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurotransmitter dopamine inhibits angiogenesis induced by vascular permeability factor/vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Enhanced tolerance of neuroblastoma cells towards the neurotoxin 6-hydroxydopamine following specific cell-cell interaction with primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Measurement of Cardiac Output Following Dopexamine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopexamine is a synthetic catecholamine with potent hemodynamic effects, primarily utilized to increase cardiac output in instances of cardiac failure.[1][2] These application notes provide a comprehensive guide for the measurement of cardiac output in mice following the administration of this compound. The protocols detailed below are intended for preclinical research settings, offering methodologies for assessing the physiological response to this compound in murine models.
This compound primarily functions as an agonist at β2-adrenergic and peripheral dopamine (D1 and D2) receptors.[1] Its activity at these receptors leads to vasodilation, a reduction in systemic vascular resistance, and an increase in renal and mesenteric blood flow.[3][4] Furthermore, this compound inhibits the neuronal re-uptake of norepinephrine, which contributes to its mild positive inotropic and chronotropic effects. This multi-faceted mechanism of action results in a significant increase in cardiac output, making it a subject of interest in cardiovascular research.
Data Presentation
The following tables summarize the hemodynamic effects of this compound observed in human studies, as there is a lack of published quantitative data specifically for mice. This information can serve as a reference for expected physiological responses. Additionally, data for dobutamine, a commonly used inotrope in mice, is provided for comparative purposes.
Table 1: Hemodynamic Effects of Intravenous this compound Infusion in Humans with Heart Failure
| Parameter | Dose of this compound (µg/kg/min) | Change from Baseline |
| Cardiac Index | 1.0 | ▲ 32% |
| 4.0 | ▲ 117% | |
| 4.8 (peak effect) | ▲ ~60% (Cardiac Output) | |
| Heart Rate | 0.50 | ▲ |
| 1.0 | ▲ 9% | |
| 4.0 | ▲ 61% | |
| Stroke Volume Index | 0.25 | ▲ |
| 1.0 | ▲ 23% | |
| Systemic Vascular Resistance Index | 1.0 | ▼ 25% |
| 4.0 | ▼ 65% (afterload) | |
| Mean Arterial Pressure | 1.0 | No significant change |
Data compiled from human clinical studies.
Table 2: Hemodynamic Effects of Dobutamine in Mice
| Parameter | Dose of Dobutamine | Change from Baseline |
| Cardiac Output | Infusion | ▲ 74.1% |
| Heart Rate | Infusion | ▲ 43.4% |
| Stroke Volume | Infusion | ▲ (not statistically significant) |
This data is from a study in anesthetized mice and serves as a reference for the expected magnitude of response to a β-adrenergic agonist.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed protocols for the measurement of cardiac output in mice following this compound administration. Researchers should adapt these protocols based on their specific experimental design and available equipment.
Protocol 1: Echocardiography
Echocardiography is a non-invasive method to assess cardiac function.
1. Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% for maintenance) delivered via a nose cone.
-
Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.
-
Secure the limbs for ECG monitoring.
-
Remove the chest fur using a depilatory cream to ensure optimal ultrasound probe contact.
-
Establish intravenous access, for example, via the tail vein, for this compound infusion.
2. Baseline Echocardiography:
-
Apply a layer of pre-warmed ultrasound gel to the chest.
-
Using a high-frequency ultrasound system with a linear probe (30-40 MHz), acquire baseline two-dimensional (2D) and M-mode images of the left ventricle in both parasternal long-axis and short-axis views.
-
Obtain Doppler recordings of blood flow across the aortic and mitral valves.
-
Record baseline heart rate, left ventricular internal dimensions at end-diastole and end-systole, and other relevant parameters.
3. This compound Administration:
-
Prepare a sterile solution of this compound hydrochloride in saline.
-
Begin a continuous intravenous infusion of this compound using a syringe pump.
-
A suggested starting dose-response range, extrapolated from human studies, is 0.5 to 5.0 µg/kg/min. It is crucial to perform a dose-finding study to determine the optimal range for mice.
-
Administer each dose for a sufficient duration (e.g., 5-10 minutes) to achieve a steady-state hemodynamic effect before acquiring measurements.
4. Post-Administration Echocardiography:
-
At each this compound dose, repeat the image and Doppler acquisitions as described in the baseline step.
-
Continuously monitor the ECG throughout the infusion.
5. Data Analysis:
-
Calculate cardiac output using the aortic velocity time integral (VTI) and aortic root diameter, or from M-mode measurements of left ventricular volumes.
-
Analyze other parameters such as ejection fraction, fractional shortening, and heart rate.
Protocol 2: Pressure-Volume (PV) Loop Analysis
PV loop analysis is the gold standard for assessing load-dependent and -independent cardiac function.
1. Animal Preparation:
-
Anesthetize the mouse as described for echocardiography.
-
Intubate the mouse and provide mechanical ventilation.
-
Perform a median sternotomy or a thoracotomy to expose the heart.
-
A pressure-volume catheter is inserted into the left ventricle through the apex.
-
Establish intravenous access for this compound infusion.
2. Baseline PV Loop Measurement:
-
Allow the animal to stabilize after surgery.
-
Record baseline pressure and volume signals.
-
Perform transient inferior vena cava occlusions to obtain a family of PV loops for the determination of load-independent parameters.
3. This compound Administration:
-
Administer this compound via continuous intravenous infusion as described in the echocardiography protocol.
4. Post-Administration PV Loop Measurement:
-
At each dose of this compound, record steady-state PV loops.
-
Perform vena cava occlusions at each dose to assess changes in contractility.
5. Data Analysis:
-
From the steady-state PV loops, determine cardiac output, stroke volume, heart rate, end-systolic and end-diastolic pressures and volumes.
-
From the vena cava occlusion data, calculate load-independent measures of contractility such as the end-systolic pressure-volume relationship (ESPVR).
Protocol 3: Thermodilution
Thermodilution is an invasive method for measuring cardiac output.
1. Animal Preparation:
-
Anesthetize and ventilate the mouse as for PV loop analysis.
-
A specialized thermodilution catheter is inserted, typically with a port in the right atrium and a thermistor in the aortic arch or pulmonary artery.
-
Establish a separate intravenous line for this compound administration.
2. Baseline Thermodilution Measurement:
-
Inject a small, known volume of cold saline into the right atrium.
-
The change in blood temperature is measured by the thermistor, and the cardiac output is calculated from the thermodilution curve.
-
Perform several measurements at baseline to ensure reproducibility.
3. This compound Administration:
-
Infuse this compound intravenously as previously described.
4. Post-Administration Thermodilution Measurement:
-
At each this compound dose, repeat the thermodilution measurements.
5. Data Analysis:
-
Calculate the average cardiac output at baseline and at each this compound dose.
Conclusion
The protocols outlined in these application notes provide a framework for the investigation of this compound's effects on cardiac output in mice. Due to the limited availability of murine-specific data for this compound, researchers are encouraged to conduct initial dose-response studies to establish the optimal dosage range for their experimental models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a greater understanding of this compound's cardiovascular pharmacology.
References
- 1. Cardiovascular pharmacology of this compound in low output congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of this compound hydrochloride infusions of 48 to 72 hours' duration for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic response to this compound hydrochloride in postinfarction heart failure: lack of tolerance after continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopexamine in Isolated Perfused Organ Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopexamine is a synthetic catecholamine with a multifaceted pharmacological profile, making it a subject of significant interest in cardiovascular and organ perfusion research.[1][2] Structurally related to dopamine, this compound primarily acts as a potent agonist at β2-adrenergic receptors and, to a lesser extent, at dopamine D1 and D2 receptors.[1][2][3] It also inhibits the neuronal re-uptake of norepinephrine (Uptake-1). This unique combination of actions results in vasodilation, reduced systemic vascular resistance, and mild positive inotropic and chronotropic effects. These properties make this compound a valuable tool for investigating hemodynamics, organ function, and therapeutic interventions in ex vivo isolated perfused organ systems.
This document provides detailed application notes and protocols for the use of this compound in isolated perfused heart, kidney, and liver systems.
Mechanism of Action
This compound's primary effects are mediated through its interaction with several receptor types:
-
β2-Adrenergic Receptors: Stimulation of these receptors leads to vasodilation, particularly in the vasculature of skeletal muscle and the renal and coronary arteries. This results in a decrease in afterload, which can improve cardiac output.
-
Dopamine D1 Receptors: Activation of D1 receptors contributes to vasodilation in renal, mesenteric, coronary, and cerebral arteries, enhancing blood flow to these vital organs.
-
Dopamine D2 Receptors: Stimulation of presynaptic D2 receptors inhibits the release of norepinephrine from sympathetic nerve endings, further promoting vasodilation.
-
β1-Adrenergic Receptors: this compound has a weak agonist activity at β1-adrenoceptors, contributing to a mild increase in myocardial contractility.
-
Norepinephrine Re-uptake Inhibition (Uptake-1): By blocking the re-uptake of norepinephrine, this compound can potentiate the effects of this neurotransmitter.
The following diagram illustrates the signaling pathways of this compound.
Application in Isolated Perfused Heart (Langendorff Preparation)
The Langendorff preparation allows for the study of cardiac function independent of systemic neuronal and hormonal influences. This compound can be used to investigate its direct effects on heart rate, contractility, and coronary flow.
Data Presentation
| Parameter | Vehicle Control (Baseline) | This compound (10-7 to 10-4 M) | Reference |
| Heart Rate (beats/min) | Variable | Mild Increase | |
| Left Ventricular Developed Pressure (mmHg) | Variable | Mild Increase | |
| Coronary Flow (mL/min) | Variable | Increase (due to vasodilation) | |
| Arrhythmias | None | Not observed at doses up to 10-5 M |
Note: Specific quantitative data for this compound in isolated perfused heart preparations is limited in publicly available literature. The effects are inferred from its known pharmacological actions.
Experimental Protocol: Isolated Perfused Rat Heart (Langendorff)
This protocol is a generalized procedure and may require optimization based on specific experimental goals.
1. Materials and Reagents:
-
Krebs-Henseleit Solution (KHS): (in mmol/L) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution should be freshly prepared, filtered (0.22 µm), and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.
-
This compound Hydrochloride: Prepare a stock solution in distilled water or saline and dilute to the final desired concentrations in KHS.
-
Anesthetic: (e.g., sodium pentobarbital)
-
Heparin
2. Experimental Workflow:
3. Detailed Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHS.
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated KHS at a constant pressure (e.g., 70-80 mmHg) or constant flow.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Record baseline hemodynamic parameters (e.g., heart rate, left ventricular developed pressure, coronary flow).
-
Introduce this compound into the perfusate at the desired concentrations.
-
Continuously monitor and record cardiac parameters throughout the experiment.
Application in Isolated Perfused Kidney
The isolated perfused kidney model is instrumental in studying renal hemodynamics, glomerular filtration, and tubular function without systemic influences. This compound's effects on renal blood flow and excretory function can be precisely evaluated using this system.
Data Presentation
A study on isolated perfused rat kidneys showed that this compound, at concentrations of 1.0, 2.5, and 4.0 µg/kg/min, had no significant direct effect on the parameters measured, in contrast to dopamine which showed significant diuretic and natriuretic effects.
| Parameter | Vehicle Control | This compound (1.0-4.0 µg/kg/min) | Dopamine (2.0 µg/kg/min) | Reference |
| Urine Production (µL/min/g) | 61.54 ± 4.7 | No significant change | 117.2 ± 9.7 | |
| Absolute Sodium Excretion (µmol/min/g) | 0.4 ± 0.1 | No significant change | 1.2 ± 0.1 | |
| Fractional Sodium Reabsorption (%) | 97.3 ± 0.5 | No significant change | 90.7 ± 0.7 | |
| Renal Blood Flow | Not altered | No significant change | Not altered | |
| Glomerular Filtration Rate | Not altered | No significant change | Not altered |
Note: The lack of a direct effect in the isolated kidney suggests that this compound's diuretic and natriuretic effects observed in vivo may be secondary to its systemic hemodynamic effects.
Experimental Protocol: Isolated Perfused Rat Kidney
This protocol provides a general framework for studying this compound in an isolated perfused kidney model.
1. Materials and Reagents:
-
Perfusion Buffer: Modified Krebs-Henseleit solution containing albumin (e.g., 4% BSA) and substrates like glucose. The solution should be gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
This compound Hydrochloride: Prepare a stock solution and dilute to final concentrations in the perfusion buffer.
-
Anesthetic
-
Heparin
2. Experimental Workflow:
3. Detailed Procedure:
-
Anesthetize the rat following approved procedures.
-
Perform a midline laparotomy to expose the abdominal aorta and the right kidney.
-
Carefully dissect and isolate the right renal artery and vein.
-
Cannulate the renal artery and immediately begin perfusion with the oxygenated buffer.
-
Ligate the suprarenal and testicular/ovarian arteries.
-
Excise the kidney and transfer it to a temperature-controlled perfusion chamber.
-
Allow for an equilibration period of approximately 20 minutes.
-
Collect baseline urine and perfusate samples during control periods (e.g., two 10-minute periods).
-
Introduce this compound into the perfusion circuit at the desired concentrations for a specified duration (e.g., 40 minutes).
-
Continuously collect urine and perfusate samples and measure parameters such as renal blood flow, urine volume, glomerular filtration rate, and sodium excretion.
Application in Isolated Perfused Liver
The isolated perfused liver model allows for the investigation of hepatic metabolism, biliary excretion, and hemodynamics in the absence of extrahepatic influences. This compound can be utilized to study its effects on hepatic blood flow and its own hepatic clearance.
Data Presentation
| Parameter | Pre-anhepatic Phase | Anhepatic Phase | Post-reperfusion | Reference |
| This compound Blood Concentration (ng/mL) at 2 µg/kg/min infusion | 64 (40-150) | 236 (180-410) | 85 (69-102) | |
| This compound Clearance (mL/min/kg) | Not in steady state | Not in steady state | 24 (20-29) |
These clinical data strongly suggest that the liver is a primary site of this compound metabolism and clearance.
Experimental Protocol: Isolated Perfused Rat Liver
This protocol outlines a general procedure for studying this compound in an isolated perfused rat liver.
1. Materials and Reagents:
-
Perfusion Medium: Krebs-Henseleit bicarbonate buffer (pH 7.4) supplemented with glucose and gassed with 95% O2 / 5% CO2. Some protocols may include albumin.
-
This compound Hydrochloride: Prepare a stock solution for dilution in the perfusion medium.
-
Anesthetic
-
Heparin
2. Experimental Workflow:
3. Detailed Procedure:
-
Anesthetize the rat according to established protocols.
-
Perform a midline laparotomy to expose the liver and associated vasculature.
-
Cannulate the portal vein and the bile duct.
-
Begin perfusion with the oxygenated medium.
-
Carefully dissect the liver from surrounding tissues and transfer it to a perfusion chamber.
-
Allow the liver to stabilize, monitoring perfusion pressure and bile flow.
-
Collect baseline samples of the perfusate and bile.
-
Introduce this compound into the perfusion medium.
-
Collect perfusate and bile samples at regular intervals to analyze this compound concentrations and markers of liver function (e.g., bile production, enzyme release).
Conclusion
This compound is a versatile pharmacological agent with significant effects on the cardiovascular system and regional blood flow. The use of isolated perfused organ systems provides a powerful platform to dissect the direct actions of this compound on the heart, kidney, and liver, free from confounding systemic variables. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the physiological and pharmacological effects of this compound.
References
Troubleshooting & Optimization
Dopexamine Solution Stability and Storage: A Technical Guide
Welcome to the Technical Support Center for Dopexamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and optimal storage of this compound solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound hydrochloride powder?
A1: this compound hydrochloride is soluble in water, and sparingly soluble in ethanol and methanol. It is also hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it is crucial to store the solid powder in a tightly sealed container at 2-8°C.[1][2] For long-term storage of this compound in solution, DMSO can be used, with storage recommended at -80°C for up to one year or -20°C for up to one month.[3][4]
Q2: What are the optimal conditions for preparing and storing aqueous this compound solutions for short-term experimental use?
A2: For short-term aqueous solutions, it is recommended to use common intravenous fluids such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection. As this compound is a catecholamine structurally related to dopamine, data from dopamine stability studies can provide valuable guidance. Dopamine solutions are stable for at least 48 hours at room temperature and for a minimum of seven days at 5°C in these diluents. To minimize degradation, it is crucial to maintain an acidic pH.
Q3: What factors can affect the stability of this compound solutions?
A3: Several factors can impact the stability of this compound solutions, including:
-
pH: this compound, like other catecholamines, is susceptible to oxidation, a process that is significantly accelerated in neutral to alkaline conditions. Acidic pH is crucial for stability. For instance, dopamine solutions are unstable in alkaline solutions like 5% sodium bicarbonate, often resulting in a pinkish discoloration due to oxidation.
-
Temperature: Higher temperatures increase the rate of chemical degradation. For longer-term storage, refrigeration (2-8°C) or freezing is recommended.
-
Light: Exposure to light can cause photodegradation of catecholamines. It is advisable to protect this compound solutions from light, especially during extended experiments or storage.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the catechol moiety of this compound. While complete removal of oxygen may not be feasible in all experimental setups, minimizing exposure to air can be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns pink/brown | Oxidation of the catechol group, often due to alkaline pH or prolonged exposure to oxygen. | Ensure the solvent is acidic. If using a buffer, maintain a pH below 7. Consider preparing fresh solutions and minimizing exposure to air. Discard any discolored solution as it indicates degradation. |
| Precipitate forms in the solution | Poor solubility or interaction with components in the solution. | Confirm the solubility of this compound hydrochloride in your chosen solvent. Ensure all components are fully dissolved. If using a complex medium, check for potential incompatibilities. |
| Loss of biological activity | Chemical degradation of this compound. | Prepare fresh solutions before each experiment. Store stock solutions under the recommended conditions (frozen at -20°C or -80°C). Verify the pH of your experimental buffer. Protect solutions from light and elevated temperatures. |
| Inconsistent experimental results | Instability of the this compound solution during the experiment. | Maintain consistent storage and handling procedures. Prepare fresh dilutions from a stable stock solution for each experiment. Monitor and control the pH of your experimental system. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, studies on the closely related catecholamine, dopamine hydrochloride, provide a strong indication of its stability profile. The following tables summarize the stability of dopamine in common intravenous fluids.
Table 1: Stability of Dopamine Hydrochloride (3.0 mg/mL) in 5% Glucose Injection at 25°C
| Time (hours) | Remaining Concentration (%) |
| 0 | 100 |
| 2 | >98 |
| 4 | >98 |
| 8 | >95 |
| 24 | >95 |
| 48 | >90 |
Table 2: Stability of Dopamine Hydrochloride (3.0 mg/mL) in 0.9% Sodium Chloride Injection at 25°C
| Time (hours) | Remaining Concentration (%) |
| 0 | 100 |
| 2 | >98 |
| 4 | >98 |
| 8 | >95 |
| 24 | >95 |
| 48 | >90 |
Experimental Protocols
Stability Testing of this compound Solution using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound solutions. It is based on established methods for dopamine analysis.
Objective: To determine the concentration of this compound in a solution over time under specific storage conditions.
Materials:
-
This compound hydrochloride standard
-
Chosen solvent/infusion fluid (e.g., 5% Dextrose, 0.9% Sodium Chloride)
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile phase A: 50 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer
-
Mobile phase B: Acetonitrile
-
0.45 µm membrane filter
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound hydrochloride in the mobile phase. Create a series of dilutions to generate a standard curve.
-
Preparation of Test Solutions: Prepare the this compound solution in the desired solvent at the target concentration.
-
Storage: Store the test solutions under the desired conditions (e.g., specific temperature, light exposure).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.
-
HPLC Analysis:
-
Filter the sample through a 0.45 µm membrane filter.
-
Inject the sample into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 50 mM KH2PO4 buffer (A) and Acetonitrile (B) can be used. A starting gradient could be 95% A and 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Use the standard curve to calculate the concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
Visualizations
This compound Signaling Pathway
References
- 1. Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations | Semantic Scholar [semanticscholar.org]
- 3. ijrpp.com [ijrpp.com]
- 4. longdom.org [longdom.org]
Technical Support Center: Managing Dopexamine-Induced Tachycardia in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing tachycardia induced by Dopexamine in research animals.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause tachycardia?
A1: this compound-induced tachycardia is a multifactorial phenomenon resulting from its specific mechanism of action. The primary causes include:
-
Beta-2 Adrenoceptor Stimulation: this compound is a potent agonist of beta-2 adrenergic receptors.[1] Stimulation of these receptors in the heart can directly increase heart rate.[2]
-
Baroreceptor Reflex: this compound's agonist activity at beta-2 and dopamine D1/D2 receptors leads to peripheral vasodilation and a subsequent drop in blood pressure.[3] This drop is detected by baroreceptors, triggering a reflex increase in sympathetic nervous system activity to compensate, which results in an elevated heart rate.[4]
-
Inhibition of Norepinephrine Reuptake: this compound inhibits the neuronal reuptake of norepinephrine (Uptake-1).[4] This leads to higher concentrations of norepinephrine in the synaptic cleft, which can then stimulate beta-1 adrenergic receptors in the heart, causing an increase in heart rate and contractility.
Q2: At what doses of this compound is tachycardia typically observed?
A2: The tachycardic effect of this compound is dose-dependent. In conscious dogs, intravenous infusions of this compound at doses ranging from 3 x 10⁻⁹ to 10⁻⁷ mol/kg/min have been shown to cause a dose-related increase in heart rate. In clinical settings with human patients, tachycardia is more prominent at higher doses.
Q3: What are the primary strategies to prevent or mitigate this compound-induced tachycardia?
A3: The most effective strategy is the co-administration of a beta-adrenergic receptor antagonist (beta-blocker). Given that this compound's primary cardiac stimulant effect is mediated through beta-2 adrenoceptors, a selective beta-2 antagonist is the most targeted approach. Alternatively, a short-acting, non-selective or beta-1 selective beta-blocker can also be effective.
Q4: Are there any alternative inotropic agents with a lower propensity for causing tachycardia?
A4: While this compound has a unique profile, other inotropic agents have different side-effect profiles. For instance, dobutamine is another inotrope, and while it can also cause tachycardia, the relative incidence and severity compared to this compound can depend on the specific experimental conditions and animal model. A direct comparison in your specific model may be necessary to determine the most suitable agent.
Troubleshooting Guide
Issue: Significant tachycardia is observed immediately following this compound administration.
| Potential Cause | Suggested Solution |
| Dose-related effect of this compound | Titrate the this compound dose to the lowest effective level for the desired primary outcome (e.g., increased cardiac output, vasodilation). |
| Baroreceptor reflex activation | Co-administer a beta-blocker to blunt the reflex tachycardia. A short-acting, titratable beta-blocker like esmolol is a good option. |
| Direct beta-2 adrenergic stimulation | Use a selective beta-2 adrenoceptor antagonist, such as ICI 118,551, to specifically block this effect. |
Experimental Protocols
Protocol 1: Prophylactic Prevention of this compound-Induced Tachycardia in a Canine Model Using a Selective Beta-2 Antagonist
This protocol is based on findings that demonstrate the efficacy of the selective beta-2 antagonist ICI 118,551 in blocking this compound-induced cardiovascular effects in dogs.
Animal Model: Anesthetized Dog
Materials:
-
This compound Hydrochloride solution
-
ICI 118,551 solution
-
Anesthetic agent (e.g., pentobarbital)
-
Physiological monitoring equipment (ECG, blood pressure monitor)
-
Infusion pumps
Procedure:
-
Anesthetize the dog according to your institution's approved protocol and ensure stable baseline hemodynamics.
-
Administer a bolus of ICI 118,551 at a dose of 0.2 mg/kg intravenously.
-
Allow a 15-minute stabilization period post-antagonist administration.
-
Initiate a continuous intravenous infusion of this compound at the desired dose (e.g., starting at 3 x 10⁻⁹ mol/kg/min and titrating upwards).
-
Continuously monitor heart rate, blood pressure, and other relevant cardiovascular parameters throughout the this compound infusion.
Protocol 2: Management of this compound-Induced Tachycardia in a Rodent Model Using a Short-Acting Beta-Blocker
This protocol provides a general framework for using esmolol, a short-acting beta-1 selective blocker, to manage tachycardia. The short half-life of esmolol allows for rapid titration and reversal of its effects.
Animal Model: Rat
Materials:
-
This compound Hydrochloride solution
-
Esmolol Hydrochloride solution
-
Anesthetic agent (as per institutional protocol)
-
Physiological monitoring equipment
-
Infusion pumps
Procedure:
-
Anesthetize the rat and establish intravenous access.
-
Begin a continuous infusion of this compound at the intended experimental dose.
-
Monitor the heart rate closely. If tachycardia develops (e.g., >20% increase from baseline), initiate an esmolol infusion.
-
Administer a loading dose of esmolol (e.g., 500 mcg/kg) over 1 minute.
-
Immediately follow the loading dose with a continuous infusion of esmolol at 50 mcg/kg/min.
-
Titrate the esmolol infusion rate in increments of 50 mcg/kg/min every 5-10 minutes until the heart rate returns to the desired range.
-
Continuously monitor blood pressure to avoid hypotension, a potential side effect of beta-blockade.
Data Presentation
Table 1: this compound and Beta-Blocker Dosages from Research Studies
| Agent | Animal Model | Dose | Route of Administration | Reference |
| This compound | Dog (anesthetized & conscious) | 3 x 10⁻⁹ - 10⁻⁷ mol/kg/min | Intravenous infusion | |
| This compound | Pig | 2 and 8 mcg/kg/min | Intravenous infusion | |
| ICI 118,551 | Dog | 0.2 mg/kg | Intravenous bolus | |
| Esmolol (general) | Human (for reference) | Loading: 500 mcg/kg over 1 min; Maintenance: 50-300 mcg/kg/min | Intravenous infusion |
Visualizations
Caption: Signaling pathway of this compound leading to tachycardia.
Caption: Experimental workflow for preventing this compound-induced tachycardia.
References
- 1. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cardiovascular actions of this compound hydrochloride, an agonist at dopamine receptors and beta 2-adrenoceptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on the cardiovascular system of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
Dopexamine Dose-Response Curve Variability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address variability in Dopexamine dose-response curves. The following information is designed to help researchers identify potential sources of inconsistency in their experiments and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Q1: We are observing significant variability in our this compound dose-response curves between experiments. What are the most likely causes?
Variability in this compound dose-response curves can arise from several factors, primarily related to its chemical nature as a catecholamine and the complexities of the GPCR assays used to study its effects. Key areas to investigate include:
-
This compound Solution Instability: this compound, being a synthetic catecholamine, is susceptible to oxidation, especially in aqueous solutions and standard cell culture media.[1][2] This degradation can lead to a loss of potency and the formation of reactive species that may be toxic to cells, both of which will alter the dose-response relationship.
-
Cell Health and Culture Conditions: The physiological state of the cells is critical. Variations in cell passage number, confluency, and overall health can lead to changes in receptor expression levels and signaling pathway components, directly impacting the response to this compound.
-
Assay Protocol Inconsistencies: Minor deviations in incubation times, temperature, reagent concentrations, and cell densities can introduce significant variability.
-
Complex Pharmacology of this compound: this compound acts as an agonist at multiple receptors, primarily β2-adrenergic, dopamine D1, and dopamine D2 receptors.[3][4][5] The relative expression of these receptors in your cell model will dictate the shape and potency of the dose-response curve. Variability in the expression of any of these targets can alter the composite response.
Q2: Our dose-response curves show a progressive loss of this compound potency over the course of an experiment. What could be causing this?
A progressive loss of potency strongly suggests degradation of the this compound in your experimental setup. As a catecholamine, this compound is prone to oxidation, a process that can be accelerated by exposure to light, air (oxygen), and alkaline pH.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, even when frozen.
-
Use Antioxidants: Consider including an antioxidant, such as L-ascorbic acid or glutathione, in your dilution buffers to protect this compound from oxidation.
-
Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in foil to minimize light exposure.
-
Control pH: Ensure the pH of your assay buffer is stable and ideally slightly acidic to reduce the rate of oxidation.
-
Minimize Air Exposure: When preparing solutions, minimize the headspace in your storage containers.
Q3: We are seeing a high degree of variability between replicate wells within the same plate. What are the common technical errors to look out for?
High intra-plate variability is often due to technical inconsistencies during the assay setup. Here are some common culprits:
-
Inaccurate Pipetting: Ensure all pipettes are properly calibrated and that pipetting technique is consistent, especially when performing serial dilutions.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and alter cell conditions. To mitigate this, consider leaving the outer wells empty and filling them with sterile water or PBS.
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect the kinetics of the cellular response. Ensure the plate is incubated on a surface with uniform heat distribution.
-
Incomplete Mixing: Gently mix the contents of each well after adding reagents to ensure a homogenous solution.
-
Cell Seeding Inconsistency: Uneven cell distribution in the wells will lead to variable receptor numbers and, consequently, variable responses. Ensure your cell suspension is homogenous before and during plating.
Q4: The maximal response (Emax) of our this compound dose-response curve is lower than expected. Why might this be?
A lower than expected Emax can indicate several issues:
-
Partial Agonism: this compound is a partial agonist at some receptors, meaning it does not elicit the same maximal response as a full agonist. For example, its intrinsic activity at β1-adrenoceptors is low compared to dopamine. The observed Emax will be a composite of its activity at all expressed receptors.
-
Receptor Desensitization/Tachyphylaxis: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptors become less responsive to further stimulation. This is a known phenomenon for catecholamines. Consider optimizing your stimulation time to capture the peak response before significant desensitization occurs.
-
Low Receptor Expression: The cell line you are using may have a low density of the target receptors (β2, D1, D2). This will limit the maximum possible response.
-
This compound Degradation: As mentioned previously, if your this compound has degraded, you may not be reaching a high enough effective concentration to elicit a maximal response.
Q5: The EC50 value for this compound in our assay is different from what is reported in the literature. What could explain this discrepancy?
Discrepancies in EC50 values are common and can be attributed to a variety of factors specific to the experimental system:
-
Cell Line Differences: Different cell lines have varying expression levels and ratios of β2, D1, and D2 receptors. The overall EC50 will be a reflection of the integrated response from these different receptor populations.
-
Receptor Density: The density of the target receptors on the cell surface can influence the apparent potency of an agonist. Higher receptor numbers can sometimes lead to a leftward shift in the dose-response curve (lower EC50).
-
G Protein Coupling Efficiency: The efficiency of coupling between the receptors and their downstream G proteins can vary between cell types, affecting the potency of the agonist.
-
Assay-Specific Parameters: The specific conditions of your assay, such as the incubation time, temperature, and composition of the assay buffer, can all influence the measured EC50.
Quantitative Data Summary
The following tables summarize the known pharmacodynamic parameters of this compound. Note that specific binding affinities (Ki) for this compound at its target receptors are not widely available in the public literature. The provided data is primarily from functional assays.
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Receptor | Species/Tissue | Value | Reference |
| EC50 | β2-adrenoceptor | Guinea-pig isolated tracheal chain | 1.5 x 10⁻⁶ M | |
| IC50 | DA2-receptor (neurogenic vasoconstriction) | Rabbit isolated ear artery | 1.15 x 10⁻⁶ M | |
| ID50 | DA2-receptor (neurogenic tachycardia) | Cat (in vivo) | 5.4 x 10⁻⁸ mol kg⁻¹ | |
| Intrinsic Activity | β1-adrenoceptor | Guinea-pig atria | 0.16 (relative to dopamine) |
Table 2: Comparative Potency of this compound
| Comparison | Receptor/Effect | Potency Relative to Dopamine | Reference |
| Agonist Potency | Vascular DA1-receptor | ~1/3 | |
| Agonist Potency | β2-adrenoceptor | ~60 times more potent | |
| Inhibitory Potency | Neuronal Noradrenaline Uptake (Uptake-1) | More potent (IC50 26 nM vs. 270 nM for dopamine) |
Experimental Protocols
Detailed Methodology for a this compound-Stimulated cAMP Assay in HEK293 Cells
This protocol provides a general framework for measuring this compound-induced cyclic AMP (cAMP) production in a cell-based assay.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells expressing the desired receptors (e.g., β2-adrenergic receptor) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Two days before the assay, seed the cells into a 96-well, white, clear-bottom plate at a density of 50,000 cells per well.
2. This compound Solution Preparation:
-
On the day of the experiment, prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in your assay buffer. It is recommended to include an antioxidant like 0.1% L-ascorbic acid in the buffer to prevent oxidation.
-
Prepare a range of concentrations that will span the expected dose-response curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
3. cAMP Assay Procedure:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Add 50 µL of the this compound serial dilutions to the appropriate wells. Include a vehicle control (buffer with antioxidant only) and a positive control (e.g., a known full agonist like isoproterenol for β2 receptors).
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
Convert the raw data (e.g., fluorescence or luminescence signal) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 and Emax values.
Visualizations
Caption: this compound's primary signaling pathways.
References
- 1. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The competition between endogenous dopamine and radioligands for specific binding to dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dopexamine infusion rates for sustained hemodynamic effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dopexamine infusions to achieve sustained hemodynamic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic catecholamine that primarily acts as an agonist at β2-adrenergic and peripheral dopamine D1 and D2 receptors.[1][2][3] It also inhibits the neuronal re-uptake of norepinephrine (Uptake-1).[1] This combination of actions results in arterial vasodilation, reduced cardiac afterload, and a mild increase in cardiac contractility, leading to an overall increase in cardiac output and improved tissue perfusion.[4]
Q2: What are the typical starting infusion rates and ranges for this compound in experimental settings?
A2: The recommended starting infusion rate for this compound is often 0.5 µg/kg/min. The dose is then typically titrated upwards at 15-minute intervals to achieve the desired hemodynamic effect. A common therapeutic range is between 1.0 and 4.0 µg/kg/min. In some cases, doses have been increased up to 6.0 µg/kg/min or higher, but this is associated with a greater incidence of adverse effects.
Q3: What are the expected hemodynamic effects of a this compound infusion?
A3: The primary hemodynamic effects of this compound include a significant increase in cardiac index and stroke volume, accompanied by a marked decrease in systemic vascular resistance. Heart rate typically increases, while mean arterial pressure may remain unchanged or decrease slightly.
Troubleshooting Guide
Issue 1: Suboptimal Hemodynamic Response at Standard Infusion Rates
-
Problem: The desired increase in cardiac index or decrease in systemic vascular resistance is not observed at infusion rates within the standard therapeutic range (1.0-4.0 µg/kg/min).
-
Possible Causes & Solutions:
-
Inadequate Volume Status: this compound's vasodilatory effect can unmask hypovolemia, leading to an insufficient hemodynamic response. Ensure adequate fluid resuscitation and volume status before and during the infusion.
-
Drug Tolerance (Tachyphylaxis): Although some studies suggest a lack of tolerance over 24-36 hours, others have noted a gradual diminishing of effects, particularly in patients with septic shock or severe congestive heart failure. If tachyphylaxis is suspected, a modest increase in the infusion rate may restore the desired effect.
-
Concurrent Medications: The effects of this compound may be blunted by β2-adrenergic and dopamine receptor antagonists. Review all co-administered drugs for potential interactions.
-
Issue 2: Development of Hypotension During Infusion
-
Problem: A significant drop in mean arterial pressure is observed after initiating or increasing the this compound infusion.
-
Possible Causes & Solutions:
-
Excessive Vasodilation: this compound's potent β2-agonist activity can lead to a pronounced decrease in systemic vascular resistance, causing hypotension, especially at higher doses (>4 µg/kg/min).
-
Action: Reduce the infusion rate. If hypotension persists, consider discontinuing the infusion and reassessing the subject's volume status. Concomitant use with other vasodilators should be done with caution.
-
Issue 3: Significant Tachycardia
-
Problem: An excessive increase in heart rate is observed.
-
Possible Causes & Solutions:
-
Dose-Dependent Effect: Tachycardia is a common, dose-dependent side effect of this compound.
-
Action: Reduce the infusion rate. Unwanted tachycardia is more frequently observed at doses of 4 µg/kg/min or higher. In some clinical scenarios, beta-blockers have been used concurrently to manage tachycardia, but this may blunt this compound's effectiveness.
-
Issue 4: Lack of Sustained Effect (Tachyphylaxis)
-
Problem: An initial positive hemodynamic response is followed by a gradual return towards baseline values despite a continuous infusion.
-
Possible Causes & Solutions:
-
Receptor Desensitization: Continuous stimulation of β2-adrenergic receptors can lead to desensitization and internalization, a common mechanism for tachyphylaxis with catecholamines.
-
Action:
-
Increase Infusion Rate: A modest increase in the this compound infusion rate may overcome the diminished response.
-
Combination Therapy: In some clinical contexts, particularly septic shock, this compound has been used in combination with other vasopressors like norepinephrine or dopamine to maintain blood pressure while leveraging this compound's effects on cardiac output and regional perfusion.
-
-
Data Presentation
Table 1: Hemodynamic Effects of this compound Infusion (Post-Cardiac Surgery)
| Infusion Rate (µg/kg/min) | Change in Cardiac Index | Change in Systemic Vascular Resistance | Change in Heart Rate | Reference |
| 1.0 - 4.0 | ▲ 70% (from 2.0 to 3.4 L/min/m²) | ▼ 41% (from 1545 to 914 dyn·s·cm⁻⁵) | ▲ 52% (from 67 to 102 beats/min) | |
| 1.0 - 6.0 | ▲ 50% (from 2.2 to 3.3 L/min/m²) | ▼ 37% (from 1820 to 1144 dyn·s·cm⁻⁵) | ▲ 31% (from 89 to 117 beats/min) | |
| 2.0 | ▲ 33% | ▼ 15% (Pulmonary) | ▲ 25% | |
| 4.0 | Further increase from 2.0 µg/kg/min | - | - |
Table 2: Adverse Effects and Management
| Adverse Effect | Likely Cause | Recommended Action | Reference |
| Hypotension | Excessive vasodilation | Reduce infusion rate, ensure adequate volume status | |
| Tachycardia | Dose-dependent β-adrenergic stimulation | Reduce infusion rate (especially >4 µg/kg/min) | |
| Nausea and Vomiting | Common side effect | Reduce infusion rate | |
| Chest Pain / Angina | Tachycardia-induced myocardial ischemia | Use with caution in subjects with ischemic heart disease |
Experimental Protocols
Protocol 1: Dose-Titration Study to Determine Optimal Hemodynamic Effect
-
Subject Preparation:
-
Establish central venous and arterial lines for continuous hemodynamic monitoring.
-
Place a pulmonary artery catheter for measurement of cardiac output, pulmonary artery pressures, and pulmonary capillary wedge pressure.
-
Ensure the subject is hemodynamically stable and adequately fluid-resuscitated before initiating the infusion.
-
-
This compound Infusion:
-
Prepare this compound solution for intravenous infusion.
-
Begin infusion at a starting dose of 0.5 µg/kg/min.
-
Increase the dose in increments (e.g., 1.0, 2.0, 4.0, 6.0 µg/kg/min) at 15-minute intervals.
-
-
Hemodynamic Monitoring:
-
Continuously monitor heart rate, mean arterial pressure, central venous pressure, and pulmonary artery pressure.
-
Measure cardiac index and calculate systemic vascular resistance at baseline and at the end of each 15-minute dose interval.
-
-
Endpoint Determination:
-
The optimal dose is the one that produces the desired increase in cardiac index and decrease in systemic vascular resistance without causing significant adverse effects such as hypotension (e.g., mean arterial pressure < 60 mmHg) or excessive tachycardia.
-
-
Sustained Infusion:
-
Once the optimal dose is determined, maintain this infusion rate for the desired experimental duration (e.g., up to 36 hours), with continued hemodynamic monitoring to assess for sustained effect.
-
Visualizations
Caption: this compound signaling pathway leading to vasodilation and inotropy.
Caption: Experimental workflow for this compound dose titration and troubleshooting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Prolonged infusion of varied doses of this compound hydrochloride for low cardiac output after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Drug Tolerance and Tachyphylaxis in Long-Term Dopexamine Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing drug tolerance and tachyphylaxis in long-term dopexamine studies.
Frequently Asked Questions (FAQs)
Q1: What are this compound tolerance and tachyphylaxis, and how do they differ?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period. Drug tolerance is a more gradual decrease in responsiveness to a drug, requiring larger doses to produce the same effect. In the context of this compound, tachyphylaxis can be observed within hours of continuous infusion, while tolerance may develop over more extended periods.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a synthetic catecholamine that primarily acts as an agonist at β2-adrenergic and dopamine D1 and D2 receptors.[1] Its therapeutic effects, including vasodilation and increased cardiac output, are mediated through these receptor interactions.[2]
Q3: What are the molecular mechanisms underlying this compound tolerance and tachyphylaxis?
A3: The primary mechanisms involve the desensitization and downregulation of its target receptors, the β2-adrenergic and D1/D2 dopamine receptors. This process includes:
-
Receptor Desensitization: Rapid uncoupling of the receptor from its downstream signaling pathways. This is often mediated by phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin.
-
Receptor Internalization/Downregulation: The physical removal of receptors from the cell surface, leading to a reduced number of available receptors for this compound to act upon. Prolonged agonist exposure can lead to a decrease in receptor mRNA levels, further contributing to downregulation.[3]
Q4: Is there clinical evidence for this compound tolerance?
A4: Yes, some clinical studies have reported the development of tolerance to the hemodynamic effects of this compound during prolonged infusions (48-72 hours).[4] However, other studies with shorter infusion durations (up to 24 hours) in specific patient populations, such as those with post-infarction heart failure, have not observed significant tolerance.[5]
Q5: What are the common side effects observed during this compound infusion?
A5: Common side effects include tachycardia (fast heart rate), nausea, and vomiting. In some cases, hypotension (low blood pressure) can occur, particularly at higher doses.
Data Presentation
Hemodynamic Effects of Long-Term this compound Infusion and Evidence of Tolerance
The following tables summarize quantitative data from clinical studies investigating the hemodynamic effects of this compound over time.
Table 1: Hemodynamic Changes During 48-72 Hour this compound Infusion in Patients with Severe Congestive Heart Failure
| Hemodynamic Parameter | Baseline (Mean ± SD) | Peak Effect (Mean ± SD) | Change from Baseline | Evidence of Tolerance |
| Cardiac Index (L/min/m²) | 2.1 ± 0.5 | 3.4 ± 0.8 | ↑ 62% | Yes, attenuation of effect over time |
| Heart Rate (beats/min) | 92 ± 15 | 103 ± 18 | ↑ 12% | Maintained increase |
| Mean Arterial Pressure (mmHg) | 78 ± 10 | 72 ± 9 | ↓ 8% | Partial return towards baseline |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 1650 ± 450 | 980 ± 250 | ↓ 41% | Attenuation of effect over time |
Table 2: Hemodynamic Response to 24-Hour this compound Infusion in Post-Myocardial Infarction Heart Failure
| Hemodynamic Parameter | Baseline (Mean) | After 24h Infusion (Mean) | Change from Baseline | Evidence of Tolerance |
| Cardiac Index (L/min/m²) | 2.5 | 3.3 | ↑ 32% | No |
| Heart Rate (beats/min) | 89 | 97 | ↑ 9% | No |
| Systemic Vascular Resistance Index | 2400 | 1800 | ↓ 25% | No |
| Stroke Volume Index | 28 | 34.5 | ↑ 23% | No |
Experimental Protocols
In Vitro Assessment of this compound-Induced Receptor Desensitization
Objective: To quantify the desensitization of β2-adrenergic or D1 dopamine receptors in a cell-based model following prolonged exposure to this compound.
Methodology: Measurement of cAMP Production
-
Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the receptor of interest (e.g., HEK293, CHO cells) in appropriate media.
-
Pre-treatment with this compound:
-
Plate cells in 96-well plates.
-
Once confluent, replace the medium with serum-free media containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Expose cells to varying concentrations of this compound (or a vehicle control) for different durations (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) to induce desensitization.
-
-
Washout: After the pre-treatment period, thoroughly wash the cells with a warm buffer to remove this compound.
-
Re-stimulation: Stimulate the cells with a sub-maximal concentration of a full agonist for the receptor of interest (e.g., isoproterenol for β2-adrenergic receptors, fenoldopam for D1 receptors) for a short period (e.g., 15 minutes).
-
cAMP Measurement:
-
Lyse the cells.
-
Quantify intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, TR-FRET).
-
-
Data Analysis: Compare the cAMP levels in this compound-pre-treated cells to control cells. A significant reduction in the agonist-stimulated cAMP response in the pre-treated cells indicates receptor desensitization.
In Vivo Assessment of this compound Tolerance
Objective: To evaluate the development of tolerance to the hemodynamic effects of this compound in an animal model.
Methodology: Continuous Infusion in Rodents
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Surgical Preparation:
-
Anesthetize the animals.
-
Implant catheters in the carotid artery (for blood pressure monitoring and blood sampling) and jugular vein (for drug infusion).
-
For cardiac output measurement, a thermodilution catheter can be placed in the right atrium/ventricle.
-
Allow animals to recover from surgery.
-
-
Experimental Protocol:
-
Acclimate the conscious, freely moving animals in metabolic cages.
-
Record baseline hemodynamic parameters (heart rate, blood pressure, cardiac output).
-
Initiate a continuous intravenous infusion of this compound at a predetermined dose.
-
Monitor and record hemodynamic parameters at regular intervals (e.g., every hour for the first 6 hours, then every 4-6 hours) for the duration of the study (e.g., 24, 48, or 72 hours).
-
-
Data Analysis:
-
Plot the changes in hemodynamic parameters over time.
-
A gradual return of a parameter towards the baseline value despite continuous infusion indicates the development of tolerance.
-
At the end of the study, tissues (e.g., heart, kidney) can be collected for ex vivo analysis of receptor density and signaling protein expression.
-
Troubleshooting Guides
Issue 1: High Variability in In Vitro cAMP Assay Results
-
Possible Cause: Inconsistent cell density, passage number, or health.
-
Solution:
-
Use cells within a consistent passage number range.
-
Ensure even cell seeding and confluence across all wells.
-
Visually inspect cells for normal morphology before starting the experiment.
-
Optimize the concentration of the phosphodiesterase inhibitor.
-
Issue 2: No Observable Desensitization in the In Vitro Assay
-
Possible Cause: Insufficient this compound concentration or pre-treatment duration. The cell line may have a low receptor density or a highly efficient resensitization mechanism.
-
Solution:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for inducing desensitization.
-
Use a cell line with a higher and more stable expression of the target receptor.
-
Confirm this compound activity with a short-term stimulation experiment before proceeding to the long-term desensitization protocol.
-
Issue 3: Animal Distress or Mortality During In Vivo Infusion
-
Possible Cause: Excessive dose of this compound leading to severe tachycardia or hypotension. Fluid imbalance. Catheter-related complications.
-
Solution:
-
Conduct a dose-ranging study to determine the optimal therapeutic dose with minimal adverse effects.
-
Carefully monitor the animal's fluid intake and output and provide supportive care as needed.
-
Ensure proper catheter placement and patency throughout the experiment.
-
Closely monitor the animal for any signs of distress and adjust the protocol or euthanize if necessary.
-
Issue 4: Artifacts in Hemodynamic Recordings
-
Possible Cause: Catheter damping, air bubbles in the line, or animal movement.
-
Solution:
-
Regularly flush arterial catheters with heparinized saline to maintain patency.
-
Carefully check for and remove any air bubbles in the infusion and monitoring lines.
-
Allow for an acclimatization period for the animal to minimize movement-related artifacts.
-
Use appropriate data filtering and averaging techniques during analysis.
-
Visualizations
Caption: this compound's primary signaling pathways.
Caption: GPCR desensitization and internalization workflow.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Long-Term Monitoring of Brain Dopamine Metabolism In Vivo with Carbon Paste Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular and renal haemodynamic effects of this compound: comparison with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of this compound hydrochloride infusions of 48 to 72 hours' duration for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haemodynamic response to this compound hydrochloride in postinfarction heart failure: lack of tolerance after continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential interference of Dopexamine with common biochemical assays
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential interference of Dopexamine with common biochemical assays. The content is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my biochemical assays?
A: While specific studies on this compound are limited, its structural similarity to other catecholamines like dopamine and dobutamine suggests a high potential for interference in certain biochemical assays, particularly those that are colorimetric or involve enzymatic reactions.[1][2][3] Catecholamines are known to interfere with assays that use peroxide and peroxidase to generate a chromophore.[1][2]
Q2: Which types of assays are most likely to be affected by this compound?
A: Based on data from similar catecholamines, the following assays are most susceptible to interference:
-
Peroxidase-based assays: Many clinical chemistry assays for analytes like glucose, uric acid, cholesterol, and triglycerides utilize a peroxidase-coupled reaction to produce a colored product.
-
Enzymatic creatinine assays: Significant negative interference has been observed with certain enzymatic methods for creatinine measurement.
-
Colorimetric assays: Assays that rely on the development of a specific color can be affected if this compound or its oxidation products absorb light at the same wavelength as the measured chromophore, or if they react with the chromogenic reagents.
Q3: What are the mechanisms of interference?
A: this compound, like other catecholamines, can interfere through several mechanisms:
-
Reaction with Assay Reagents: It can react with components of the assay, such as 4-aminophenazone, in the presence of peroxide and peroxidase. This can form a novel quinone-imine dye with a lower absorptivity than the intended chromophore, leading to falsely low results.
-
Depletion of Peroxide: this compound can be rapidly oxidized by peroxide in the presence of peroxidase. This depletes the peroxide required for the chromophore-generating reaction, also resulting in falsely low measurements.
-
Direct Spectrophotometric Interference: this compound or its degradation products might absorb light at the analytical wavelength, leading to a positive or negative interference depending on the assay principle.
-
Inhibition of Enzymes: this compound is a beta-2 adrenergic and dopaminergic agonist and could potentially interact with other enzymes in a non-specific manner.
Troubleshooting Guides
Issue 1: Unexpectedly low results in a peroxidase-based assay (e.g., cholesterol, uric acid).
| Possible Cause | Troubleshooting Step |
| This compound is reacting with the chromogenic reagent (e.g., 4-aminophenazone). | 1. Review the assay methodology to see if it uses 4-aminophenazone. 2. If possible, switch to an alternative assay method that does not use this reagent. 3. Perform a spiking experiment to quantify the extent of interference (see Experimental Protocols). |
| This compound is depleting the hydrogen peroxide in the assay. | 1. This is a common mechanism for catecholamine interference. 2. Consider using a sample blank that contains this compound but not the analyte to measure the extent of background reaction. 3. If available, use an alternative assay method that is not based on a peroxidase reaction. |
Issue 2: Falsely low creatinine readings with an enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Negative interference from this compound with the enzymatic creatinine method. | 1. Be aware that certain enzymatic creatinine assays are prone to significant negative interference by catecholamines. 2. If possible, use a Jaffe-based (picrate) method for creatinine determination, as these have been shown to be less affected by catecholamines. 3. Consult the assay manufacturer's documentation for information on drug interferences. |
Issue 3: Inconsistent or non-reproducible results in a colorimetric assay.
| Possible Cause | Troubleshooting Step |
| This compound is unstable in the assay buffer, leading to the formation of interfering compounds. | 1. Investigate the stability of this compound under your specific assay conditions (pH, temperature, buffer components). 2. Minimize the incubation time of this compound in the assay medium if possible. 3. Analyze samples immediately after preparation. |
| Direct absorbance of this compound or its byproducts at the measurement wavelength. | 1. Measure the absorbance spectrum of this compound in the assay buffer to check for any overlap with the analytical wavelength. 2. If there is an overlap, a sample blank containing this compound at the same concentration as in the test samples should be used to correct the readings. |
Quantitative Data on Catecholamine Interference
The following table summarizes the observed interference of dopamine and dobutamine, which are structurally related to this compound, in common biochemical assays. This data can serve as a guide to anticipate the potential effects of this compound.
| Analyte | Assay Method | Interferent | Interferent Concentration | Observed Effect | Reference |
| Creatinine | Enzymatic (Roche P-Modular) | Dopamine | Clinically relevant doses | Significant negative interference | |
| Creatinine | Enzymatic (Roche P-Modular) | Dobutamine | Clinically relevant doses | Significant negative interference | |
| Creatinine | Enzymatic (Ortho Vitros 350) | Dopamine | Clinically relevant doses | Slight negative interference | |
| Creatinine | Enzymatic (Ortho Vitros 350) | Dobutamine | Clinically relevant doses | Slight negative interference | |
| Creatinine | Jaffe (Roche P-Modular) | Dopamine/Dobutamine | Clinically relevant doses | Unaffected | |
| Creatinine | Jaffe (Siemens Dimension RxL) | Dopamine/Dobutamine | Clinically relevant doses | Unaffected | |
| Triglyceride | Peroxidase-based (Hitachi) | Dopamine | 10-100 mg/L | Negative interference | |
| Cholesterol | Peroxidase-based (Hitachi) | Dopamine | 10-100 mg/L | Negative interference | |
| Uric Acid | Peroxidase-based (Hitachi) | Dopamine | 10-100 mg/L | Negative interference |
Experimental Protocols
Protocol 1: Assessing this compound Interference using a Spiking Study
This protocol helps to determine the extent of this compound interference in a quantitative assay.
-
Prepare a series of this compound stock solutions of varying concentrations in the assay buffer.
-
Prepare a set of samples containing a known concentration of the analyte of interest.
-
Spike the analyte samples with different concentrations of this compound. Include a control sample with no this compound.
-
Prepare a corresponding set of blank samples containing only the different concentrations of this compound in the assay buffer (no analyte).
-
Run the assay according to the standard protocol for all samples (spiked samples, control, and blanks).
-
Calculate the percentage of interference at each this compound concentration using the following formula: % Interference = [(Measured Value_spiked - Measured Value_blank) - Expected Value_control] / Expected Value_control * 100
-
Analyze the data to determine if the interference is concentration-dependent.
Visualizations
Caption: Mechanisms of this compound interference in peroxidase-based assays.
Caption: Troubleshooting workflow for this compound interference in biochemical assays.
References
- 1. Mechanisms of dopamine and dobutamine interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of dopamine and dobutamine interference in biochemical tests that use peroxide and peroxidase to generate chromophore. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
Methods to minimize oxidative degradation of Dopexamine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidative degradation of Dopexamine solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic catecholamine used for its inotropic and vasodilatory properties, particularly in managing heart failure.[1][2] As a catecholamine, this compound is susceptible to oxidative degradation, which can compromise its efficacy and potentially lead to the formation of unknown, harmful byproducts.[3] Therefore, maintaining the stability of this compound solutions is critical for reliable experimental results and therapeutic efficacy.
Q2: What are the primary factors that contribute to the oxidative degradation of this compound solutions?
A2: The primary factors contributing to the degradation of catecholamine solutions like this compound are:
-
Presence of Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: Light, particularly UV light, can catalyze oxidative reactions.
-
pH of the Solution: this compound's stability is pH-dependent. Alkaline conditions can accelerate degradation.[4]
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidation.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.
Q3: What are the initial signs of this compound degradation in a solution?
A3: A common initial sign of catecholamine degradation is a change in the color of the solution, often developing a pinkish or brownish hue.[4] However, significant degradation can occur before any visible changes. Therefore, it is crucial to rely on proper handling and storage procedures rather than visual inspection alone. For quantitative analysis, chromatographic methods like HPLC are necessary to detect and quantify degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution appears discolored (e.g., pink, brown) shortly after preparation. | Oxidative degradation due to exposure to oxygen and/or light. | 1. Prepare solutions fresh using deoxygenated solvents.2. Work under an inert atmosphere (e.g., nitrogen or argon).3. Protect the solution from light at all times using amber vials or by wrapping containers in foil.4. Ensure the pH of the solution is in the optimal range (slightly acidic). |
| Inconsistent or lower-than-expected results in bioassays. | Degradation of this compound leading to reduced potency. | 1. Review and optimize solution preparation and storage protocols.2. Incorporate an antioxidant, such as ascorbic acid, into the formulation.3. Perform a stability study of your this compound solution under your experimental conditions using a validated analytical method (e.g., HPLC).4. Always use freshly prepared solutions for critical experiments. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.2. Characterize the structure of the degradation products using techniques like mass spectrometry (MS). |
Experimental Protocols and Data
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol provides a general guideline for preparing a this compound solution with enhanced stability for research purposes.
Materials:
-
This compound hydrochloride
-
Deoxygenated water for injection or a suitable buffer (e.g., citrate buffer, pH 4-5)
-
Ascorbic acid (optional, as an antioxidant)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Deoxygenate the Solvent: Sparge the chosen solvent (water or buffer) with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride and, if used, ascorbic acid in a clean, sterile container.
-
Dissolution: Under a continuous stream of inert gas, add the deoxygenated solvent to the weighed powders. Gently swirl to dissolve. Sonication can be used to aid dissolution if necessary.
-
pH Adjustment (if necessary): If using an unbuffered solution, the pH can be adjusted to a slightly acidic range (pH 4-5) using a suitable acid or base.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, amber glass vial.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace with the inert gas.
-
Storage: Store the prepared solution at 2-8°C for short-term use or at -20°C or lower for long-term storage. Protect from light at all times.
Quantitative Data on Catecholamine Stability
While specific quantitative stability data for this compound is limited in publicly available literature, data from studies on the closely related catecholamine, dopamine, provides valuable insights.
Table 1: Stability of Dopamine (a this compound Analog) in Different Intravenous Fluids
| Intravenous Fluid | Stability at Room Temperature (approx. 25°C) | Reference(s) |
| 5% Dextrose in Water (D5W) | Stable for at least 48 hours, and up to 84 hours in some studies. | |
| 0.9% Sodium Chloride (Normal Saline) | Stable for at least 48 hours, and up to 84 hours in some studies. | |
| Lactated Ringer's Solution | Stable for at least 48 hours. | |
| 5% Sodium Bicarbonate | Unstable; rapid degradation observed. |
Table 2: Effect of Ascorbic Acid and Temperature on Dopamine Stability
| Storage Temperature | Antioxidant (Ascorbic Acid) | Approximate % Dopamine Remaining after 6 Days |
| Room Temperature (~25°C) | None | < 5% |
| Room Temperature (~25°C) | 40 µg/mL | > 64% |
| 4°C | None | ~20% |
| 4°C | 40 µg/mL | > 64% |
| -75°C | None | ~77% |
| -75°C | All concentrations tested | ~100% |
Note: This data is for dopamine and should be used as a guideline for this compound. Stability of this compound solutions should be independently verified for specific experimental conditions.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound primarily exerts its effects by stimulating beta-2 adrenergic receptors and peripheral dopamine D1 and D2 receptors.
Caption: Overview of this compound's primary receptor targets and physiological effects.
Beta-2 Adrenergic Receptor Signaling Pathway
Stimulation of beta-2 adrenergic receptors by this compound leads to smooth muscle relaxation and vasodilation.
Caption: Simplified signaling cascade of the Beta-2 adrenergic receptor activation by this compound.
Dopamine D1 and D2 Receptor Signaling Pathways
This compound's action on dopamine receptors contributes to vasodilation and modulation of neurotransmitter release.
Caption: Contrasting signaling pathways of Dopamine D1 and D2 receptors activated by this compound.
Workflow for a Forced Degradation Study
This workflow outlines the key steps in conducting a forced degradation study to understand the stability of this compound.
Caption: A logical workflow for conducting forced degradation studies on this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intropin (dopamine hydrochloride) intravenous admixture compatibility. Part 1: stability with common intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate Dopexamine's effects on plasma potassium levels
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the effects of Dopexamine on plasma potassium levels during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound administration lead to a decrease in plasma potassium levels?
A1: this compound is a potent β2-adrenergic receptor agonist.[1][2] Stimulation of β2-adrenergic receptors activates the Na+/K+-ATPase pump on cell membranes, which promotes the influx of potassium from the extracellular fluid (plasma) into intracellular compartments.[3] This intracellular shift of potassium results in a decrease in plasma potassium concentration, a condition known as hypokalemia.
Q2: What are the potential consequences of this compound-induced hypokalemia in an experimental setting?
A2: Hypokalemia can introduce a significant confounding variable in cardiovascular and neuromuscular experiments. It can lead to cardiac arrhythmias, muscle weakness, and alterations in membrane potential, potentially impacting the reliability and interpretation of experimental data.[3] In preclinical studies, severe hypokalemia can be life-threatening to the animal models.
Q3: What are the primary strategies to mitigate this compound-induced hypokalemia?
A3: The primary strategies involve proactive monitoring and corrective measures. These include:
-
Potassium Supplementation: Co-administration of potassium chloride (KCl) either orally or intravenously to counteract the drop in plasma levels.[4]
-
Use of Potassium-Sparing Diuretics: In some experimental models, pre-treatment with a potassium-sparing diuretic (e.g., spironolactone, amiloride) may be considered to help the kidneys retain potassium.
-
Dose Optimization: Using the lowest effective dose of this compound to achieve the desired pharmacological effect while minimizing the impact on potassium levels.
Q4: Should I be concerned about other electrolyte disturbances when using this compound?
A4: While hypokalemia is a primary concern, like other β2-agonists, this compound can also increase glucose levels. It is advisable to monitor blood glucose in addition to potassium, especially in longer-duration experiments or in models with metabolic sensitivities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid or severe drop in plasma potassium after this compound administration. | High sensitivity of the animal model to β2-adrenergic stimulation. This compound dose is too high. | Immediately reduce or temporarily halt the this compound infusion. Administer a bolus of intravenous potassium chloride under careful monitoring. Consider reducing the this compound dosage for subsequent experiments. |
| Persistent hypokalemia despite potassium supplementation. | The rate of potassium influx into cells exceeds the rate of supplementation. Potential underlying renal potassium wasting in the experimental model. Concurrent administration of other drugs that promote potassium loss (e.g., loop diuretics). | Increase the rate of potassium infusion or the frequency of oral supplementation. Investigate and address other potential causes of potassium loss. Ensure the experimental model does not have a pre-existing condition causing potassium depletion. |
| Difficulty in stabilizing plasma potassium levels. | Fluctuations in this compound infusion rate. Variable absorption of oral potassium supplements. | Ensure the infusion pump is calibrated and delivering a consistent dose of this compound. If using oral supplements, consider intravenous administration for more predictable and rapid correction in acute settings. |
| Unexpected cardiac arrhythmias observed during the experiment. | This compound-induced hypokalemia is a likely contributor. | Confirm plasma potassium levels. If hypokalemia is present, correct it promptly. Review the this compound dose and consider a dose reduction. |
Data on this compound's Effects
While specific quantitative data on the dose-dependent effect of this compound on plasma potassium is limited in publicly available literature, the table below provides a general overview of this compound's hemodynamic effects at various doses, which can be correlated with the potential for β2-adrenergic stimulation and subsequent hypokalemia.
| This compound Infusion Rate (µg/kg/min) | Primary Hemodynamic Effects | Potential Impact on Plasma Potassium | Reference |
| 0.25 - 1.0 | Initial increase in cardiac output and stroke volume. | Mild to moderate decrease. | |
| 1.0 - 4.0 | Further increase in cardiac output, significant decrease in systemic vascular resistance. | Moderate to significant decrease. | |
| > 4.0 | Pronounced tachycardia and potential for hypotension. | Significant and potentially rapid decrease. |
Experimental Protocols
Protocol 1: Monitoring and Management of Plasma Potassium During this compound Infusion
Objective: To maintain plasma potassium levels within a physiological range during the intravenous administration of this compound in a research setting.
Materials:
-
This compound hydrochloride solution
-
Intravenous infusion pump
-
Potassium chloride (KCl) solution for infusion
-
Blood gas and electrolyte analyzer or potassium-selective electrode
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Baseline Measurement: Prior to this compound administration, establish a stable baseline plasma potassium level by taking at least two measurements 15-30 minutes apart.
-
This compound Infusion: Begin the this compound infusion at the desired dose.
-
Frequent Monitoring:
-
For the first hour, measure plasma potassium every 15 minutes.
-
For the subsequent two hours, measure plasma potassium every 30 minutes.
-
Thereafter, measure plasma potassium hourly for the duration of the this compound infusion.
-
-
Potassium Supplementation:
-
If plasma potassium drops below the lower limit of the desired physiological range, initiate a continuous intravenous infusion of KCl.
-
The starting infusion rate of KCl should be determined based on the severity of the drop and the experimental animal's weight and fluid status. A conservative starting point is 0.2-0.5 mEq/kg/hour.
-
Adjust the KCl infusion rate based on the frequent potassium measurements to maintain levels within the target range.
-
-
Post-Infusion Monitoring: After discontinuing the this compound infusion, continue to monitor plasma potassium every 30-60 minutes for at least 2 hours to ensure levels remain stable as potassium shifts back into the extracellular space.
Protocol 2: Prophylactic Mitigation of this compound-Induced Hypokalemia
Objective: To proactively mitigate the expected drop in plasma potassium associated with this compound administration.
Materials:
-
Same as Protocol 1
-
Potassium-sparing diuretic (e.g., amiloride) or oral potassium supplement, if applicable to the experimental design.
Procedure:
-
Pre-treatment (Optional): If using a potassium-sparing diuretic, administer it at an appropriate time before the start of the this compound infusion to allow for its onset of action. Consult relevant pharmacological literature for appropriate dosing and timing for the specific agent and animal model.
-
Baseline Measurement: Establish a stable baseline plasma potassium level.
-
Initiation of Prophylactic Potassium: Concurrently with the start of the this compound infusion, begin a continuous intravenous infusion of KCl at a low, prophylactic rate (e.g., 0.1-0.2 mEq/kg/hour).
-
This compound Infusion: Administer this compound as planned.
-
Monitoring and Adjustment:
-
Monitor plasma potassium levels as described in Protocol 1.
-
Adjust the prophylactic KCl infusion rate as needed to maintain potassium levels within the desired physiological range. Be prepared to increase the rate if a significant drop still occurs.
-
-
Post-Infusion Monitoring: Continue monitoring as described in Protocol 1.
Visualizations
Caption: this compound's signaling pathway leading to hypokalemia.
Caption: Prophylactic mitigation workflow for this compound experiments.
References
- 1. The effects of this compound, a new dopamine analogue, on platelet function in stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arrhythmogenic Mechanisms in Hypokalaemia: Insights From Pre-clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypokalemia Treatment & Management: Approach Considerations, Decreasing Potassium Losses, Replenishment of Potassium [emedicine.medscape.com]
Technical Support Center: Overcoming Challenges in Translating Dopexamine Preclinical Data to Clinical Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical to clinical translation of Dopexamine.
Frequently Asked Questions (FAQs)
Q1: Why has the robust hemodynamic improvement seen with this compound in preclinical animal models not consistently translated to successful long-term outcomes in human clinical trials?
A1: The translation of this compound's promising preclinical data has been hampered by several key factors:
-
Tachyphylaxis: In clinical settings, a rapid decrease in the hemodynamic response to this compound is often observed, a phenomenon known as tachyphylaxis. Studies in patients with chronic heart failure have shown that while initial administration increases cardiac index and reduces systemic vascular resistance, these beneficial effects can diminish and return to pre-infusion levels within 18 hours of continuous infusion[1][2]. This rapid development of tolerance is a significant limitation for its use in sustained therapy.
-
Species-Specific Pharmacodynamics: There are notable differences in the cardiovascular response to this compound between preclinical species (like dogs) and humans. For instance, while this compound shows potent vasodilatory effects in both, the balance between its inotropic (contractility-enhancing) and chronotropic (heart rate-increasing) effects can differ. In some human studies, the increase in heart rate was more pronounced than desired, potentially leading to adverse cardiac events[3][4].
-
Underlying Patient Pathophysiology: Preclinical models of heart failure may not fully replicate the complex pathophysiology of human heart failure, which often involves multiple comorbidities and chronic neurohormonal activation[5]. The response to a drug like this compound can be significantly influenced by the specific etiology and stage of heart failure, which is more heterogeneous in human populations than in controlled animal studies.
-
Adverse Effects: In clinical trials, adverse effects such as tachycardia, nausea, and vomiting have been reported, sometimes requiring dose reduction or discontinuation of the drug. These side effects can limit the therapeutic window and overall utility of this compound in a clinical setting.
Q2: What are the primary molecular mechanisms of action for this compound?
A2: this compound is a synthetic catecholamine with a multi-faceted mechanism of action, primarily targeting:
-
β2-Adrenergic Receptors: It is a potent agonist at β2-adrenoceptors, leading to vasodilation of peripheral blood vessels, which reduces afterload on the heart.
-
Dopamine D1 and D2 Receptors: this compound also stimulates peripheral D1 and D2 dopamine receptors. Activation of D1 receptors contributes to vasodilation, particularly in the renal and mesenteric vascular beds, while D2 receptor stimulation can inhibit norepinephrine release.
-
Neuronal Norepinephrine Reuptake (Uptake-1) Inhibition: this compound can inhibit the re-uptake of norepinephrine at sympathetic nerve terminals, which can lead to a mild indirect positive inotropic effect by increasing the availability of norepinephrine to act on β1-adrenergic receptors in the heart.
-
β1-Adrenergic Receptors: this compound has only weak, often considered clinically insignificant, direct agonist activity at β1-adrenoceptors.
Q3: What is tachyphylaxis and how does it affect this compound's efficacy?
A3: Tachyphylaxis is the rapid development of tolerance to a drug's effects after repeated administration. In the case of this compound, this means that even with a continuous infusion, its ability to improve cardiac output and reduce vascular resistance diminishes over a short period (hours). The proposed mechanisms for tachyphylaxis with β-agonists like this compound include receptor desensitization, where the β2-adrenergic receptors become uncoupled from their intracellular signaling pathways, and receptor downregulation, where the number of receptors on the cell surface is reduced. This loss of effect is a major obstacle to the long-term clinical use of this compound.
Data Presentation
Table 1: Comparative Hemodynamic Effects of this compound in Preclinical Models vs. Human Subjects
| Hemodynamic Parameter | Preclinical Model (Dog) | Human Subjects (with Heart Failure) | Key Observations & Discrepancies |
| Cardiac Index/Output | Dose-dependent increase | Dose-dependent increase | The magnitude of the increase can be substantial in both, but the sustainability of the effect is a major issue in humans due to tachyphylaxis. |
| Systemic Vascular Resistance | Dose-dependent decrease | Dose-dependent decrease | This compound consistently demonstrates potent afterload reduction in both preclinical and clinical settings. |
| Heart Rate | Small to moderate increase | Can be a significant, dose-limiting increase | The chronotropic effect appears to be more pronounced in humans, which can be detrimental in patients with ischemic heart disease. |
| Mean Arterial Pressure | Dose-related fall | Variable; can decrease or remain unchanged | The effect on blood pressure is more variable in humans, likely due to complex reflex mechanisms and underlying disease states. |
| Renal Blood Flow | Increased due to renal vasodilation | Increased | The beneficial effect on renal perfusion is a consistent finding, attributed to its D1 receptor agonist activity. |
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in a Canine Model of Heart Failure
Objective: To assess the hemodynamic effects of this compound in a canine model of heart failure.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline or 5% dextrose solution for injection
-
Infusion pump
-
Anesthetized adult mongrel dogs with induced heart failure (e.g., by rapid ventricular pacing)
-
Hemodynamic monitoring equipment (e.g., pulmonary artery catheter, arterial line)
-
ECG monitor
Procedure:
-
Animal Preparation: Anesthetize the dog and instrument it for hemodynamic monitoring according to established laboratory protocols. This typically includes the placement of a pulmonary artery catheter for measuring cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure, as well as an arterial line for continuous blood pressure monitoring.
-
This compound Solution Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline or 5% dextrose. The final concentration should be calculated to allow for accurate administration of the desired dose range based on the animal's body weight and the infusion pump's delivery rate.
-
Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters for at least 30 minutes.
-
This compound Infusion: Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.5 µg/kg/min).
-
Dose Titration: After a steady-state is achieved at each dose (typically 15-20 minutes), record all hemodynamic parameters. Increase the infusion rate in a stepwise manner (e.g., to 1.0, 2.0, and 4.0 µg/kg/min), allowing for stabilization and data collection at each dose.
-
Monitoring: Continuously monitor heart rate, ECG, arterial blood pressure, and central venous pressure throughout the infusion. Periodically measure cardiac output and other derived hemodynamic parameters.
-
Washout: After the highest dose, discontinue the this compound infusion and monitor the return of hemodynamic parameters to baseline.
Troubleshooting:
-
Hypotension: If significant hypotension occurs, reduce the infusion rate or discontinue the infusion. Ensure adequate fluid resuscitation before and during the experiment.
-
Tachyarrhythmias: If significant tachyarrhythmias develop, reduce the infusion rate.
-
Inconsistent Hemodynamic Readings: Check for proper catheter placement and transducer calibration. Ensure there are no air bubbles in the lines.
Mandatory Visualizations
This compound Signaling Pathways
Caption: this compound's multifaceted signaling pathways.
Experimental Workflow for Preclinical to Clinical Translation
Caption: Workflow from preclinical to clinical development of this compound.
Logical Relationship of Factors Leading to Limited Clinical Utility
Caption: Factors contributing to this compound's limited clinical success.
References
- 1. Interplay Among Catecholamine Systems: Dopamine Binds to a2-adrenergic Receptors in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The grand challenge of discovering new cardiovascular drugs [frontiersin.org]
- 3. Hemodynamic comparison of this compound hydrochloride and dopamine in ischemic left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of this compound hydrochloride (Dopacard) and an overview of its hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Grand Challenges in Cardiovascular Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dopexamine vs. Dobutamine: A Comparative Analysis of Their Effects on Cardiac Index
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inotropic agents is critical for therapeutic innovation. This guide provides an objective comparison of dopexamine and dobutamine, focusing on their comparative effects on the cardiac index, supported by experimental data and detailed methodologies.
This compound and dobutamine are both synthetic catecholamines utilized to improve cardiac performance, particularly in states of low cardiac output. However, their distinct mechanisms of action result in different hemodynamic profiles. Dobutamine primarily acts as a β1-adrenergic receptor agonist, leading to a direct increase in myocardial contractility.[1][2][3] In contrast, this compound's effects are more complex, stemming from its activity as a potent β2-adrenoceptor agonist, a dopamine DA1 and DA2 receptor agonist, and an inhibitor of neuronal norepinephrine re-uptake.[4][5] This multifaceted action results in vasodilation and a subsequent reduction in afterload, contributing to an increased cardiac index.
Quantitative Comparison of Cardiac Index Effects
The following table summarizes the quantitative effects of this compound and dobutamine on the cardiac index as reported in various clinical studies.
| Study Population | Drug & Dosage | Baseline Cardiac Index (L/min/m²) | Post-treatment Cardiac Index (L/min/m²) | Percentage Increase | Reference |
| Reduced cardiac output following CABG | Dobutamine (mean 3.5 µg/kg/min) | 2.2 ± 0.1 | 3.5 ± 0.2 | ~59% | |
| Reduced cardiac output following CABG | This compound (mean 1.5 µg/kg/min) | 2.3 ± 0.1 | 3.5 ± 0.1 | ~52% | |
| High-risk surgical patients | This compound | 2.4 ± 0.2 | 3.7 ± 0.3 | ~54% | |
| Sepsis (porcine model) | Dobutamine (5-10 µg/kg/min) | - | - | 48% | |
| Sepsis (porcine model) | This compound (1-2 µg/kg/min) | - | - | 35% | |
| Septic shock and heart failure | Dobutamine | - | - | 33% |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and dobutamine on cardiac index are a direct result of their differing interactions with adrenergic and dopaminergic receptors.
Caption: Dobutamine's primary signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Dopexamine vs. Dopamine: A Comparative Analysis of Their Effects on Renal Blood Flow
A deep dive into the renal hemodynamic effects of dopexamine and dopamine, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform researchers and drug development professionals.
In the landscape of vasoactive drugs, both this compound and dopamine are utilized for their hemodynamic effects, yet their specific actions on renal blood flow present a subject of nuanced comparison. This guide provides an objective analysis of their performance, drawing upon key experimental findings to elucidate their mechanisms and differential impacts on renal perfusion.
Quantitative Comparison of Renal Hemodynamic Effects
Experimental studies in both healthy volunteers and patient populations have quantified the distinct effects of this compound and dopamine on renal hemodynamics. The following table summarizes key findings from comparative studies.
| Parameter | This compound | Dopamine | Study Population | Key Findings |
| Effective Renal Plasma Flow (ERPF) | ↑ 10% (at 1.00 µg/kg/min) | ↑ 23% (at 2.90 µg/kg/min) | Healthy Volunteers | Dopamine demonstrated a more pronounced increase in ERPF compared to this compound at equipotent inotropic doses.[1] |
| Renal Blood Flow (RBF) | ↑ 66% (at 4 µg/kg/min) | Data not directly compared at a similar endpoint in this study. | Patients undergoing coronary artery bypass surgery | This compound significantly increased renal blood flow.[2] |
| Glomerular Filtration Rate (GFR) | ↑ 7% | No significant change | Healthy Volunteers | This compound showed a modest increase in GFR, while dopamine did not produce a significant change.[1] |
| Renal Vascular Resistance (RVR) | ↓ (declined to a similar extent as systemic vascular resistance) | ↓ (decreased more than systemic vascular resistance) | Patients undergoing coronary artery bypass surgery | Dopamine exhibited a more selective reduction in renal vascular resistance compared to this compound.[2] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and dopamine on renal blood flow are rooted in their distinct receptor affinity profiles and subsequent intracellular signaling cascades.
Dopamine primarily exerts its renal vasodilatory effects through the activation of D1-like receptors in the renal vasculature. This interaction initiates a Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA-mediated phosphorylation of downstream targets ultimately results in smooth muscle relaxation and vasodilation.[3] At low doses, dopamine also stimulates D2 receptors, which can contribute to natriuresis and diuresis.
This compound 's mechanism is more multifaceted, with a prominent action on β2-adrenergic receptors, in addition to its agonist activity at DA1 and DA2 dopaminergic receptors. The stimulation of β2-adrenergic receptors, like D1 receptors, is coupled to a Gs protein, activating the adenylyl cyclase-cAMP-PKA pathway to induce vasodilation. This dual agonism contributes to its systemic and renal vasodilatory properties.
Experimental Protocols
The findings presented in this guide are based on rigorous experimental methodologies. Below are summaries of the protocols from key comparative studies.
Study 1: Comparison in Healthy Volunteers
-
Subjects: Eight healthy male volunteers.
-
Study Design: A randomized, single-blind, crossover study where each subject received infusions of this compound, dopamine, and dobutamine on three separate occasions.
-
Drug Administration:
-
This compound: 1.00 ± 0.02 µg/kg/min.
-
Dopamine: 2.90 ± 0.19 µg/kg/min.
-
Doses were adjusted to achieve a 30-35% increase in cardiac output. Each infusion lasted for 2 hours.
-
-
Measurement of Renal Parameters:
-
Effective Renal Plasma Flow (ERPF): Measured by the renal clearance of ¹³¹I-hippuran.
-
Glomerular Filtration Rate (GFR): Measured by the renal clearance of ⁹⁹mTc-DTPA.
-
Study 2: Comparison in Patients Undergoing Coronary Artery Bypass Surgery
-
Subjects: Twenty male patients scheduled for elective coronary artery bypass surgery.
-
Study Design: Patients were randomly assigned to two groups to receive either this compound or dopamine.
-
Drug Administration:
-
This compound Group (n=10): Incremental doses of 1, 2, and 4 µg/kg/min.
-
Dopamine Group (n=10): Incremental doses of 2.5 and 5 µg/kg/min.
-
Each dose was maintained for 15 minutes.
-
-
Anesthesia: Fentanyl and midazolam.
-
Measurement of Renal Blood Flow: The argon wash-in technique was employed to measure renal blood flow.
Conclusion
Both this compound and dopamine induce renal vasodilation and can increase renal blood flow, primarily through the activation of Gs protein-coupled receptors and the subsequent increase in intracellular cAMP. However, experimental evidence suggests that dopamine may produce a more pronounced increase in effective renal plasma flow and a more selective reduction in renal vascular resistance at clinically relevant doses. In contrast, this compound's broader receptor profile, particularly its potent β2-adrenergic agonism, contributes to significant systemic vasodilation alongside its effects on renal vasculature. The choice between these agents in a clinical or research setting should be guided by a clear understanding of their distinct hemodynamic profiles and the specific physiological endpoint desired. For researchers and drug development professionals, these findings underscore the importance of receptor selectivity in targeting renal perfusion and the need for carefully designed comparative studies to delineate the therapeutic advantages of novel vasoactive compounds.
References
- 1. Dopamine, dobutamine, and this compound. A comparison of renal effects in unanesthetized human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and renal haemodynamic effects of this compound: comparison with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal dopaminergic system: Pathophysiological implications and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Dopexamine's Inotropic and Vasodilatory Profile: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of dopexamine's performance against other key inotropic and vasodilatory agents, supported by experimental data and detailed methodologies. this compound is a synthetic catecholamine distinguished by its primary agonistic activity at β2-adrenergic and peripheral dopamine D1 and D2 receptors, with minimal effects on β1- and α-adrenergic receptors.[1][2][3][4] This unique pharmacological profile results in both positive inotropic and potent vasodilatory effects.
Comparative In Vitro Efficacy and Potency
The following tables summarize the quantitative data from various in vitro studies, comparing the potency and receptor activity of this compound with dopamine and dobutamine.
Table 1: Comparative Receptor Agonist Potency
| Compound | Receptor | Preparation | Potency Metric | Value | Reference |
| This compound | β2-adrenoceptor | Guinea-pig isolated tracheal chain | EC50 | 1.5 x 10⁻⁶ M | [1] |
| DA1 Receptor | Dog renal vasculature | - | ~1/3 potency of dopamine | ||
| DA2 Receptor | Rabbit isolated ear artery | IC50 | 1.15 x 10⁻⁶ M | ||
| β1-adrenoceptor | Guinea-pig isolated atria | Intrinsic Activity | 0.16 (relative to dopamine) | ||
| Dopamine | β2-adrenoceptor | Guinea-pig isolated tracheal chain | - | ~1/60 potency of this compound | |
| β1-adrenoceptor | Guinea-pig isolated atria | - | Weak agonist | ||
| Dobutamine | β1-adrenoceptor | - | - | Potent agonist | |
| β2-adrenoceptor | - | - | Agonist activity |
Table 2: Comparative Effects on Neuronal Uptake
| Compound | Assay | Preparation | Potency Metric | Value | Reference |
| This compound | [³H]-noradrenaline uptake | Rabbit brain synaptosomes | IC50 | 26 nM | |
| Dopamine | [³H]-noradrenaline uptake | Rabbit brain synaptosomes | IC50 | 270 nM | |
| Dobutamine | [³H]-noradrenaline uptake | Rabbit brain synaptosomes | IC50 | 380 nM | |
| Cocaine | [³H]-noradrenaline uptake | Rabbit brain synaptosomes | IC50 | 108 nM |
Signaling Pathways and Mechanisms of Action
This compound's pharmacological effects are mediated through distinct signaling pathways initiated by receptor binding.
Caption: this compound's dual signaling pathways for vasodilation and inotropy.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the validation of this compound's effects.
1. Isolated Tissue Bath for Vasodilatory and Inotropic Effects
This protocol is a generalized procedure for assessing the effects of this compound and its comparators on isolated vascular and cardiac tissues.
Caption: Workflow for in vitro isolated tissue bath experiments.
-
Tissue Preparation: Tissues such as guinea pig trachea, atria, or rabbit ear artery are dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). For vascular studies, arterial rings of a specific diameter are prepared.
-
Isolated Organ Bath Setup: The tissue is mounted in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution continuously gassed with 95% O2 and 5% CO2 to maintain physiological pH. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period until a stable baseline is achieved.
-
Procedure for Vasodilation: Vascular rings are pre-contracted with an agonist like phenylephrine or norepinephrine. Once a stable contraction plateau is reached, cumulative concentrations of this compound or a comparator are added to the bath, and the relaxation response is recorded.
-
Procedure for Inotropy: For cardiac tissues like atrial preparations, the intrinsic contractile force is measured. Cumulative concentrations of this compound or a comparator are added to the bath, and the change in the force of contraction is recorded.
-
Data Analysis: Dose-response curves are constructed by plotting the percentage of maximal response against the logarithm of the drug concentration. From these curves, the EC50 (concentration for 50% of maximal effect) or IC50 (concentration for 50% inhibition) and the maximal effect (Emax) are determined.
2. Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a drug for its specific receptor targets.
-
Membrane Preparation: Cell lines expressing the receptor of interest (e.g., β2-adrenergic, D1, or D2 receptors) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor. The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant), a measure of the drug's binding affinity, can be calculated.
Logical Comparison of Inotropic and Vasodilatory Agents
The distinct receptor profiles of this compound, dopamine, and dobutamine lead to different physiological effects, making them suitable for different clinical scenarios.
Caption: Receptor activity comparison of this compound, dopamine, and dobutamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Inotropic, vascular and neuroendocrine effects of this compound hydrochloride and comparison with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopexamine vs. Epinephrine for Hemodynamic Optimization in Sepsis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of septic shock necessitates rapid hemodynamic stabilization to prevent organ dysfunction and failure. Catecholamines are cornerstone therapies in this setting, but the optimal agent remains a subject of ongoing research. This guide provides a comparative analysis of two such agents, dopexamine and epinephrine, focusing on their performance in preclinical sepsis models. By presenting experimental data, detailing methodologies, and illustrating signaling pathways, this document aims to provide an objective resource for researchers in the field.
Hemodynamic Performance: A Data-Driven Comparison
The following tables summarize the quantitative effects of this compound and epinephrine on key hemodynamic parameters as reported in experimental sepsis models. It is important to note that direct head-to-head comparisons of this compound alone versus epinephrine in a single sepsis model are limited in the published literature. The data presented here are compiled from various studies and should be interpreted with consideration of the different experimental conditions.
A key study by Seguin et al. provides a direct comparison of epinephrine with a combination of this compound and norepinephrine in patients with septic shock. While not a comparison of this compound alone, it offers valuable insights into its effects as part of a therapeutic regimen.
Table 1: Effects on Systemic Hemodynamics
| Parameter | This compound (in combination with Norepinephrine) | Epinephrine | Sepsis Model | Reference |
| Mean Arterial Pressure (MAP) | Maintained at 70-80 mmHg | Maintained at 70-80 mmHg | Human Septic Shock | [1][2] |
| Heart Rate (HR) | Significantly lower increase | Significantly higher increase | Human Septic Shock | [1][2] |
| Cardiac Index (CI) | Significantly lower increase | Significantly higher increase | Human Septic Shock | [1] |
| Systemic Vascular Resistance (SVR) | Not reported | Not reported | Human Septic Shock |
Table 2: Effects on Regional Perfusion and Oxygenation
| Parameter | This compound (in combination with Norepinephrine) | Epinephrine | Sepsis Model | Reference |
| Gastric Mucosal Blood Flow (GMBF) | Significantly greater increase | Lower increase | Human Septic Shock | |
| Oxygen Delivery (DO2) | Significantly lower increase | Significantly higher increase | Human Septic Shock | |
| Oxygen Consumption (VO2) | Significantly lower increase | Significantly higher increase | Human Septic Shock | |
| Arterial Lactate | No significant change | Significant increase | Human Septic Shock |
Signaling Pathways
The distinct hemodynamic profiles of this compound and epinephrine stem from their differential interactions with adrenergic and dopaminergic receptors.
This compound Signaling Pathway
This compound primarily acts as an agonist at β2-adrenergic receptors and, to a lesser extent, at dopamine D1 and D2 receptors. Its β2-adrenergic agonism leads to vasodilation and increased cardiac output. The activation of dopamine receptors contributes to renal and splanchnic vasodilation.
Epinephrine Signaling Pathway
Epinephrine is a potent agonist of α1, α2, β1, and β2-adrenergic receptors. Its effects are dose-dependent. At lower doses, β-adrenergic effects (increased heart rate and contractility) predominate, while at higher doses, α-adrenergic effects (vasoconstriction) become more prominent.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of common experimental protocols for inducing sepsis in animal models and the specific protocol from the key comparative study.
Common Sepsis Induction Models in Animals
-
Cecal Ligation and Puncture (CLP): This is a widely used model that mimics human peritonitis. It involves a laparotomy, ligation of the cecum distal to the ileoceal valve, and perforation of the cecum with a needle to induce polymicrobial sepsis. The severity of sepsis can be modulated by the size of the needle and the number of punctures.
-
Endotoxin (Lipopolysaccharide - LPS) Administration: This model involves the administration of LPS, a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response characteristic of sepsis. LPS can be administered intravenously or intraperitoneally. This model is highly reproducible but may not fully replicate the complexity of a live bacterial infection.
-
Fecal Slurry Injection: This model involves the intraperitoneal injection of a standardized suspension of fecal matter to induce polymicrobial peritonitis. It is considered to closely mimic the clinical scenario of abdominal sepsis.
Protocol from Seguin et al. (Human Septic Shock)
-
Study Design: A prospective, randomized, controlled study in a surgical intensive care unit.
-
Patient Population: Adult patients who met the criteria for septic shock.
-
Intervention: Patients were randomized to receive either epinephrine alone or a combination of this compound and norepinephrine.
-
Dosing:
-
Epinephrine and Norepinephrine: Titrated from 0.2 µg/kg/min with increments of 0.2 µg/kg/min every 3 minutes.
-
This compound: Titrated from 0.5 µg/kg/min with increments of 0.5 µg/kg/min every 3 minutes.
-
The primary goal was to achieve and maintain a mean arterial pressure (MAP) between 70 and 80 mmHg.
-
-
Measurements: Systemic and pulmonary hemodynamics were measured using a pulmonary artery catheter. Gastric mucosal blood flow was assessed using a laser-Doppler technique. Measurements were taken at baseline (T0), as soon as the target MAP was reached (T1), and 2 hours (T2) and 6 hours (T3) after T1.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing vasoactive drugs in a preclinical sepsis model.
References
- 1. This compound and norepinephrine versus epinephrine on gastric perfusion in patients with septic shock: a randomized study [NCT00134212] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and norepinephrine versus epinephrine on gastric perfusion in patients with septic shock: a randomized study [NCT00134212] - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopexamine and Salbutamol as β2-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the β2-adrenergic receptor agonist activities of dopexamine and salbutamol. While both compounds are known to interact with β2-adrenergic receptors, their pharmacological profiles exhibit distinct characteristics. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key pathways to aid in the understanding of their mechanisms of action.
Executive Summary
This compound is a synthetic catecholamine primarily recognized for its activity at dopamine D1 and D2 receptors, alongside its agonism at β2-adrenergic receptors.[1] In contrast, salbutamol is a well-established, selective β2-adrenergic receptor agonist widely used in the treatment of respiratory conditions.[2] A direct quantitative comparison of their β2-agonist activity is challenging due to the lack of head-to-head studies measuring key pharmacological parameters under identical experimental conditions. Available data from disparate studies suggest that salbutamol is a potent and effective β2-agonist, while this compound's direct β2-agonist effects appear to be less pronounced and are complemented by its significant dopaminergic activity.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and salbutamol from various in vitro studies. It is crucial to note that these values were not obtained from a single, direct comparative study and should be interpreted with caution due to variations in experimental systems (e.g., species, tissue, cell line).
Table 1: Potency (EC50) of this compound and Salbutamol at the β2-Adrenergic Receptor
| Compound | EC50 (M) | Experimental System | Reference |
| This compound | 1.5 x 10-6 | Guinea-pig isolated tracheal chain | [1] |
| Salbutamol | 0.6 x 10-6 | Cultured human airway smooth muscle cells | [3] |
Table 2: Efficacy (Emax) of Salbutamol at the β2-Adrenergic Receptor
| Compound | Emax (% of Isoprenaline response) | Experimental System | Reference |
| Salbutamol | 19% | Cultured human airway smooth muscle cells | [3] |
No direct Emax data for this compound's β2-agonist activity was identified in the reviewed literature.
Experimental Methodologies
The characterization of β2-adrenergic receptor agonists typically involves a combination of binding and functional assays. Below are detailed protocols for two key experimental approaches.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and salbutamol for the β2-adrenergic receptor.
Principle: This competitive binding assay measures the ability of an unlabeled ligand (this compound or salbutamol) to displace a radiolabeled ligand that is known to bind with high affinity to the β2-adrenergic receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human β2-adrenergic receptor are cultured to a high density.
-
Cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor (this compound or salbutamol) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
The mixture is incubated at a specific temperature for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating the production of the second messenger, cyclic AMP (cAMP).
Objective: To quantify the ability of this compound and salbutamol to stimulate cAMP production following β2-adrenergic receptor activation.
Principle: Activation of the β2-adrenergic receptor, a Gs protein-coupled receptor, leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation by an agonist.
Protocol:
-
Cell Culture:
-
HEK293 or other suitable cells endogenously or recombinantly expressing the β2-adrenergic receptor are seeded in multi-well plates and grown to confluence.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are incubated with increasing concentrations of the agonist (this compound or salbutamol).
-
A full agonist, such as isoprenaline, is used as a positive control to determine the maximum possible response.
-
The stimulation is carried out for a defined period at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using an antibody specific for cAMP.
-
Luminescence-based biosensors (e.g., GloSensor™): Genetically encoded biosensors that produce light in response to changes in cAMP levels.
-
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the cell lysates are determined from the standard curve.
-
The data are plotted as cAMP concentration versus the log concentration of the agonist.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing β2-Agonists.
Discussion
The primary challenge in directly benchmarking this compound against salbutamol lies in the scarcity of comparative in vitro studies. The available data suggests that salbutamol is a partial agonist at the β2-adrenergic receptor, with a notable potency in stimulating cAMP production in airway smooth muscle cells. This compound, while demonstrating β2-agonist activity in guinea pig trachea, is also a potent dopamine receptor agonist. This dual pharmacology complicates the interpretation of its in vivo effects, as both dopaminergic and β2-adrenergic stimulation can lead to vasodilation and increased cardiac output.
One study investigating cAMP production in human lymphocytes suggested that this compound has little direct effect on β2-adrenoceptors in this system. This finding, if generalizable, would indicate that this compound's β2-agonist activity may be tissue- or species-dependent, and potentially less pronounced than that of salbutamol.
For a definitive comparison, future research should focus on head-to-head studies employing standardized experimental conditions. Specifically, conducting radioligand binding assays and cAMP accumulation assays in the same cell line expressing the human β2-adrenergic receptor would provide the necessary data to accurately quantify and compare the binding affinity, potency, and efficacy of this compound and salbutamol.
Conclusion
Based on the currently available evidence, salbutamol is a well-characterized, potent, and selective β2-adrenergic receptor agonist. This compound also possesses β2-agonist properties, but its overall pharmacological profile is dominated by its potent activity at dopamine receptors. A direct and quantitative comparison of their β2-agonist activity is hampered by the lack of comparative studies. Researchers and drug development professionals should be aware of these distinctions when considering the use or development of these compounds for applications targeting the β2-adrenergic receptor. Further direct comparative studies are warranted to fully elucidate the relative β2-agonist profiles of this compound and salbutamol.
References
A Comparative Guide to the Pharmacodynamic Profile of Dopexamine: A Cross-Species Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic profile of dopexamine with other key inotropic and vasodilatory agents, including dopamine, dobutamine, levosimendan, and milrinone. The information presented is intended to support researchers and drug development professionals in understanding the nuanced, species-specific pharmacological actions of these compounds. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate objective comparison.
Executive Summary
This compound is a synthetic catecholamine with a distinct pharmacodynamic profile characterized by agonist activity at β2-adrenergic and dopamine D1/D2 receptors.[1] This profile results in vasodilation, reduced afterload, and a modest positive inotropic effect.[1] Cross-species validation studies reveal significant variability in the receptor affinity and functional effects of this compound and its alternatives, highlighting the importance of careful consideration when extrapolating preclinical data. This guide aims to provide a clear, data-driven comparison to aid in the evaluation of this compound for cardiovascular research and therapeutic development.
Comparative Pharmacodynamic Data
The following tables summarize the quantitative pharmacodynamic parameters of this compound and its comparators across various species. It is important to note that values may vary between studies due to differences in experimental conditions.
Table 1: Receptor Binding Affinities (Ki) in nM
| Compound | Receptor | Human | Dog | Rat | Guinea Pig |
| This compound | D1 | - | ~3x less potent than Dopamine | - | - |
| D2 | - | ~6x less potent than Dopamine | - | - | |
| β1 | - | Weak Agonist | - | Weak Agonist (Intrinsic Activity 0.16 vs Dopamine) | |
| β2 | - | Agonist | - | ~60x more potent than Dopamine | |
| Dopamine | D1 | - | - | - | - |
| D2 | - | - | - | - | |
| β1 | - | Weak Agonist | - | Weak Agonist | |
| β2 | - | Weak Agonist | - | Weak Agonist | |
| Dobutamine | β1 | Potent Agonist | Potent Agonist | Potent Agonist | - |
| β2 | Weak Agonist | Weak Agonist | Weak Agonist | - | |
| α1 | Weak Partial Agonist | Weak Partial Agonist | Weak Partial Agonist | - |
Data compiled from multiple sources. Direct comparative studies across all species and receptors are limited. Values for dopamine and dobutamine are generally accepted pharmacological profiles.
Table 2: Functional Activity (EC50/IC50) and Hemodynamic Effects
| Compound | Parameter | Species | Value/Effect |
| This compound | Renal Vasodilation (DA1) | Dog | 2.3 x 10-8 mol/kg-1 (20% fall in resistance) |
| Neurogenic Vasoconstriction Inhibition (DA2) | Rabbit | IC50: 1.15 x 10-6 M | |
| Neurogenic Tachycardia Inhibition (DA2) | Cat | ID50: 5.4 x 10-8 mol/kg-1 | |
| Tracheal Chain Relaxation (β2) | Guinea Pig | EC50: 1.5 x 10-6 M | |
| Increase in Cardiac Output | Human | Significant at ≥ 0.25 µg/kg/min | |
| Decrease in Systemic Vascular Resistance | Human | Significant at ≥ 0.25 µg/kg/min | |
| Dopamine | Renal Vasodilation (DA1) | Dog | More potent than this compound |
| Neurogenic Vasoconstriction Inhibition (DA2) | Rabbit | 4-6x more potent than this compound | |
| Increase in Cardiac Output | Human | Dose-dependent | |
| Increase in Systemic Vascular Resistance | Human | High doses | |
| Dobutamine | Increase in Cardiac Output | Human | Dose-dependent |
| Minimal effect on vascular resistance | Human | - | |
| Levosimendan | Increase in Cardiac Output | Rat | Effective |
| Decrease in Pulmonary Vascular Resistance | Rat | Effective | |
| Milrinone | Increase in Cardiac Output | Human | Effective |
| Decrease in Pulmonary Vascular Resistance | Human | Effective |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the pellet in a suitable buffer, often containing a cryoprotectant like sucrose, and store at -80°C.
-
On the day of the assay, thaw and resuspend the membranes in the final binding buffer.
2. Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (protein concentration determined by an assay like BCA).
-
50 µL of the unlabeled test compound at various concentrations or buffer for total binding.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) at a concentration at or below its Kd.
-
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
4. Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Radioactivity Counting:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
6. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Isolated Organ Bath for Vascular Reactivity
This protocol describes a general method for assessing the vasoconstrictor or vasodilator effects of a compound on isolated blood vessels.
1. Tissue Preparation:
-
Euthanize the animal according to approved protocols.
-
Carefully dissect the desired blood vessel (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Clean the vessel of adhering connective tissue and cut it into rings of a specific length (e.g., 2-4 mm).
2. Mounting:
-
Suspend the vessel rings in an organ bath chamber filled with warmed (37°C) and continuously aerated (95% O2, 5% CO2) PSS. The rings are typically mounted on two L-shaped stainless steel hooks or wires, one fixed and the other connected to a force transducer.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for a set period (e.g., 60-90 minutes) under a specific resting tension.
-
Test the viability of the tissue by inducing a contraction with a known vasoconstrictor, such as potassium chloride (KCl) or phenylephrine. For studies on endothelium-dependent vasodilation, pre-contract the vessel and then test the relaxation response to an endothelium-dependent vasodilator like acetylcholine.
4. Compound Testing:
-
Once a stable pre-contraction is achieved (for vasodilation studies), add the test compound (e.g., this compound) in a cumulative or non-cumulative manner at increasing concentrations.
-
Record the changes in isometric tension using the force transducer and a data acquisition system.
5. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced.
-
Plot the percentage of relaxation against the log of the compound concentration to generate a concentration-response curve.
-
Determine the EC50 (concentration causing 50% of the maximal effect) and the maximum effect (Emax) from the curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling cascades initiated by the activation of D1, D2, β1, and β2 receptors.
Caption: D1 Receptor Signaling Pathway
Caption: D2 Receptor Signaling Pathway
Caption: β1-Adrenergic Receptor Signaling
Caption: β2-Adrenergic Receptor Signaling
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the pharmacodynamic profiling of a cardiovascular drug using an isolated organ bath.
Caption: Isolated Organ Bath Workflow
Conclusion
This compound presents a unique pharmacodynamic profile, primarily acting as a β2-adrenergic and dopamine receptor agonist, which distinguishes it from other inotropes and vasodilators like dopamine and dobutamine. Its prominent vasodilator effects, coupled with mild inotropic stimulation, may offer therapeutic advantages in specific clinical scenarios, such as acute heart failure. However, the significant cross-species variability in its receptor interactions and functional effects underscores the critical need for careful interpretation of preclinical data. This guide provides a foundational comparison to aid in the continued research and development of cardiovascular therapies. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative pharmacodynamic profiles of these agents across different species.
References
Replicating Dopexamine clinical trial outcomes in a controlled laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the key clinical trial outcomes of Dopexamine in a controlled laboratory setting. It offers a comparative analysis of expected results based on published clinical data and outlines detailed experimental protocols to investigate its cardiovascular and immunomodulatory effects.
This compound, a synthetic analogue of dopamine, has been investigated for its therapeutic potential in conditions of low cardiac output, such as heart failure and septic shock.[1][2] Its mechanism of action involves a unique combination of agonism at β2-adrenergic and peripheral dopamine D1/D2 receptors, along with inhibition of norepinephrine reuptake.[3][4][5] This multifaceted activity results in vasodilation, increased cardiac output, and enhanced organ perfusion. While its hemodynamic effects are well-documented, its potential immunomodulatory properties remain an area of active investigation with some conflicting reports.
This guide will enable researchers to dissect the compound's pharmacological profile, providing a basis for the development of novel therapeutic agents with similar mechanisms of action.
Clinically Observed Effects of this compound
The following tables summarize the key hemodynamic and potential anti-inflammatory effects of this compound as reported in clinical trials.
Table 1: Hemodynamic Outcomes of this compound in Clinical Trials
| Parameter | Clinical Outcome | References |
| Cardiac Index/Output | Significant Increase | |
| Stroke Volume | Significant Increase | |
| Systemic Vascular Resistance | Significant Decrease | |
| Heart Rate | Dose-dependent increase | |
| Renal Blood Flow | Increase | |
| Splanchnic Blood Flow | Increase |
Table 2: Reported Immunomodulatory Effects of this compound
| Parameter | Clinical/Pre-clinical Outcome | References |
| Pro-inflammatory Cytokines (e.g., TNF-α) | Increased in humans, decreased in animal models | |
| Endotoxin Levels | No significant effect in a clinical study |
Laboratory Models for Replicating this compound's Effects
To investigate and replicate the clinical findings in a controlled environment, a combination of in vitro and in vivo models are proposed. These models are designed to assess both the cardiovascular and immunomodulatory effects of this compound.
I. Cardiovascular Effects
A. In Vitro Model: Ischemic Heart Failure Model using hiPSC-Cardiomyocytes
This model aims to replicate the inotropic and chronotropic effects of this compound on cardiomyocytes under simulated ischemic conditions.
-
Experimental Protocol:
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as a confluent monolayer.
-
Induction of Ischemic Phenotype: Subject the hiPSC-CMs to metabolic stress by culturing them in a glucose-deprived medium supplemented with 2-deoxy-D-glucose to mimic ischemia, as previously described.
-
This compound Treatment: Treat the "ischemic" hiPSC-CMs with varying concentrations of this compound (e.g., 10 nM to 10 µM).
-
Functional Analysis:
-
Contractility: Measure the amplitude and velocity of cardiomyocyte contraction using video-based motion analysis or atomic force microscopy.
-
Calcium Transients: Utilize fluorescent calcium indicators (e.g., Fura-2) to measure intracellular calcium concentration and transient dynamics.
-
Action Potential Duration: Employ patch-clamp techniques or voltage-sensitive dyes to assess changes in action potential duration and frequency.
-
-
B. Ex Vivo Model: Langendorff-perfused Heart
This model allows for the assessment of this compound's direct effects on cardiac function and coronary blood flow in an isolated heart.
-
Experimental Protocol:
-
Heart Isolation: Isolate the heart from a small mammal (e.g., rat or rabbit) and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with Krebs-Henseleit buffer.
-
This compound Administration: Infuse this compound at clinically relevant concentrations into the perfusion solution.
-
Data Acquisition: Continuously monitor left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
II. Immunomodulatory Effects
A. In Vitro Model: Sepsis-induced Cardiomyocyte Injury
This model is designed to investigate the potential anti-inflammatory effects of this compound on cardiomyocytes exposed to a septic environment.
-
Experimental Protocol:
-
Cell Culture: Culture AC16 human cardiomyocytes or primary neonatal rat ventricular myocytes.
-
Induction of Septic Conditions: Treat the cardiomyocytes with either lipopolysaccharide (LPS) (e.g., 1 µg/mL) or serum from septic patients to mimic the inflammatory milieu of sepsis.
-
This compound Co-treatment: Concurrently treat the cells with this compound.
-
Inflammatory Marker Analysis:
-
Cytokine Release: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant using ELISA.
-
Gene Expression: Analyze the mRNA expression of inflammatory genes using quantitative real-time PCR (qRT-PCR).
-
-
B. In Vivo Model: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis and is highly clinically relevant for studying the systemic effects of this compound.
-
Experimental Protocol:
-
CLP Surgery: In anesthetized rodents (e.g., mice or rats), ligate the cecum and puncture it with a needle to induce peritonitis.
-
This compound Administration: Administer this compound via intravenous infusion at various time points post-CLP.
-
Hemodynamic Monitoring: Measure mean arterial pressure, heart rate, and cardiac output using invasive or non-invasive techniques.
-
Inflammatory Response Assessment:
-
Serum Cytokines: Collect blood samples to measure systemic levels of inflammatory cytokines.
-
Organ Damage Markers: Assess markers of organ damage (e.g., creatinine for kidney, ALT/AST for liver).
-
Survival Analysis: Monitor and record animal survival over a defined period (e.g., 7 days).
-
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
Caption: this compound's primary signaling pathways.
Caption: Proposed experimental workflow.
Caption: From clinical data to drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopexamine vs. Placebo: A Comparative Guide to Organ Perfusion in Surgical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dopexamine versus placebo on organ perfusion in surgical models, supported by experimental data. This compound, a synthetic analogue of dopamine, is investigated for its potential to improve blood flow to vital organs during and after major surgeries, a critical factor in preventing postoperative complications.
Mechanism of Action: this compound's Multifaceted Approach
This compound exerts its effects through a combination of actions on various receptors. Primarily, it is an agonist at β2-adrenergic and peripheral dopamine D1 and D2 receptors.[1][2] This multifaceted mechanism leads to vasodilation, an increase in cardiac output, and subsequently, enhanced blood flow to different vascular beds.[1][3]
Signaling Pathways of this compound
The signaling pathways activated by this compound are crucial to understanding its effects on organ perfusion.
Caption: this compound's signaling pathways.
Experimental Evidence: this compound in Surgical Models
Several clinical trials have investigated the effects of this compound on organ perfusion in patients undergoing major surgical procedures, such as abdominal aortic aneurysm repair and cardiac surgery.
Abdominal Aortic Surgery
In a randomized, placebo-controlled study involving 30 patients undergoing elective infrarenal aortic surgery, this compound was found to significantly reduce the incidence of colonic mucosal ischemia.
Experimental Protocol: Colonic Ischemia Study
-
Patient Population: 30 patients undergoing elective infrarenal aortic surgery.
-
Intervention: Patients were randomly assigned to receive either this compound at a rate of 2 μg/kg/min (n=12) or a 0.9% saline placebo (n=18) perioperatively.
-
Measurement of Organ Perfusion: Colonoscopy and biopsy were performed preoperatively and one week postoperatively to assess for mucosal ischemia.
Caption: Workflow for colonic ischemia study.
Quantitative Data: Colonic Ischemia
| Outcome | This compound (n=12) | Placebo (n=18) | p-value |
| Mucosal Ischemic Changes | 1 (8.3%) | 8 (44.4%) | 0.049 |
Table adapted from Maynard et al., 2001.
Cardiac Surgery
In the context of cardiac surgery, this compound has been shown to improve splanchnic blood flow. A study by Ruokonen et al. investigated the effects of this compound on splanchnic and systemic hemodynamics in patients after cardiac surgery.
Experimental Protocol: Cardiac Surgery Study
-
Patient Population: 16 elderly patients undergoing cardiac surgery.
-
Intervention: Patients were randomized to start with either this compound or enteral nutrition. After 180 minutes, both groups received a combination of this compound and enteral nutrition.
-
Measurement of Organ Perfusion: Splanchnic blood flow was measured using the indocyanine green (ICG) extraction method and thermodilution.
Caption: Workflow for cardiac surgery study.
Quantitative Data: Hemodynamic and Splanchnic Perfusion Effects in Cardiac Surgery
| Parameter | This compound Group (at 180 min) | Placebo/Enteral Nutrition Group (at 180 min) |
| Cardiac Index (L/min/m²) | Increased | No significant change |
| Splanchnic Blood Flow | Transient increase, then return to baseline | Remained at baseline |
| Lactate Concentration | Increased | Unchanged |
Qualitative summary based on Ruokonen et al., 2007.
It is important to note that while this compound increased systemic blood flow, its effect on splanchnic blood flow was transient. Furthermore, the study observed an increase in lactate concentration in the this compound group, which could indicate a more ischemic condition.
Summary and Conclusion
The available evidence suggests that this compound can have beneficial effects on organ perfusion in surgical settings, particularly in reducing colonic ischemia following aortic surgery. Its mechanism of action, involving stimulation of β2-adrenergic and dopamine receptors, leads to vasodilation and increased cardiac output.[1] However, its effects on splanchnic blood flow in cardiac surgery patients may be transient, and the associated increase in lactate warrants further investigation.
Researchers and drug development professionals should consider the specific surgical context and patient population when evaluating the potential of this compound. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for further investigation and comparison with other vasoactive agents.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Splanchnic blood flow and oxygen consumption: effects of enteral nutrition and this compound in the elderly cardiac surgery patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized study to evaluate the effect of a perioperative infusion of this compound on colonic mucosal ischemia after aortic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopexamine in Cardiogenic Shock: A Comparative Efficacy Analysis Against Other Inotropes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Inotropic Agents in Cardiogenic Shock, Featuring Dopexamine, Dobutamine, Dopamine, and Norepinephrine.
Cardiogenic shock, a critical condition of inadequate end-organ perfusion due to cardiac pump failure, necessitates immediate hemodynamic support, often involving inotropic and vasopressor agents. While several agents are in clinical use, a direct comparison of their efficacy, particularly for the synthetic catecholamine this compound, is crucial for informed therapeutic strategies and future drug development. This guide provides an objective comparison of this compound with other commonly used inotropes—dobutamine, dopamine, and norepinephrine—supported by available experimental data and detailed methodologies.
Executive Summary
The existing body of evidence presents a complex picture of the comparative efficacy of inotropes in cardiogenic shock. Robust, large-scale clinical trials directly comparing this compound to other inotropes in this specific patient population are notably scarce. Much of the available data for this compound is extrapolated from studies on heart failure and postoperative low cardiac output states. In contrast, dopamine, dobutamine, and norepinephrine have been more extensively studied in the context of cardiogenic shock, with landmark trials such as the SOAP II study providing critical insights. The choice of inotrope is often guided by the desired hemodynamic profile, the patient's clinical presentation, and the potential for adverse effects.
Mechanism of Action and Signaling Pathways
The distinct hemodynamic effects of these inotropes stem from their differential affinities for adrenergic and dopaminergic receptors, initiating specific intracellular signaling cascades.
This compound is a synthetic catecholamine with a unique pharmacological profile, acting as an agonist at β2-adrenergic, and dopamine D1 and D2 receptors.[1][2] It also inhibits the neuronal reuptake of norepinephrine.[3] Its primary actions lead to vasodilation in various vascular beds, reducing afterload and increasing cardiac output.[1] Its direct inotropic effect is considered mild.
Dobutamine primarily stimulates β1-adrenergic receptors, with some β2-adrenergic and minimal α1-adrenergic effects.[4] The activation of β1-receptors leads to a potent increase in myocardial contractility and heart rate through the Gs-adenylyl cyclase-cAMP-PKA pathway.
Dopamine exhibits dose-dependent effects by acting on D1, β1, and α1 receptors. At low doses, it primarily stimulates D1 receptors, causing renal and mesenteric vasodilation. At moderate doses, it stimulates β1-receptors, increasing cardiac contractility and heart rate. At high doses, α1-receptor stimulation predominates, leading to peripheral vasoconstriction.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of these inotropes. It is important to note the absence of direct comparative data for this compound in cardiogenic shock.
Table 1: Hemodynamic Effects of Dopamine vs. Dobutamine in Acute Cardiogenic Circulatory Collapse
| Parameter | Dopamine (10 µg/kg/min) | Dobutamine (10 µg/kg/min) | p-value |
| Cardiac Index (L/min/m²) | 2.6 ± 0.6 | 3.1 ± 0.7 | < 0.05 (at 5 µg/kg/min) |
| Mean Arterial Pressure (mmHg) | 83 ± 13 | 80 ± 12 | NS |
| Heart Rate (beats/min) | 108 ± 17 | 105 ± 18 | NS |
| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | 1480 ± 560 | 1240 ± 480 | NS |
| Left Ventricular Filling Pressure (mmHg) | 24 ± 6 | 18 ± 7 | < 0.05 |
Data from Richard C, et al. Am Heart J. 1982. NS: Not Significant
Table 2: Clinical Outcomes of Dopamine vs. Norepinephrine in Cardiogenic Shock (SOAP II Trial Subgroup Analysis)
| Outcome | Dopamine | Norepinephrine | p-value |
| Number of Patients | 140 | 140 | |
| 28-Day Mortality | 52.5% | 48.5% | 0.03 |
| Arrhythmic Events | 24.1% | 12.4% | <0.001 |
Data from De Backer D, et al. N Engl J Med. 2010.
Experimental Protocols
1. Richard C, et al. (1982): Comparison of Dopamine and Dobutamine
-
Study Design: A randomized, single-crossover study.
-
Patient Population: 13 patients with acute cardiogenic circulatory collapse.
-
Intervention: Patients received intravenous infusions of both dopamine and dobutamine at doses of 2.5, 5, and 10 µg/kg/min for 10 minutes at each dose. Each patient served as their own control.
-
Hemodynamic Monitoring: A Swan-Ganz thermodilution catheter was used to measure cardiac output, pulmonary artery pressures, and pulmonary capillary wedge pressure. A radial or femoral arterial line was used for continuous blood pressure monitoring.
-
Data Collection: Hemodynamic measurements were taken at baseline and at the end of each 10-minute infusion period.
2. De Backer D, et al. (2010): SOAP II Trial
-
Study Design: A multicenter, randomized, double-blind trial.
-
Patient Population: 1679 patients in shock, with a prespecified subgroup of 280 patients with cardiogenic shock.
-
Intervention: Patients were randomly assigned to receive either dopamine (up to 20 µg/kg/min) or norepinephrine (up to 0.19 µg/kg/min) as the first-line vasopressor to achieve a target mean arterial pressure of at least 65 mmHg. Open-label norepinephrine could be added if the maximum dose of the study drug was insufficient.
-
Primary Outcome: 28-day mortality.
-
Secondary Outcomes: Incidence of adverse events, including arrhythmias.
-
Data Collection: Clinical and hemodynamic data were collected at baseline and throughout the study period. Mortality data was collected at 28 days.
Discussion and Limitations
The available evidence suggests that in patients with cardiogenic shock, norepinephrine is associated with a lower risk of death and fewer arrhythmic events compared to dopamine. Dobutamine appears to improve cardiac index more effectively than dopamine at moderate doses and results in a lower left ventricular filling pressure.
The role of this compound in cardiogenic shock remains ill-defined due to a lack of dedicated clinical trials. Its pharmacological profile, characterized by afterload reduction and mild inotropy, suggests potential benefits, particularly in patients with preserved blood pressure but low cardiac output. However, without direct comparative data, its efficacy relative to other inotropes in this setting is speculative. The absence of robust clinical evidence for this compound in cardiogenic shock underscores a significant gap in the literature and highlights the need for well-designed randomized controlled trials to evaluate its potential role in the management of this critical condition.
Conclusion
For researchers and drug development professionals, the landscape of inotropic support in cardiogenic shock is evolving. While norepinephrine and dobutamine have more established roles based on current evidence, the unique mechanism of action of this compound warrants further investigation. Future research should focus on conducting rigorous, head-to-head clinical trials to definitively establish the efficacy and safety of this compound in the specific context of cardiogenic shock. Such studies will be instrumental in refining therapeutic guidelines and advancing the development of novel inotropic agents.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Dopexamine: A Procedural Guide for Laboratory Professionals
The proper disposal of Dopexamine, a synthetic analogue of dopamine used in pharmaceutical research and development, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the correct disposal pathway is a critical component of the substance's life cycle management. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, emphasizing the initial and crucial step of hazardous waste determination.
Hazardous Waste Determination: The First Step
Before any disposal actions are taken, a formal determination must be made as to whether the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This assessment is the responsibility of the waste generator.
Key Characteristics of Hazardous Waste:
A pharmaceutical waste is classified as hazardous if it exhibits one or more of the following characteristics:
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point of less than 140°F (60°C), or non-liquids that can cause fire under certain conditions.[1][2] | D001[1] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[1][2] | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, or can generate toxic gases. | D003 |
| Toxicity | Wastes that are harmful if ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
P- and U-Listed Wastes:
Additionally, the EPA maintains lists of specific commercial chemical products that are considered hazardous waste when discarded.
-
P-listed wastes are acutely hazardous.
-
U-listed wastes are toxic.
graph TD;
A[Start: this compound Waste] --> B{Hazardous Waste Determination};
B --> C{Is it a P- or U-listed waste?};
C -->|Yes| D[Manage as Hazardous Pharmaceutical Waste];
C -->|No| E{Does it exhibit Ignitability, Corrosivity, Reactivity, or Toxicity?};
E -->|Yes| D;
E -->|No| F[Manage as Non-Hazardous Pharmaceutical Waste];
D --> G[Follow Hazardous Waste Disposal Protocol];
F --> H[Follow Non-Hazardous Waste Disposal Protocol];
G --> I[End];
H --> I;
Figure 2. Step-by-step process for hazardous this compound waste disposal.
Disposal of this compound as Non-Hazardous Pharmaceutical Waste
If this compound is determined to be non-hazardous, the disposal procedure is less stringent but still requires careful handling to prevent environmental contamination and accidental exposure.
Step 1: Segregation and Containerization
-
Segregate non-hazardous this compound waste from other waste streams.
-
Collect the waste in a designated, clearly labeled container. Non-hazardous pharmaceutical waste is often collected in blue containers.
Step 2: On-Site Treatment (If Applicable and Permissible)
-
Some non-hazardous pharmaceutical waste may be suitable for on-site chemical deactivation, rendering it inert before disposal. Consult your institution's environmental health and safety (EHS) department and local regulations for approved methods.
Step 3: Off-Site Disposal
-
If on-site treatment is not an option, the containerized waste should be sent to a licensed medical waste incinerator or an approved waste disposal facility.
-
While a hazardous waste manifest is not required, it is good practice to maintain records of the disposal, including the date, quantity, and destination of the waste.
Step 4: Disposal in Household Trash (for small quantities, if permissible)
-
For very small quantities generated in a research setting, and if not regulated as hazardous waste, disposal in the trash may be an option, but only after rendering the drug unusable.
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.
-
Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.
-
Dispose of the sealed container in the regular trash.
-
Important: Always check with your institution's EHS department and local regulations before disposing of any pharmaceutical waste in the trash.
It is imperative that flushing this compound down the toilet or drain is strictly avoided unless explicitly permitted by the manufacturer and local wastewater authorities, as this can lead to water contamination.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship. Always consult your institution's specific policies and procedures, as well as local, state, and federal regulations, to ensure full compliance.
References
Essential Safety and Logistics for Handling Dopexamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmacologically active compounds like Dopexamine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a synthetic analogue of dopamine, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Minimum PPE Requirements |
| Preparation of Solutions | Double nitrile gloves, disposable gown, safety glasses with side shields or chemical splash goggles. |
| Handling of Powder | In addition to the above, a properly fitted respirator (e.g., N95 or higher) should be used, especially when working outside of a certified chemical fume hood. |
| Administration/Application | Double nitrile gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile), disposable gown, safety goggles, and a respirator appropriate for the scale of the spill. |
| Disposal | Double nitrile gloves, disposable gown, and safety glasses. |
It is imperative to always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form of this compound.
Operational Plans: Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, ensure that the Safety Data Sheet (SDS) for this compound or a similar compound is readily available and has been reviewed by all personnel involved.
-
Designate a specific area for handling this compound, away from general laboratory traffic.
-
Assemble all necessary equipment and PPE before starting any procedure.
2. Weighing and Reconstitution:
-
If working with powdered this compound, conduct all weighing and reconstitution activities within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.
3. Experimental Use:
-
Clearly label all containers with the name of the compound, concentration, date of preparation, and appropriate hazard symbols.
-
When conducting experiments, ensure that all manipulations are performed carefully to avoid splashes and spills.
-
After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. It should not be poured down the drain or thrown in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of in the regular trash.[1][2]
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
